6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Description
Properties
IUPAC Name |
6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGPZUKJUEITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202378 | |
| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54052-67-4 | |
| Record name | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54052-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054052674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-isobutyl-3-methyl-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.562 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a robust two-step process, commencing with the formation of the precursor, 6-amino-1-isobutyl-3-methyluracil, followed by a controlled nitrosation to yield the final product. This document offers detailed experimental protocols, mechanistic insights, and critical process parameters, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Substituted uracil derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Among these, 5-nitroso-6-aminouracils are of particular interest as versatile precursors for the synthesis of purine analogs, such as xanthines and isoxanthines, which exhibit diverse biological activities. This guide focuses on the synthesis of a specific, asymmetrically substituted derivative, this compound, detailing a reliable and reproducible synthetic route.
The presented pathway is strategically divided into two key transformations:
-
Step 1: Synthesis of 6-Amino-1-isobutyl-3-methyluracil: This initial step involves the construction of the core uracil ring system through the condensation of an unsymmetrical urea, 1-isobutyl-3-methylurea, with cyanoacetic acid.
-
Step 2: Nitrosation of 6-Amino-1-isobutyl-3-methyluracil: The second and final step introduces the nitroso group at the C5 position of the uracil ring via electrophilic substitution using a nitrosating agent.
This guide will provide a detailed exposition of each step, including the underlying chemical principles and practical experimental procedures.
Part 1: Synthesis of the Precursor, 6-Amino-1-isobutyl-3-methyluracil
The foundational step in this synthesis is the construction of the substituted 6-aminouracil ring. This is achieved through a well-established condensation reaction between a 1,3-disubstituted urea and a reactive methylene compound, in this case, cyanoacetic acid. The causality behind this approach lies in the inherent reactivity of the starting materials, which allows for a direct and efficient cyclization to form the desired pyrimidine-2,4-dione scaffold.
Synthesis of the Starting Material: 1-Isobutyl-3-methylurea
The synthesis of the asymmetrically substituted urea, 1-isobutyl-3-methylurea, is a prerequisite for the subsequent cyclization. A highly efficient and straightforward method for its preparation is the reaction of isobutyl isocyanate with methylamine. Isocyanates are highly reactive electrophiles that readily undergo nucleophilic addition with amines to form ureas in high yield.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of methylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Addition of Isobutyl Isocyanate: The solution is cooled in an ice bath to 0-5 °C. Isobutyl isocyanate (1.0 equivalent) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The solvent is removed under reduced pressure to yield the crude product. The resulting solid is typically of high purity and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
| Reactant | Molar Ratio | Notes |
| Methylamine | 1.0 | A 40% solution in water or a solution in an organic solvent can be used. |
| Isobutyl Isocyanate | 1.0 | Highly reactive and moisture-sensitive. Handle with care. |
Cyclization to form 6-Amino-1-isobutyl-3-methyluracil
The cyclization reaction to form the 6-aminouracil ring proceeds via the condensation of 1-isobutyl-3-methylurea with cyanoacetic acid. This reaction is typically carried out in the presence of a dehydrating agent, such as acetic anhydride, which facilitates the formation of a reactive intermediate and drives the reaction towards the cyclized product.
The reaction is believed to proceed through the formation of an N-cyanoacetylurea intermediate. The acetic anhydride activates the cyanoacetic acid, making it more susceptible to nucleophilic attack by the urea. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the 6-aminouracil ring.
Figure 1: Proposed mechanism for the formation of 6-Amino-1-isobutyl-3-methyluracil.
-
Reaction Setup: A mixture of 1-isobutyl-3-methylurea (1.0 equivalent) and cyanoacetic acid (1.0-1.2 equivalents) in acetic anhydride (as both solvent and dehydrating agent) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The reaction mixture is heated to reflux (approximately 130-140 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess acetic anhydride is carefully quenched by the slow addition of water or ethanol. The precipitated product is collected by filtration, washed with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure 6-amino-1-isobutyl-3-methyluracil.
Part 2: Nitrosation of 6-Amino-1-isobutyl-3-methyluracil
The final step in the synthesis is the introduction of the nitroso group at the C5 position of the uracil ring. This is an electrophilic aromatic substitution reaction, where the electron-rich uracil ring is attacked by a nitrosating agent. The 6-amino group is a strong activating group, directing the substitution to the C5 position.
The Nitrosation Reaction
The nitrosation is typically carried out using sodium nitrite in an acidic medium, such as acetic acid or hydrochloric acid.[1] In the acidic environment, nitrous acid (HNO₂) is generated in situ, which then forms the highly electrophilic nitrosonium ion (NO⁺). The nitrosonium ion is the active nitrosating species that attacks the C5 position of the 6-aminouracil ring.
The mechanism involves the formation of the nitrosonium ion from sodium nitrite and acid, followed by the electrophilic attack of the nitrosonium ion on the electron-rich C5 position of the 6-aminouracil. A subsequent deprotonation restores the aromaticity of the ring, yielding the 5-nitroso product.
Figure 2: Mechanism of the nitrosation of 6-Amino-1-isobutyl-3-methyluracil.
-
Reaction Setup: 6-Amino-1-isobutyl-3-methyluracil (1.0 equivalent) is suspended in a mixture of glacial acetic acid and water in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Addition of Sodium Nitrite: The suspension is cooled to 10-15 °C in an ice-water bath. A solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of water is added dropwise, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 10-15 °C for an additional 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.
-
Work-up and Isolation: The precipitate is collected by filtration, washed thoroughly with cold water to remove any residual acid and salts, and then with a small amount of cold ethanol.
-
Drying: The product is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield this compound as a colored solid.
| Parameter | Value | Rationale |
| Temperature | 10-15 °C | To control the exothermic reaction and prevent the decomposition of nitrous acid. |
| pH | Acidic | Essential for the in situ generation of the nitrosonium ion. |
| Stirring | Vigorous | To ensure efficient mixing of the heterogeneous reaction mixture. |
Overall Synthetic Pathway
Figure 3: Overall synthetic pathway for this compound.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for this compound. The two-step pathway, involving the initial formation of the 6-aminouracil precursor followed by a controlled nitrosation, is a reliable method for obtaining this valuable intermediate. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. Adherence to the described procedures and safety precautions is crucial for the successful and safe execution of this synthesis.
References
-
Traube, W. (1900). Ueber eine neue Synthese des Theophyllins und Coffeïns. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]
Sources
An In-depth Technical Guide to 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, which is a fundamental component of nucleic acids, functionalized with an amino group at the 6-position, a nitroso group at the 5-position, a methyl group at the N3 position, and an isobutyl group at the N1 position. The presence of the electron-donating amino group and the electron-withdrawing nitroso group on adjacent carbons significantly influences the electronic properties and reactivity of the molecule, making it a versatile intermediate in organic synthesis. Uracil derivatives are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-alkylation and substitution at the C5 and C6 positions of the uracil ring are key strategies in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally related compounds, we can infer some of its characteristics. The isobutyl group at the N1 position is expected to increase the lipophilicity of the molecule compared to its methyl or ethyl analogs, which may enhance its membrane permeability.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Amino-1-methyl-5-nitrosouracil | 6-Amino-1,3-dimethyl-5-nitrosouracil |
| CAS Number | 54052-67-4[1] | 6972-78-7 | 6632-68-4[2] |
| Molecular Formula | C₉H₁₄N₄O₃[3] | C₅H₆N₄O₃ | C₆H₈N₄O₃[4] |
| Molecular Weight | 226.23 g/mol | 170.13 g/mol | 184.15 g/mol [4] |
| Appearance | Data not available | Crystalline powder[5] | Solid[4] |
| Melting Point | Data not available | >300 °C | Data not available |
| Solubility | Data not available | Data not available | >27.6 µg/mL (at pH 7.4)[2] |
| pKa | Data not available | Data not available | Data not available |
Synthesis
The synthesis of this compound typically proceeds through a two-step process starting from 6-amino-1-isobutyl-3-methyluracil. The key transformation is the nitrosation of the C5 position of the uracil ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the nitrosation of 6-aminouracil derivatives.
Materials:
-
6-amino-1-isobutyl-3-methyluracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Distilled water
-
Ethanol
-
Ice bath
-
Magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of the Starting Material: In a round-bottom flask, dissolve 6-amino-1-isobutyl-3-methyluracil in a suitable aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) with continuous stirring.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Preparation of the Nitrosating Agent: In a separate beaker, prepare a cold solution of sodium nitrite in distilled water.
-
Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled solution of 6-amino-1-isobutyl-3-methyluracil while maintaining the temperature below 5 °C and stirring vigorously. The progress of the reaction can be monitored by the color change of the solution.
-
Reaction Completion and Product Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. The solid product that precipitates out is then collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The final product is then dried under vacuum.
Caption: Synthesis workflow for this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[1]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence of the isobutyl and methyl groups, as well as the amino protons.
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, C=O stretches of the uracil ring, and the N=O stretch of the nitroso group.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within the molecule.
Potential Applications and Biological Activity
While the specific biological activities of this compound have not been extensively reported, the broader class of 5- and 6-substituted uracil derivatives has shown a wide range of pharmacological properties.[6] These include:
-
Antimicrobial and Antiviral Activity: Many uracil derivatives are known to possess antimicrobial and antiviral properties.[6][7]
-
Anticancer Activity: Substituted uracils are a well-established class of compounds with potential as anticancer agents.[6]
-
Enzyme Inhibition: The structural similarity of uracil derivatives to endogenous nucleobases makes them potential inhibitors of various enzymes involved in nucleic acid metabolism.
The presence of the nitroso group suggests that the compound could participate in redox reactions and potentially act as a nitric oxide donor under certain conditions. N-nitroso compounds have been studied for their biological activities, including mutagenicity.[8] The increased lipophilicity due to the isobutyl group might influence its biological activity profile compared to less lipophilic analogs.
Caption: Potential applications of this compound.
Conclusion
This compound is a fascinating molecule with potential for further exploration in medicinal chemistry and drug discovery. While there is a lack of comprehensive published data on its specific physicochemical properties and biological activities, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of the compound based on available information and knowledge of related structures, highlighting the need for further experimental investigation to fully elucidate its properties and potential applications.
References
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PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]
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SIELC Technologies. This compound. [Link]
-
Cenmed. 1-isobutyl-3-methyl-5-nitroso-6-amino uracil (C007B-581725). [Link]
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PubChem. 6-Amino-5-nitrosouracil. [Link]
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MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
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MDPI. Terahertz Spectral Properties of 5-Substituted Uracils. [Link]
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Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
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PubMed. N1,N3-disubstituted Uracils as Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. [Link]
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National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
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ResearchGate. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
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PubMed. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. [Link]
-
Lirias. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
-
ResearchGate. Synthesis of substituted uracil derivatives at N1 and N3 positions. [Link]
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Bentham Science. N-heterocycles: Recent Advances in Biological Applications. [Link]
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PubMed. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
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- 3. cenmed.com [cenmed.com]
- 4. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]
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- 8. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. We will delve into its chemical identity, provide detailed protocols for its synthesis, explore its reactivity, and discuss its significant applications as a precursor in the development of pharmacologically active compounds.
Chemical Identity and Properties
CAS Number: 54052-67-4[1]
IUPAC Name: 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione[1]
This compound belongs to the family of 5-nitrosouracils, which are characterized by a uracil scaffold substituted with a nitroso group at the C5 position. The presence of the isobutyl group at the N1 position and the methyl group at the N3 position imparts specific solubility and steric properties that can influence its reactivity and the characteristics of its downstream products.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O₃ | Calculated |
| Molecular Weight | 226.23 g/mol | Calculated |
| Appearance | Typically a colored solid | Inferred from related compounds |
| Solubility | Soluble in many organic solvents | General knowledge |
Synthesis of this compound
The synthesis of the title compound is a two-step process that begins with the preparation of its precursor, 6-Amino-1-isobutyl-3-methyluracil, followed by a nitrosation reaction.
Synthesis of the Precursor: 6-Amino-1-isobutyl-3-methyluracil
The synthesis of N1,N3-disubstituted-6-aminouracils is a well-established procedure in organic chemistry. A common method involves the condensation of a substituted urea with cyanoacetic acid or its derivatives, followed by cyclization.[2]
Reaction Scheme:
Figure 1: General synthesis pathway for 6-Amino-1-isobutyl-3-methyluracil.
Experimental Protocol:
Materials:
-
1-Isobutyl-3-methylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-isobutyl-3-methylurea (1 equivalent) and cyanoacetic acid (1 equivalent) in acetic anhydride.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude cyanoacetylurea intermediate.
-
Cyclization: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the solution to 80-90 °C for 1-2 hours to facilitate the ring closure.
-
Cool the reaction mixture in an ice bath and neutralize it with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The product, 6-Amino-1-isobutyl-3-methyluracil, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Nitrosation to Yield this compound
The final step is the nitrosation of the 6-aminouracil precursor. This is an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich C5 position of the uracil ring.[1]
Reaction Scheme:
Figure 2: Nitrosation of 6-Amino-1-isobutyl-3-methyluracil.
Experimental Protocol:
Materials:
-
6-Amino-1-isobutyl-3-methyluracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Glacial acetic acid
-
Distilled water
-
Ice
Step-by-Step Methodology:
-
Dissolution of Precursor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 6-Amino-1-isobutyl-3-methyluracil (1 equivalent) in a mixture of water and your chosen acid (e.g., 1 M HCl or 50% aqueous acetic acid).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of nitrous acid and minimize side reactions.
-
Preparation of Nitrosating Agent Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled suspension of the aminouracil precursor over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the product in a desiccator over a suitable drying agent. Further purification, if necessary, can be achieved by recrystallization.
Reactivity and Synthetic Applications
The primary synthetic utility of 6-amino-5-nitrosouracils lies in their role as precursors to purine derivatives, particularly xanthines.[2][3] The nitroso group at the C5 position and the amino group at the C6 position are key functionalities that enable the construction of the imidazole ring of the purine system.
Synthesis of 8-Substituted Xanthines
The general strategy involves the reduction of the nitroso group to an amino group, followed by condensation with a one-carbon unit (e.g., a carboxylic acid or its derivative) and subsequent cyclization.
Reaction Pathway:
Figure 3: General pathway for the synthesis of 8-substituted xanthines.
This pathway is highly valuable in drug discovery as the 8-position of the xanthine scaffold is a key point for modification to modulate pharmacological activity.[3] Xanthine derivatives have a broad range of biological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and anti-inflammatory effects.[3]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and for monitoring the progress of its synthesis.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[1] |
| Detection | UV detection at a wavelength where the compound has significant absorbance. |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
As with all nitroso compounds, there is a potential for mutagenicity, and therefore, it should be handled with appropriate caution.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its key role as a precursor to a wide range of pharmacologically relevant 8-substituted xanthines make it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its use in the laboratory and to support the development of novel therapeutic agents.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 6-Aminouracil in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Hinz, S., Bergholz, J., Seibt, A., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 99.
- Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.
- Bari, S., & Sharma, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5666-5678.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
Spectroscopic Characterization of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The structural modifications of the uracil backbone, including the amino, nitroso, isobutyl, and methyl groups, give rise to a unique spectral fingerprint.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₉H₁₄N₄O₃ and a molecular weight of 226.236 g/mol .[2] The presence of an isobutyl group enhances its lipophilicity, which may influence its membrane permeability.[1] The nitroso group, an electron-withdrawing moiety, plays a significant role in the molecule's reactivity and potential biological activity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of similar uracil derivatives.[3]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Experimental Choices |
| ~7.5 - 8.5 | Singlet (broad) | 2H | -NH₂ | The broadness of the amino proton signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. |
| ~3.8 - 4.0 | Doublet | 2H | N-CH₂ (isobutyl) | This signal corresponds to the methylene protons of the isobutyl group attached to the nitrogen atom. The doublet arises from coupling with the adjacent methine proton. |
| ~3.3 - 3.5 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom of the uracil ring appears as a sharp singlet due to the absence of adjacent protons. |
| ~2.0 - 2.3 | Multiplet | 1H | -CH (isobutyl) | This multiplet is due to the methine proton of the isobutyl group, which is coupled to both the methylene and the two methyl groups. |
| ~0.9 - 1.1 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) | The two methyl groups of the isobutyl moiety are diastereotopic and appear as a doublet due to coupling with the methine proton. |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms are presented below.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Experimental Choices |
| ~160 - 165 | C=O (C4) | The carbonyl carbons of the uracil ring are deshielded and appear at a lower field. |
| ~150 - 155 | C=O (C2) | Similar to C4, this carbonyl carbon is also in a low-field region. |
| ~145 - 150 | C6 | The carbon atom bearing the amino group is significantly influenced by the nitrogen's electron-donating effect. |
| ~115 - 125 | C5 | The carbon atom attached to the nitroso group is deshielded. |
| ~50 - 55 | N-CH₂ (isobutyl) | The methylene carbon of the isobutyl group is shielded compared to the ring carbons. |
| ~28 - 32 | N-CH₃ | The methyl carbon attached to the nitrogen is in a typical range for N-alkyl groups. |
| ~25 - 29 | -CH (isobutyl) | The methine carbon of the isobutyl group. |
| ~19 - 22 | -CH(CH₃)₂ (isobutyl) | The methyl carbons of the isobutyl group appear in the upfield region of the spectrum. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-III 500 MHz instrument, equipped with a PABBO probe.[3]
-
¹H NMR Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the carbon-13 frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below, with assignments based on known vibrational frequencies of similar compounds.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400 - 3200 | Medium, Broad | N-H stretch | Amino (-NH₂) |
| 2960 - 2870 | Medium | C-H stretch | Isobutyl and Methyl |
| 1710 - 1650 | Strong | C=O stretch | Uracil ring carbonyls |
| 1640 - 1600 | Medium | N-H bend | Amino (-NH₂) |
| 1500 - 1450 | Medium | N=O stretch | Nitroso (-N=O) |
| 1400 - 1350 | Medium | C-N stretch | Ring and substituents |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. This method is chosen for its ability to produce high-quality spectra for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer or a Spex-Ramalab spectrophotometer.[4]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Predicted Mass Spectrum
The predicted key ions in the mass spectrum of this compound are:
| m/z | Ion | Significance |
| 226 | [M]⁺ | Molecular ion |
| 183 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isobutyl group |
| 169 | [M - C₄H₉]⁺ | Loss of the isobutyl radical |
| 141 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like HPLC.[2]
-
Ionization:
-
Electron Impact (EI): This is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. For MS-compatible applications, mobile phases containing formic acid are often used.[2]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS techniques, provides a detailed and validated structural characterization. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related uracil derivatives. The enhanced lipophilicity conferred by the isobutyl group, combined with the reactivity of the nitroso moiety, makes this compound a compelling candidate for further investigation in drug discovery programs.[1]
References
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Oriental Journal of Chemistry. (1991). Vibrational Spectra of 6-Amino-5-Nitroso-2-Thiouracil. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: Understanding the Molecule
This compound belongs to the pyrimidine class of heterocyclic compounds. Its structure, featuring a uracil backbone with amino, isobutyl, methyl, and nitroso functional groups, suggests a unique combination of physicochemical properties that are critical to its behavior in both in vitro and in vivo systems. The presence of the isobutyl group is anticipated to increase lipophilicity compared to simpler analogs, potentially influencing its solubility and membrane permeability.[1] The nitroso group, an electron-withdrawing moiety, is a key reactive center that can dictate the compound's stability and degradation pathways.[1]
A thorough understanding of the solubility and stability of this molecule is a prerequisite for its development as a potential therapeutic agent. These parameters are fundamental to formulation design, bioavailability, and ensuring safety and efficacy. This guide will detail the necessary experimental frameworks to robustly characterize these critical attributes.
Solubility Profiling
A comprehensive solubility profile is essential for determining the appropriate solvent systems for analytical testing, formulation, and biological assays. The solubility of a compound is influenced by its molecular structure, the solvent's properties, and environmental factors such as temperature.
Predicted Solubility Behavior
Based on the solubility of analogous compounds, we can infer a likely solubility profile for this compound. For instance, 6-aminouracil is soluble in several organic solvents including dimethyl sulfoxide (DMSO), acetone, chloroform, and dichloromethane.[2] The closely related 6-Amino-1,3-dimethyl-5-nitrosouracil exhibits slight solubility in DMSO and methanol, which can be improved with heating.[1] Given the presence of the lipophilic isobutyl group, it is probable that this compound will exhibit favorable solubility in polar aprotic solvents and limited solubility in aqueous media.
Experimental Determination of Solubility
A quantitative analysis of solubility should be performed using a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a mobile phase of acetonitrile and water, acidified with phosphoric or formic acid, has been shown to be suitable for the analysis of this compound.[3]
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents at ambient temperature and 37°C.
Materials:
-
This compound
-
HPLC-grade solvents: Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for at least 24 hours to ensure saturation.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or µg/mL.
Expected Solubility Data
The following table provides a template for presenting the experimentally determined solubility data.
| Solvent System | Temperature (°C) | Expected Solubility (µg/mL) |
| Water | 25 | Low |
| PBS (pH 7.4) | 37 | Low (>27.6, based on analog)[4] |
| Ethanol | 25 | Moderate |
| Methanol | 25 | Moderate |
| Acetonitrile | 25 | Moderate |
| DMSO | 25 | High |
| PEG 400 | 25 | Moderate to High |
Stability Assessment
Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this assessment, providing insights into the molecule's intrinsic stability.[5]
Potential Degradation Pathways
Based on the chemistry of uracil and nitroso compounds, several degradation pathways can be anticipated:
-
Hydrolysis: The uracil ring may be susceptible to hydrolytic cleavage, particularly at acidic or basic pH.
-
Oxidation: The amino and nitroso groups can be susceptible to oxidation, leading to the formation of various degradation products.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation of the nitroso group and the uracil ring.
The following diagram illustrates a generalized workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Stability-Indicating Method Development
A crucial aspect of stability testing is the development and validation of a stability-indicating analytical method. This method must be able to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's purity and the extent of degradation. The previously mentioned HPLC method can serve as a starting point for developing a stability-indicating assay.[3]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound solution (in a suitable solvent like acetonitrile/water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at an elevated temperature. Withdraw and neutralize samples as in the acid hydrolysis study.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Monitor the reaction and take samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Dissolve samples in a suitable solvent for HPLC analysis at different time points.
-
Photostability: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.
-
For all studies, analyze the stressed samples using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Potential Degradation Pathway of the Nitroso Group
The C-nitroso group is a potential site of degradation. A plausible pathway involves the reduction of the nitroso group to an amino group, or its rearrangement and cleavage under certain conditions.
Caption: A simplified potential degradation pathway.
Conclusion and Recommendations
This technical guide outlines a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the protocols and insights provided, based on analogous structures and established scientific principles, offer a robust framework for researchers.
It is recommended that a full solubility profile be established in a range of pharmaceutically relevant solvents. Furthermore, comprehensive forced degradation studies should be conducted to identify potential degradants and establish the intrinsic stability of the molecule. The development and validation of a stability-indicating HPLC method is a critical prerequisite for accurate and reliable stability assessment. The data generated from these studies will be invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.
References
-
BioCrick. 6-Aminouracil | CAS:873-83-6 | High Purity | Manufacturer. [Link]
-
Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta, 26(3), 635-640. [Link]
-
PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
ResearchGate. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. [Link]
-
Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 0008 Forced degradation studies. [Link]
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- 3. This compound | SIELC Technologies [sielc.com]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
The Diverse Biological Landscape of 6-Aminouracil Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The 6-aminouracil core, a pyrimidine derivative, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and synthetic accessibility have made it a cornerstone for developing a wide array of heterocyclic compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 6-aminouracil derivatives, moving beyond a simple catalog of findings to offer insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will dissect the anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties of these compounds, presenting key data, detailed protocols, and logical frameworks to empower researchers and drug development professionals in their quest for novel therapeutic agents.
The 6-Aminouracil Scaffold: A Foundation for Chemical Diversity
6-Aminouracil is a derivative of uracil, a fundamental nucleobase of RNA, distinguished by an amino group at the C-6 position.[4] This seemingly simple modification profoundly influences the molecule's electronic properties and reactivity, rendering it an exceptionally versatile building block.[5] It can function as both a nucleophile and an electrophile, enabling its use in a multitude of synthetic transformations to generate fused heterocyclic systems like pyrido-pyrimidines, pyrrolo-pyrimidines, and pyrimido-pyrimidines.[1][3]
A key advancement in the synthesis of 6-aminouracil derivatives is the application of Multi-Component Reactions (MCRs). These reactions, which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, offer significant advantages in efficiency, atom economy, and reduced waste.[6][7] This makes MCRs a powerful, green-chemistry-aligned tool for rapidly generating libraries of diverse 6-aminouracil derivatives for biological screening.[3][6]
Caption: General workflow for generating diverse derivatives using MCRs.
Anticancer Activities: Targeting Malignant Proliferation
Derivatives of 6-aminouracil have demonstrated a broad spectrum of anticancer activities, operating through various mechanisms to inhibit tumor growth and induce cell death.[3][8]
Mechanisms of Antitumor Action
The anticancer efficacy of these compounds stems from their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation.
-
Enzyme Inhibition: A primary mechanism involves the targeted inhibition of enzymes critical to cancer progression.
-
Cathepsin B: Certain derivatives have been shown to inhibit cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumors and plays a role in invasion and metastasis.[9] For example, a phenyl thiourea derivative of 6-aminouracil exhibited 82.3% inhibition of cathepsin B, significantly higher than the reference drug doxorubicin (18.7%).[9]
-
Cyclin-Dependent Kinase 2 (CDK2): Fused pyrimidine derivatives synthesized via MCRs using 6-aminothiouracil have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle whose dysregulation is a hallmark of cancer.[10]
-
Thymidylate Synthase (TS): As pyrimidine analogs, these compounds can function as antimetabolites that disrupt nucleic acid synthesis.[11] Like the well-known drug 5-Fluorouracil, they can interfere with enzymes like Thymidylate Synthase, which is essential for the de novo synthesis of thymidine, a necessary component of DNA.[11][12]
-
-
DNA Interaction: The planar structure of some 5-cinnamoyl-6-aminouracil derivatives allows them to intercalate between the base pairs of DNA.[13][14] This physical interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The cytotoxic effects of many 6-aminouracil derivatives culminate in the induction of programmed cell death, or apoptosis.[15] This can be triggered by upstream events like DNA synthesis inhibition or the disruption of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[16]
Caption: Key mechanisms of anticancer activity for 6-aminouracil derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Phenyl thiourea derivative | Prostate (PC3) | 82.3% inhibition | Doxorubicin | 18.7% inhibition | [9] |
| Furan-bridged derivative (5a) | Prostate (PC3) | 7.02 | Doxorubicin | 0.93 | [9] |
| Chloroacetyl derivative (4) | Prostate (PC3) | 21.21 | Doxorubicin | 0.93 | [9] |
| Bis(6-amino-2-thiouracil) | Cervical (HeLa) | 4.18 - 10.20 | 5-Fluorouracil | 12.08 (µg/mL) | [12] |
| 1,3-dimethyl-5-cinnamoyl | Leukemia (L1210) | Cytotoxic in vitro | - | - | [13] |
| Pyrido[2,3-d]pyrimidine (19j) | Pancreatic (Panc-1) | 1.1 | Doxorubicin | 1.1 | [8] |
*Data presented as percent inhibition of cathepsin B enzyme activity, not IC₅₀.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the in vitro cytotoxicity of 6-aminouracil derivatives against a cancer cell line.
Objective: To determine the IC₅₀ value of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-aminouracil derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Properties: Combating Pathogenic Microbes
The 6-aminouracil scaffold has also been exploited to develop agents with significant antimicrobial activity, including antibacterial and antifungal properties.[3][17][18]
Mechanisms of Antimicrobial Action
-
Inhibition of Bacterial DNA Polymerase IIIC (Pol IIIC): Certain substituted 6-anilinouracils are potent and highly selective inhibitors of DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria.[19][20] This specificity provides a targeted mechanism of action against organisms like Bacillus subtilis and Staphylococcus aureus while sparing Gram-negative bacteria and eukaryotic cells.[8][20]
-
Membrane Permeabilization: Some amphiphilic 6-methyluracil derivatives have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[15] This leads to leakage of cellular contents and ultimately cell death.
Spectrum of Activity
Derivatives have shown a broad range of activity. Acyclic nucleoside analogs have demonstrated more pronounced effects against Gram-positive bacteria (B. cereus, B. subtilis, S. aureus) compared to Gram-negative strains.[8] Other synthesized compounds have also shown efficacy against the fungus Candida albicans.[3] Notably, some derivatives are active against resistant strains of Staphylococcus aureus and other ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria).[15]
Antiviral and Enzyme Inhibitory Potential
Antiviral Research
The structural similarity of uracil derivatives to natural nucleobases makes them prime candidates for development as antiviral agents.[18] Research has focused on their ability to inhibit viral replication.
-
Activity against HSV-1 and HIV-1: Several series of 6-(arylthio)uracils and related derivatives have been synthesized and screened for in vitro activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[21][22] While many compounds showed limited effects, some exhibited marginal activity, indicating that the 6-aminouracil scaffold is a viable starting point for further optimization.[21]
Broader Enzyme Inhibition
Beyond cancer-specific enzymes, 6-aminouracil derivatives have been designed to inhibit other therapeutically relevant enzymes.
-
Thymidine Phosphorylase (TP): Novel 6-bridged imidazolyluracil derivatives have been rationally designed as inhibitors of human thymidine phosphorylase, an enzyme involved in pyrimidine salvage pathways and angiogenesis.[23]
-
Adenosine-3',5'-cyclic Phosphate Phosphodiesterase (PDE): Certain derivatives show a strong inhibitory action against this enzyme, which is involved in signal transduction. This inhibition translates to potential pharmacological applications as diuretics, platelet aggregation inhibitors, and bronchodilators.[5][24]
Conclusion and Future Perspectives
The 6-aminouracil scaffold is a remarkably fruitful starting point for the discovery of new bioactive molecules. Its synthetic tractability, particularly through modern methods like multi-component reactions, allows for the creation of vast chemical diversity. Research has firmly established the potential of its derivatives as anticancer, antimicrobial, and antiviral agents, often acting through the specific inhibition of key enzymes.[3]
The future of drug development with this scaffold lies in several key areas:
-
Rational Design: Leveraging computational modeling and a deeper understanding of enzyme active sites to design derivatives with enhanced potency and selectivity.[12][23]
-
Targeting Resistance: Developing novel derivatives specifically aimed at overcoming known drug resistance mechanisms in both cancer and infectious diseases.[15]
-
Combination Therapies: Exploring the synergistic effects of 6-aminouracil derivatives when used in combination with existing therapeutic agents.
By continuing to explore the rich chemistry and diverse biology of 6-aminouracil derivatives, the scientific community is well-positioned to develop the next generation of targeted therapies for a range of human diseases.
References
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Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
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Javahershenas, R. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 6-Aminouracil in Modern Pharmaceutical Synthesis. [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]
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Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
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Zhi, C., et al. (2002). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry. [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Youssif, S. (2000). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. ResearchGate. [Link]
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McNally, V. A., et al. (2008). Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. Journal of Pharmacy and Pharmacology. [Link]
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Aremu, O. S., et al. (2020). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Taylor & Francis Online. [Link]
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Zhi, C., et al. (2002). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed. [Link]
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role of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil as a synthetic intermediate
An In-Depth Technical Guide to 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil as a Synthetic Intermediate
Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold
In the landscape of heterocyclic chemistry, particularly in the domain of drug discovery and materials science, the strategic selection of starting materials is paramount. This compound is a highly functionalized pyrimidine derivative that serves as a potent and versatile synthetic intermediate. Its value lies in the unique arrangement of reactive functional groups: a nucleophilic amino group at the C6 position, an electrophilic nitroso group at the C5 position, and the inherent reactivity of the uracil ring. This configuration makes it an ideal precursor for the construction of a wide array of fused heterocyclic systems, most notably purine analogues like theophylline and other biologically significant scaffolds such as pyrazolo[3,4-d]pyrimidines and pteridines.
This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into the mechanistic underpinnings of its preparation and its subsequent transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Data
A clear understanding of the intermediate's properties is the foundation for its effective use in synthesis.
| Property | Value |
| IUPAC Name | 6-amino-1-isobutyl-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione |
| Synonyms | 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione[1] |
| CAS Number | 54052-67-4[1] |
| Molecular Formula | C₉H₁₄N₄O₃ |
| Molecular Weight | 226.23 g/mol |
| Appearance | Typically a colored solid (e.g., violet, blue, or green) |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO; slightly soluble in alcohols[2]. |
Part 1: Synthesis of the Core Intermediate
The preparation of 6-amino-5-nitrosouracil derivatives is a classic and efficient transformation known since the early days of purine synthesis.[3] The process involves the direct nitrosation of the corresponding 6-aminouracil precursor at the electron-rich C5 position.
Causality of the Experimental Design
The reaction is an electrophilic aromatic substitution on the pyrimidine ring. The C6-amino group is a strong activating group, directing the incoming electrophile—the nitrosonium ion (NO⁺)—to the adjacent C5 position. The nitrosonium ion is generated in situ from sodium nitrite under acidic conditions. Maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the unstable nitrous acid and to control the reaction's exothermicity, thereby minimizing the formation of by-products.[2]
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 6-Amino-1-isobutyl-3-methyluracil in a suitable aqueous acidic medium (e.g., 10% aqueous acetic acid).
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring.
-
Nitrosating Agent Preparation: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold distilled water.
-
Nitrosation: Add the sodium nitrite solution dropwise to the cooled uracil suspension over 30-45 minutes. It is crucial to maintain the internal temperature below 5 °C throughout the addition. A distinct color change (often to a deep blue, violet, or green) will indicate the formation of the nitroso product.
-
Reaction Monitoring & Completion: Continue stirring the reaction mixture at 0–5 °C for an additional 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Collect the resulting colored precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold distilled water (to remove inorganic salts) and then with cold ethanol (to remove residual acetic acid and facilitate drying).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product is typically obtained in high yield (>90%) and purity.
Workflow Diagram: Synthesis of the Nitroso Intermediate
Caption: Synthesis of the target intermediate via electrophilic nitrosation.
Part 2: The Intermediate in Action: A Gateway to Fused Heterocycles
The synthetic utility of this compound stems from the two adjacent functional groups at C5 and C6, which act as a handle for annulation reactions to form a second ring.
Application 1: Synthesis of 8-Substituted Purines (Xanthine Analogues)
The most prominent application of 5-nitroso-6-aminouracils is in the synthesis of purines, particularly xanthine derivatives, which are privileged structures in medicinal chemistry.[4] The core strategy involves a two-step, one-pot sequence: reduction of the nitroso group to an amine, followed by cyclization of the resulting highly reactive 5,6-diaminouracil intermediate.
Mechanistic Insight:
-
Reduction: The C5-nitroso group is readily reduced to a primary amine using various reducing agents, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. This reduction generates a 5,6-diaminouracil derivative in situ. This diamine is often unstable and prone to oxidation, hence it is typically used immediately without isolation.
-
Cyclization: The newly formed diamine is then treated with a one-carbon electrophile. For example, refluxing with formic acid introduces a formyl group onto one of the amines, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring of the purine scaffold. This specific sequence yields an 8-unsubstituted xanthine analogue. To synthesize 8-substituted xanthines, other reagents like carboxylic acids or aldehydes can be used.[4]
Experimental Protocol: Synthesis of 1-Isobutyl-3-methylxanthine
-
Initial Suspension: In a round-bottom flask, suspend 1.0 equivalent of this compound in a mixture of water and formamide (or formic acid).
-
Reduction: Heat the mixture to 80-90 °C. To this heated suspension, add 2.2-2.5 equivalents of sodium dithionite (Na₂S₂O₄) portion-wise. The color of the nitroso compound will disappear, indicating successful reduction to the diamine.
-
Cyclization: After the addition of the reducing agent is complete, increase the temperature and reflux the reaction mixture for 2-4 hours. This drives the cyclization and dehydration to form the purine ring system.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The xanthine product will precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure product.
Workflow Diagram: Purine Synthesis
Caption: Two-step, one-pot synthesis of a xanthine analogue.
Application 2: Synthesis of Fused Pyrimidines and Other Heterocycles
The reactivity of 6-aminouracils extends to the synthesis of other important fused systems. These reactions often leverage the nucleophilicity of the C6-amino group and the electrophilic character that can be induced at the C5 position.
-
Pyrido[2,3-d]pyrimidines: These compounds can be synthesized through condensation reactions of 6-aminouracils with various α,β-unsaturated carbonyl compounds or their equivalents. The reaction involves a Michael addition followed by intramolecular cyclization and aromatization.[5][6]
-
Pyrazolo[3,4-d]pyrimidines: By first converting the 6-amino group into a hydrazinyl group, subsequent reaction with diketones or related compounds can lead to the formation of pyrazolo[3,4-d]pyrimidines, which are known purine analogs with significant biological activity.[7]
-
Pteridines: Condensation of the in situ generated 5,6-diaminouracil with α-dicarbonyl compounds provides a direct route to pteridines, another class of biologically vital heterocycles.
The choice of reaction partner for the 5-nitroso-6-aminouracil or its diamine derivative dictates the structure of the resulting fused ring system, showcasing the intermediate's remarkable versatility.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for complex molecular construction. Its straightforward synthesis and the orthogonally reactive C5-nitroso and C6-amino groups provide a reliable and efficient entry point into diverse families of fused pyrimidines. For medicinal chemists and synthetic researchers, mastering the reactivity of this intermediate opens doors to novel xanthine analogues, purine isosteres, and other heterocyclic scaffolds with high potential for therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging this powerful synthetic tool.
References
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- Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
- Reaction of 6‐aminouracil with different substitute aldehydes.
- 6-AMINO-3-ETHYL-1-ISOBUTYL-5-NITROSOURACIL AldrichCPR. Sigma-Aldrich.
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- A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. MDPI.
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Theoretical Framework for the Structural and Electronic Characterization of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
An In-Depth Technical Guide
This guide provides a comprehensive theoretical framework for the detailed structural, electronic, and spectroscopic characterization of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. Uracil and its derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Specifically, 6-aminouracils serve as versatile precursors for synthesizing various therapeutic heterocyclic compounds.[1] The introduction of nitroso (-NO) and alkyl groups (isobutyl, methyl) to the core uracil structure can significantly modulate its physicochemical properties, reactivity, and biological interactions.
This document outlines a systematic in silico approach using quantum chemical calculations to build a foundational understanding of the title compound. The methodologies described herein are designed to provide a predictive and self-validating system, offering deep insights that can guide and accelerate experimental research and development efforts.
Part 1: Molecular Geometry Optimization and Vibrational Frequency Analysis
1.1. Rationale for Computational Approach
The first and most critical step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry represents the global minimum on the potential energy surface and serves as the fundamental input for all subsequent property calculations. Density Functional Theory (DFT) has been proven to be a reliable and computationally efficient method for investigating the structural and spectroscopic properties of uracil derivatives, providing results that are in excellent agreement with experimental data.[2][3]
The choice of the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, combined with a Pople-style basis set such as 6-311++G(d,p), offers a robust balance of accuracy and computational cost for molecules of this nature.[4][5] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.
1.2. Experimental Protocol: Geometry Optimization and Vibrational Analysis
-
Initial Structure Construction: The 2D structure of this compound is drawn using molecular modeling software (e.g., GaussView 5.0).
-
Pre-optimization: An initial geometry optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
-
DFT Optimization: The final geometry optimization is carried out using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[2] The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a stationary point on the potential energy surface.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is critical for two reasons:
-
Data Extraction: Key geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the optimized output file.
1.3. Workflow for Structural Analysis
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
1.4. Data Presentation: Predicted Structural Parameters
The optimized geometric parameters should be tabulated for clear presentation and comparison with potential future experimental data (e.g., from X-ray crystallography).
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | N1-C2 | Value |
| C2-O2 | Value | |
| N3-C4 | Value | |
| C5-C6 | Value | |
| C5-N=O | Value | |
| C6-N7 | Value | |
| Parameter | Atoms | **Calculated Value (°) ** |
| Bond Angle | C6-N1-C2 | Value |
| N1-C2-N3 | Value | |
| C5-C6-N1 | Value | |
| Dihedral Angle | C6-N1-C2-N3 | Value |
Part 2: Frontier Molecular Orbitals and Molecular Electrostatic Potential
2.1. Rationale for Electronic Structure Analysis
The electronic properties of a molecule are paramount to understanding its reactivity, stability, and potential as a drug candidate. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[4] The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2]
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution around the molecule. It allows for the identification of electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is invaluable for predicting non-covalent interactions and receptor binding sites.[2][5]
2.2. Experimental Protocol: Electronic Property Calculation
-
Input Geometry: Use the fully optimized molecular geometry obtained from the B3LYP/6-311++G(d,p) calculation.
-
FMO Calculation: Perform a single-point energy calculation at the same level of theory. The output will contain the energies of all molecular orbitals, including the HOMO and LUMO.
-
Global Reactivity Descriptors: Calculate key descriptors from the HOMO and LUMO energies:
-
Energy Gap (ΔE) = ELUMO – EHOMO
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I – A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
MEP Surface Generation: Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue typically 0.002 a.u.). The surface is color-coded, with red indicating the most negative potential and blue indicating the most positive potential.
2.3. Conceptual Diagram: FMO Analysis
Caption: Conceptual Diagram of Frontier Molecular Orbital (FMO) Analysis.
2.4. Data Presentation: Calculated Electronic Properties
A summary table allows for a quick assessment of the molecule's electronic characteristics.
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | Value |
| LUMO Energy | ELUMO | Value |
| Energy Gap | ΔE | Value |
| Ionization Potential | I | Value |
| Electron Affinity | A | Value |
| Electronegativity | χ | Value |
| Chemical Hardness | η | Value |
| Electrophilicity Index | ω | Value |
Part 3: Theoretical Spectroscopic Analysis
3.1. Rationale for Spectroscopic Prediction
Predicting the spectroscopic properties of a novel compound provides a powerful tool for validating its synthesis and for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.[4] Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to accurately predict NMR chemical shifts (¹H and ¹³C), aiding in the structural elucidation of the molecule.[4]
3.2. Experimental Protocol: UV-Vis and NMR Spectra Simulation
-
UV-Vis Spectrum (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., using the B3LYP functional).
-
Simulate the effect of a solvent (e.g., ethanol or DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM) for more realistic results.
-
Extract the calculated excitation energies (in nm) and oscillator strengths (f) for the most significant electronic transitions.
-
-
NMR Spectrum (GIAO):
-
Using the optimized ground-state geometry, perform an NMR calculation using the GIAO method at the B3LYP/6-311++G(d,p) level.[4]
-
Calculate the absolute isotropic shielding values for each nucleus (¹H and ¹³C).
-
Convert the absolute shielding values to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory: δsample = σTMS - σsample.
-
3.3. Data Presentation: Predicted Spectroscopic Data
| Predicted UV-Vis Absorption | |
| λmax (nm) | Oscillator Strength (f) |
| Value 1 | Value 1 |
| Value 2 | Value 2 |
| Predicted NMR Chemical Shifts | |
| Atom No. | ¹³C Chemical Shift δ (ppm) |
| C2 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
| Atom No. | ¹H Chemical Shift δ (ppm) |
| N7-H | Value |
| Isobutyl-CH | Value |
| Methyl-H | Value |
Conclusion
The theoretical framework detailed in this guide provides a multi-faceted approach to characterizing the structural and electronic properties of this compound. By systematically applying DFT and TD-DFT methods, it is possible to obtain reliable data on the molecule's geometry, vibrational modes, electronic reactivity, and spectroscopic signatures. These computational insights form a crucial foundation for understanding the molecule's behavior, predicting its interactions, and guiding the rational design of future experiments, ultimately accelerating its potential development as a therapeutic agent.
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Gaurav, G. V., & Krishna, K. R. (2021). Computational Quantum Chemical with Biological Studies on Uracil-5-Tertiary Sulfonamides. Journal of Pharmaceutical Research International, 33(60B), 926–937. [Link]
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Puzzarini, C., et al. (Date not available). Extending the molecular size in accurate quantum-chemical calculations: the equilibrium structure and spectroscopic properties of uracil. RSC Publishing. [Link]
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Al-Majid, A. M., et al. (2015). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 17(31), 5944-5956. [Link]
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Martinez-Fernandez, L., et al. (2018). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. Molecules, 23(11), 2999. [Link]
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Fajar, M., et al. (2021). Computational Study of 1-(3-Nitrobenzoyloxymethyl)-5-Fluorouracyl Derivatives as Colorectal Cancer Agents. Indonesian Journal of Pharmacy, 32(3), 338-348. [Link]
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Gomaa, A. M., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(30), 21601-21626. [Link]
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Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 362-370. [Link]
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Lee, H., & Kim, J. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLOS Computational Biology, 18(11), e1010672. [Link]
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Mary, Y. S., et al. (2018). First order Hyperpolarizability, NBO, Local Reactivity Descriptors and Molecular Docking Studies on Biomolecule 6-Aminouracil : A DFT Approach. ResearchGate. [Link]
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Kumar, S., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Scientific Reports, 12(1), 5439. [Link]
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Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724. [Link]
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Fajar, M., et al. (2021). Computational Study of 1-(3-Nitrobenzoyloxymethyl)-5-Fluorouracyl Derivatives as Colorectal Cancer Agents. Semantic Scholar. [Link]
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Lespinasse, G., et al. (1982). In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. Toxicology Letters, 10(2-3), 313-319. [Link]
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The Ascendancy of 6-Aminouracil Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution
Abstract
The 6-aminouracil core, a seemingly simple pyrimidine scaffold, has proven to be a remarkably versatile and enduring platform in medicinal chemistry. From its initial synthesis in the early 20th century to its current role as a foundational element in the development of targeted therapeutics, the journey of 6-aminouracil and its derivatives is a compelling narrative of chemical ingenuity and evolving biological understanding. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 6-aminouracil compounds. It delves into the mechanistic underpinnings of their diverse biological activities, including their roles as anticancer, antiviral, and diuretic agents. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols to facilitate further innovation in this dynamic area of therapeutic research.
Genesis and Early Explorations: The Dawn of a Privileged Scaffold
The story of 6-aminouracil begins in the early 20th century, amidst a burgeoning interest in the chemistry of pyrimidine derivatives, the fundamental building blocks of nucleic acids. While the exact first synthesis is not widely documented, it emerged from the systematic investigation of uracil and its analogues.[1] Early methodologies for its preparation were foundational, often involving the amination of uracil or its halogenated precursors, such as 6-chlorouracil, with ammonia under elevated temperatures and pressures.[1] An alternative route involved the nitrosation of barbituric acid, followed by the reduction of the nitroso intermediate.[1] These early synthetic efforts laid the groundwork for what would become a highly adaptable scaffold for medicinal chemistry.
The structural resemblance of 6-aminouracil to the natural nucleobase uracil was a key early insight, suggesting its potential to interfere with nucleotide metabolism and other fundamental cellular processes.[1] This inherent bioisosterism has been the driving force behind the exploration of its therapeutic potential for over a century.
Synthetic Strategies: From Classical Methods to Modern Innovations
The synthesis of 6-aminouracil and its derivatives has evolved significantly, driven by the need for greater efficiency, diversity, and scalability.
Core Synthesis of 6-Aminouracil
Two primary classical routes to the 6-aminouracil core remain relevant and are illustrative of the fundamental chemistry involved.
Method 1: From Cyanoacetic Acid and Urea
This widely used method involves the condensation of an activated dicarbonyl equivalent with urea.
-
Rationale: The reaction leverages the nucleophilicity of urea and the electrophilicity of the cyanoacetic ester to construct the pyrimidine ring. The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of the cyanoacetic ester, initiating the condensation cascade.
Experimental Protocol: Synthesis of 6-Aminouracil from Ethyl Cyanoacetate and Urea
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Cyclization: Add urea (1 equivalent) to the reaction mixture and heat to reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture to pH 6 with glacial acetic acid. The resulting precipitate is collected by filtration, washed with distilled water, and dried to yield 6-aminouracil.
Method 2: From Malonic Acid and Urea (via Barbituric Acid)
This alternative approach involves the formation of barbituric acid as an intermediate.
-
Rationale: This method relies on the Knoevenagel condensation of malonic acid and urea to form barbituric acid. Subsequent nitrosation at the 5-position, followed by reduction, yields 6-aminouracil. This route offers a different set of reaction conditions and starting materials.
Derivatization Strategies
The true power of the 6-aminouracil scaffold lies in its amenability to a wide range of chemical modifications, enabling the synthesis of vast libraries of derivatives with diverse biological activities. The 6-amino group serves as a key handle for introducing various substituents and heterocyclic ring systems.[2]
Workflow for the Synthesis of 6-Aminouracil Derivatives
Caption: Synthetic pathways for 6-aminouracil derivatization.
Therapeutic Landscape: A Multifaceted Pharmacophore
The structural features of 6-aminouracil have been exploited to develop compounds with a broad spectrum of therapeutic activities.
Anticancer Activity
The development of 6-aminouracil derivatives as anticancer agents has been a major focus of research. Their mechanisms of action are diverse and often involve targeting fundamental processes of cancer cell proliferation and survival.
3.1.1. Mechanism of Action: DNA Intercalation and Enzyme Inhibition
-
DNA Intercalation: Certain 5-cinnamoyl-6-aminouracil derivatives exhibit a planar conformation that allows for stacking interactions with the nucleic bases of DNA, suggesting a potential anticancer mechanism through intercalation.[2] This disruption of DNA structure can interfere with replication and transcription, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition:
-
DNA Polymerase III Inhibition: 6-Anilinouracil derivatives have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC, highlighting their potential as antibacterial agents. This mechanism involves hydrophobic interactions between the inhibitor and the enzyme.
-
Cyclin-Dependent Kinase (CDK) Inhibition: More recently, 6-aminothiouracil derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, preventing cancer cell proliferation.
-
Signaling Pathway of CDK2 Inhibition by 6-Aminouracil Derivatives
Caption: Inhibition of the CDK2 pathway by 6-aminouracil derivatives.
3.1.2. Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 6-aminouracil derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Cinnamoyl-6-aminouracils | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | %T/C = 124 | [2] |
| Fused Heterocycles | Compound 5a (Furan ring) | Prostate (PC3) | 7.02 | [4] |
| Fused Heterocycles | Compound 5b (Furan ring) | Prostate (PC3) | 8.57 | [4] |
| Chloroacetylated derivative | Compound 4 | Prostate (PC3) | 21.21 | [4] |
| Pyrimidine-2-thione derivative | Compound 3a | Prostate (PC3) | 43.95 | [4] |
| Imidazo[1,2-a]pyrimidine derivative | Compound 3d | Breast (MCF-7) | 43.4 | [5] |
| Imidazo[1,2-a]pyrimidine derivative | Compound 4d | Breast (MCF-7) | 39.0 | [5] |
| Imidazo[1,2-a]pyrimidine derivative | Compound 3d | Breast (MDA-MB-231) | 35.9 | [5] |
| Imidazo[1,2-a]pyrimidine derivative | Compound 4d | Breast (MDA-MB-231) | 35.1 | [5] |
3.1.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 6-aminouracil derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antiviral Activity
The structural similarity of 6-aminouracil to nucleobases makes it a prime candidate for the development of antiviral agents.
3.2.1. Mechanism of Action: Inhibition of Viral Replication
The antiviral mechanism of 6-aminouracil derivatives often involves the inhibition of key viral enzymes or processes essential for replication. For example, some derivatives have shown activity against Herpes Simplex Virus (HSV) by inhibiting viral DNA replication and protein synthesis.[6] Certain uracil derivatives have also been investigated as potential HIV viral capsid inhibitors.[7]
Inhibition of Viral Replication by 6-Aminouracil Derivatives
Caption: General mechanism of antiviral action of 6-aminouracil derivatives.
Diuretic Activity
Certain 6-aminouracil derivatives have been reported to exhibit diuretic properties.[8] While the precise mechanism for 6-aminouracil compounds is not extensively detailed, studies on structurally related 4-aminouracil derivatives suggest a possible mode of action.[9]
3.3.1. Potential Mechanism of Action
The diuretic effect of aminouracil derivatives may be attributed to the inhibition of extracellular calcium entry into cells.[9] This action could lead to smooth muscle relaxation in the renal vasculature, increasing renal blood flow and glomerular filtration rate, ultimately resulting in diuresis. Additionally, their structural similarity to xanthines, which are known adenosine receptor antagonists, suggests a potential role in blocking adenosine receptors in the kidney, which can also promote diuresis.[8][9]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The extensive derivatization of the 6-aminouracil scaffold has allowed for detailed structure-activity relationship (SAR) studies, providing crucial insights for the rational design of more potent and selective therapeutic agents.
-
Anticancer Activity: In the 5-cinnamoyl-6-aminouracil series, the presence of a hydrophilic side chain on the 6-amino group was found to be important for cytotoxic activity against L1210 leukemia.[2] For prostate cancer, the attachment of different heterocyclic rings at the C-6 position significantly influenced the anticancer activity, with furan-containing derivatives showing promising potency.[4]
-
Antibacterial Activity: For 6-anilinouracil inhibitors of DNA polymerase IIIC, the nature of the substituent on the aniline ring plays a critical role in determining the inhibitory potency, with hydrophobic interactions being a key factor.
Future Perspectives and Conclusion
The journey of 6-aminouracil compounds, from their early synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the enduring power of medicinal chemistry. The versatility of this core structure, coupled with an ever-deepening understanding of its biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of highly selective derivatives targeting specific enzyme isoforms or protein-protein interactions implicated in disease. The application of modern drug design strategies, such as computational modeling and structure-based design, will undoubtedly accelerate the discovery of next-generation 6-aminouracil-based drugs with improved efficacy and safety profiles. This guide has provided a comprehensive overview of this important class of compounds, with the aim of inspiring and equipping researchers to further unlock their therapeutic potential.
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An In-Depth Technical Guide to the Health and Safety of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of the potential health and safety considerations for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil (CAS No. 54052-67-4). As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, the information and guidance herein are extrapolated from data on structurally analogous compounds, primarily 6-Amino-1-methyl-5-nitrosouracil and other related N-nitroso compounds. All procedures should be conducted with the utmost caution, assuming the compound may possess hazards identified in its analogs. A thorough risk assessment should be performed by qualified personnel before handling this substance.
Executive Summary: A Precautionary Overview
This compound is a substituted pyrimidine derivative belonging to the N-nitroso class of compounds. While specific toxicological data for this molecule is lacking, its structural analogs are known to cause significant irritation and may pose more severe health risks. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Furthermore, many N-nitroso compounds are under scrutiny as potential carcinogens.[6][7] Therefore, a conservative approach to handling, emphasizing rigorous containment and personal protection, is imperative.
This guide provides a framework for the safe handling, storage, and emergency response related to this compound, grounded in the known properties of its chemical relatives.
Hazard Identification and Classification
Based on analogous compounds, this compound should be treated as a hazardous substance. The following GHS classifications are predicted based on available data for close structural analogs like 6-Amino-1-methyl-5-nitrosouracil and 6-Amino-1,3-dimethyl-5-nitrosouracil.
Predicted GHS Classification:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[1][2][4]
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[1][2][4]
-
Carcinogenicity (Category 2) - Suspected - H351: Suspected of causing cancer.[6][7]
| Hazard Class | GHS Category | Hazard Statement | Source (Analog) |
| Skin Irritation | 2 | H315: Causes skin irritation | 6-Amino-1-methyl-5-nitrosouracil[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | 6-Amino-1-methyl-5-nitrosouracil[1][2] |
| STOT-SE | 3 | H335: May cause respiratory irritation | 6-Amino-1-methyl-5-nitrosouracil[1][2] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | 6-Amino-1,3-dimethyl-5-nitrosouracil[6][7] |
Signal Word: Warning
Predicted Hazard Pictograms:
Predicted GHS Pictograms for the compound.
Toxicological Profile: An Evidence-Based Postulation
The toxicological properties of this compound have not been fully investigated.[1] The primary concerns, derived from its analogs, are its effects upon direct contact and the potential for long-term systemic effects.
-
Acute Effects: Exposure is likely to cause immediate irritation.
-
Inhalation: Inhaling dust may lead to respiratory tract irritation, characterized by coughing and shortness of breath.[1][3]
-
Skin Contact: Direct contact is predicted to cause skin irritation, including redness and pain.[1][5]
-
Eye Contact: The compound is expected to be a serious eye irritant, causing pain, redness, and potentially damaging eye tissue.[1][5]
-
Ingestion: May cause irritation of the digestive tract.[3]
-
-
Chronic Effects & Carcinogenicity: The presence of the N-nitroso group is a significant structural alert for carcinogenicity. The analog 6-Amino-1,3-dimethyl-5-nitrosouracil is classified as a suspected carcinogen (H351).[6][7] Therefore, it is prudent to handle this compound as a potential carcinogen, minimizing exposure to the lowest possible levels. No specific data on mutagenicity, teratogenicity, or reproductive effects is available.[3]
First-Aid Measures: Emergency Response Protocol
Immediate and appropriate first-aid is critical in mitigating exposure. All responses should be performed while ensuring the safety of the first-aider.
| Exposure Route | Protocol |
| Inhalation | 1. Immediately remove the individual from the exposure area to fresh air.[1][3]2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3]2. Wash the area thoroughly with soap and water.[1]3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][3]2. Remove contact lenses if present and easy to do so. Continue rinsing.[1]3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Wash the mouth out with water.[1][3]3. Never give anything by mouth to an unconscious person.4. Seek immediate medical attention. |
Laboratory Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and robust PPE, is essential.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to maintain low airborne concentrations.[3]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE): The Last Barrier
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are required to prevent skin exposure.[1][3]
-
Respiratory Protection: If there is a risk of dust generation or aerosolization that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator should be used in accordance with institutional and regulatory guidelines (e.g., 29 CFR 1910.134).[3]
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Methodological & Application
Application Note: Synthesis of Xanthine Derivatives from 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of xanthine derivatives, a critical class of compounds in medicinal chemistry, starting from 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. Xanthine derivatives are widely recognized for their therapeutic potential, acting as bronchodilators, stimulants, and adenosine receptor antagonists.[1][2][3] This document provides an in-depth exploration of the synthetic pathway, including the critical reductive cyclization of the nitrosouracil precursor to form a key diamine intermediate, followed by cyclization to construct the xanthine scaffold. Detailed, step-by-step protocols, mechanistic insights, and characterization techniques are provided to ensure scientific rigor and reproducibility.
Introduction: The Significance of Xanthine Derivatives
The xanthine scaffold is a privileged structure in drug discovery, forming the core of numerous clinically significant molecules like theophylline and caffeine.[1][4] These compounds exert their pharmacological effects through various mechanisms, including the non-specific inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[4][5] The therapeutic applications of xanthine derivatives are extensive, ranging from the management of respiratory diseases like asthma and COPD to potential treatments for neurodegenerative disorders and cardiovascular conditions.[2][3][4]
The strategic modification of the xanthine core, particularly at the 8-position, allows for the fine-tuning of pharmacological activity and selectivity, making the synthesis of novel derivatives a key focus of medicinal chemistry research.[6][7][8] This guide focuses on a robust and versatile synthetic route starting from the readily accessible this compound.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of xanthine derivatives from this compound proceeds through a two-step sequence:
-
Reductive Cyclization: The nitroso group at the 5-position of the uracil ring is reduced to an amino group, forming the highly reactive 5,6-diaminouracil intermediate.
-
Imidazole Ring Formation: The newly formed diamine undergoes cyclization with a suitable one-carbon synthon to construct the imidazole ring, completing the bicyclic xanthine core.
The choice of reducing agent and the cyclizing agent are critical variables that determine the overall efficiency of the synthesis and the nature of the substituent at the 8-position of the final xanthine derivative.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Dithionite (Na₂S₂O₄) | ACS Reagent Grade | Commercially Available |
| Formic Acid (HCOOH) | ≥95% | Commercially Available |
| Triethyl Orthoformate | ≥98% | Commercially Available |
| Acetic Anhydride | ≥99% | Commercially Available |
| Carboxylic Acids/Aldehydes | Various | Commercially Available |
| Palladium on Carbon (Pd/C) | 10% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Synthesis of the Key Intermediate: 5,6-Diamino-1-isobutyl-3-methyluracil
The reduction of the 5-nitroso group is a pivotal step. Two primary methods are presented here: catalytic hydrogenation and chemical reduction with sodium dithionite.
Method A: Catalytic Hydrogenation [6]
This method is often preferred for its clean reaction profile and high yields.
-
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).[6]
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitoring by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 5,6-diaminouracil derivative, which can often be used in the next step without further purification.
-
Method B: Chemical Reduction with Sodium Dithionite [9]
This is a convenient and effective alternative to catalytic hydrogenation.
-
Protocol:
-
Suspend this compound (1.0 eq) in an aqueous ammonia solution.
-
Add sodium dithionite (Na₂S₂O₄) portion-wise at room temperature. The characteristic color of the nitroso compound should fade.
-
Stir the reaction for 1-2 hours, or until completion as indicated by TLC.
-
Cool the reaction mixture in an ice bath and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the 5,6-diaminouracil intermediate.
-
Synthesis of 8-Substituted Xanthine Derivatives
The choice of the cyclizing agent determines the substituent at the 8-position of the xanthine ring.[10][11]
Protocol 3.3.1: Synthesis of 8-Unsubstituted Xanthine
-
Reagent: Triethyl orthoformate[10]
-
Procedure:
-
Dissolve the crude 5,6-Diamino-1-isobutyl-3-methyluracil (1.0 eq) in triethyl orthoformate.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent like ethanol or ether and dry to obtain the 8-unsubstituted xanthine derivative.
-
Protocol 3.3.2: Synthesis of 8-Alkyl/Aryl Substituted Xanthines via Carboxylic Acids [11][12]
-
Reagents: Carboxylic acid, condensing agent (e.g., EDC), or cyclization under harsh conditions.
-
Procedure (with EDC):
-
To a solution of 5,6-Diamino-1-isobutyl-3-methyluracil (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[11]
-
Stir the reaction at room temperature overnight.
-
The intermediate amide can then be cyclized by heating with aqueous sodium hydroxide.[11]
-
Neutralize the reaction mixture with acid to precipitate the 8-substituted xanthine.
-
Collect the product by filtration, wash with water, and dry.
-
Protocol 3.3.3: Synthesis of 8-Alkyl/Aryl Substituted Xanthines via Aldehydes [6][11]
-
Reagents: Aldehyde, oxidizing agent.
-
Procedure:
-
Condense 5,6-Diamino-1-isobutyl-3-methyluracil (1.0 eq) with the appropriate aldehyde (1.1 eq) in a solvent such as ethanol, often with a catalytic amount of acetic acid.[6]
-
This forms an intermediate imine (Schiff base).[11]
-
The subsequent oxidative cyclization can be achieved using various reagents, such as diethyl azodicarboxylate, by refluxing the reaction mixture.[6]
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of xanthine derivatives.
Characterization and Analytical Techniques
The identity and purity of the synthesized xanthine derivatives should be confirmed using a combination of spectroscopic and chromatographic methods.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Characteristic shifts for the protons and carbons of the xanthine core and the substituents at the 1, 3, 7, and 8 positions.[8][12][13] |
| Mass Spectrometry (MS) | Molecular Weight Determination | The molecular ion peak corresponding to the calculated mass of the target compound.[14] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O (amide) and N-H bonds.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a high degree of purity. HPLC is a superior method for quantifying xanthine derivatives.[15][16] |
| Melting Point | Purity and Identification | A sharp and defined melting point range consistent with literature values for known compounds. |
Discussion and Mechanistic Insights
The reductive cyclization of 5-nitroso-6-aminouracils is a robust method for constructing the imidazole portion of the xanthine ring system.[17][18] The initial reduction of the nitroso group to a hydroxylamine, followed by further reduction to the diamine, is a critical transformation. The choice of reducing agent can influence the reaction's efficiency and compatibility with other functional groups. Catalytic hydrogenation is generally very effective but may not be suitable for substrates with reducible functional groups.[6][19] Sodium dithionite offers a milder alternative.[9]
The subsequent cyclization to form the xanthine ring is an intramolecular condensation reaction. When using reagents like triethyl orthoformate, the reaction proceeds through the formation of an intermediate that readily eliminates ethanol to form the fused imidazole ring. When carboxylic acids are used, an amide intermediate is formed first, which then undergoes cyclization, often requiring more forcing conditions like heat or the presence of a base.[11] The use of aldehydes leads to an imine intermediate, which then undergoes an oxidative cyclization.[11]
Troubleshooting and Optimization
-
Incomplete Reduction: If the reduction of the nitroso group is incomplete, consider increasing the catalyst loading or reaction time for catalytic hydrogenation. For dithionite reductions, ensure the reagent is fresh and added in sufficient excess.
-
Low Cyclization Yields: For cyclizations with carboxylic acids, ensure anhydrous conditions and the use of an effective coupling agent like EDC. For aldehyde-based cyclizations, the choice of oxidizing agent and reaction temperature can be critical. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the cyclization step.[10]
-
Purification Challenges: Xanthine derivatives can sometimes be poorly soluble. Recrystallization from a suitable solvent or purification by column chromatography may be necessary.
Conclusion
The synthesis of xanthine derivatives from this compound provides a versatile and efficient route to a wide range of potentially bioactive molecules. By carefully selecting the reduction and cyclization conditions, researchers can access a diverse library of 8-substituted xanthines for further investigation in drug discovery and development programs. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this important area of medicinal chemistry.
References
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Erickson, R. H., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Available at: [Link].
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de Wit, T., et al. (n.d.). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. National Center for Biotechnology Information. Available at: [Link].
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Wikipedia. (2023). Xanthine. Available at: [Link].
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Singh, G., & Yadav, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. National Center for Biotechnology Information. Available at: [Link].
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Yoneda, F., Higuchi, M., & Matsumoto, S. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].
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Al-Ghananaeem, A. M., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Critical Reviews in Analytical Chemistry. Available at: [Link].
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Bansal, R., et al. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology. Available at: [Link].
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National Center for Biotechnology Information. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link].
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RxList. (2021). Xanthine Derivatives. Available at: [Link].
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Sahoo, J., et al. (2017). Xanthine scaffold: scope and potential in drug development. National Center for Biotechnology Information. Available at: [Link].
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Al-Ghananaeem, A. M., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. Available at: [Link].
-
Yoneda, F., Higuchi, M., & Matsumoto, S. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Royal Society of Chemistry. Available at: [Link].
-
Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at: [Link].
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Sucu, B. O. (2023). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. DergiPark. Available at: [Link].
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Persson, C. G. (1986). Development of Safer Xanthine Drugs for Treatment of Obstructive Airways Disease. Journal of Allergy and Clinical Immunology. Available at: [Link].
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Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. National Center for Biotechnology Information. Available at: [Link].
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Chen, L., & Zhu, J. (2014). Xanthine Oxidase Inhibitors and the Analytical Methods to Screen Them: A Review. Current Traditional Medicine. Available at: [Link].
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Ali, M. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Center for Biotechnology Information. Available at: [Link].
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ResearchGate. (2018). (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Available at: [Link].
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Ghorab, M. M., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed. Available at: [Link].
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Senda, S., et al. (1976). Photoreductive cyclization of 5-nitro-6-styryl(or anilino)-uracil derivatives to pyrrolo[3,2-d]pyrimidines and alloxazines. Heterocycles. Available at: [Link].
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Kamel, R. J., & Abdul-Rida, N. A. (2022). SYNTHESIS OF SOME NEW THEOPHYLLINE DERIVATIVES USING CLICK CHEMISTRY AND STUDY OF BIOLOGICAL ACTIVITY. CyberLeninka. Available at: [Link].
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National Taiwan University. (n.d.). The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors. Available at: [Link].
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SynZeal. (n.d.). N-Nitroso Theophylline. Available at: [Link].
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Azev, Y. A., et al. (2016). Reaction of 5-Nitroso-6-Aminouracils with Glyoxylic Acid – A Simple Synthetic Pathway to Uric Acid Derivatives. ResearchGate. Available at: [Link].
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ResearchGate. (2015). (PDF) Characterization and screening of tight binding inhibitors of xanthine oxidase: An on-flow assay. Available at: [Link].
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ResearchGate. (n.d.). Reductive cyclization of nitroso N-biarene 5l'. Available at: [Link].
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Aerosol and Air Quality Research. (n.d.). Selective Catalytic Reduction of NO With NH3 over High Purity Palygorskite-supported MnO2 with Different Crystal Structures. Available at: [Link].
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Application Note: Protocol for the Nitrosation of 6-amino-1-isobutyl-3-methyluracil
Introduction
6-Aminouracil derivatives are foundational scaffolds in medicinal chemistry and drug development, serving as versatile precursors for a wide array of bioactive heterocyclic compounds.[1][2] The introduction of a nitroso group at the C5 position of the uracil ring is a critical synthetic transformation, yielding 6-amino-5-nitrosouracil intermediates. These vibrant, often colorful compounds are not merely curiosities but are pivotal for the synthesis of more complex fused-ring systems, such as purines, pteridines, and xanthine alkaloids like theophylline and caffeine.[3][4]
This application note provides a comprehensive, field-proven protocol for the efficient and reliable synthesis of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil . We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, outline crucial safety precautions, and offer expert insights for troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to employ this important synthetic intermediate in their work.
Scientific Integrity & Mechanistic Overview
The nitrosation of 6-amino-1-isobutyl-3-methyluracil is a classic example of an electrophilic aromatic substitution reaction.[5] The pyrimidine ring, while generally considered electron-deficient, is strongly activated towards electrophilic attack at the C5 position by the electron-donating amino group at the C6 position.[5][6]
The reaction proceeds through the following key stages:
-
Generation of the Nitrosating Agent: In the presence of a strong acid, such as acetic or hydrochloric acid, sodium nitrite (NaNO₂) is protonated to form the unstable nitrous acid (HNO₂).
-
Formation of the Electrophile: Nitrous acid is further protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺) . This in-situ generation is critical as nitrous acid is prone to decomposition.
-
Electrophilic Attack: The electron-rich C5 position of the 6-aminouracil ring acts as a nucleophile, attacking the nitrosonium ion. This forms a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex.[7]
-
Rearomatization: A base (typically water) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the pyrimidine ring, yielding the final 6-amino-5-nitrosouracil product.
Controlling the reaction temperature is paramount; the process is exothermic, and maintaining a low temperature (0-5 °C) ensures the stability of the nitrosating agent and prevents unwanted side reactions.[8]
Reaction Mechanism: Nitrosation of 6-Aminouracil
Caption: The two-stage mechanism for the synthesis of 6-amino-5-nitrosouracils.
Experimental Protocol
This protocol details the synthesis of this compound. All operations involving hazardous chemicals must be performed in a certified fume hood.
Materials & Equipment
-
Reagents:
-
6-amino-1-isobutyl-3-methyluracil (Starting Material)
-
Sodium Nitrite (NaNO₂), ACS Grade or higher
-
Glacial Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl)
-
Distilled or Deionized Water
-
Ethanol
-
-
Equipment:
-
Round-bottom flask or beaker of appropriate size
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or pipette
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Standard laboratory glassware (graduated cylinders, beakers)
-
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass/Volume |
| 6-amino-1-isobutyl-3-methyluracil | 197.24 | 1.0 | 10.0 | 1.97 g |
| Glacial Acetic Acid | 60.05 | - | - | ~15 mL |
| Water (for uracil suspension) | 18.02 | - | - | ~25 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 11.0 | 0.76 g |
| Water (for nitrite solution) | 18.02 | - | - | ~5 mL |
| Product (Expected) | 226.24 | - | - | ~2.0 g (90%) |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 100 mL beaker equipped with a magnetic stir bar, suspend 1.97 g (10.0 mmol) of 6-amino-1-isobutyl-3-methyluracil in 25 mL of water.
-
Acidification: While stirring, add 15 mL of glacial acetic acid to the suspension. Stir until a uniform slurry is formed.
-
Cooling: Place the reaction vessel in a large ice bath and cool the suspension to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the addition of the nitrosating agent.
-
Preparation of Nitrosating Agent: In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled, stirring uracil suspension over a period of 15-20 minutes. A rapid color change to a deep red, pink, or violet is expected, and the mixture may become a thick slurry.[4][8] Ensure the temperature does not exceed 5 °C during the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-45 minutes to ensure the reaction goes to completion.
-
Product Isolation: Isolate the brightly colored precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with two portions of cold water (2 x 20 mL) followed by a small portion of cold ethanol (1 x 10 mL) to remove residual acid and unreacted starting materials.[4]
-
Drying: Dry the product under vacuum to a constant weight. The final product, this compound, should be a vibrant crystalline solid.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 5-nitrosouracil derivatives.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.
-
Appearance: Expected to be a brightly colored (e.g., violet, pink, or red) crystalline solid.[9]
-
¹H and ¹³C NMR Spectroscopy: The spectra should confirm the presence of the isobutyl and methyl groups, as well as the uracil ring protons. The introduction of the nitroso group at C5 will cause a characteristic shift in the signals of neighboring atoms compared to the starting material.[10][11]
-
FTIR Spectroscopy: Key vibrational bands to identify include N-O stretching from the nitroso group (typically in the 1500-1600 cm⁻¹ region), C=O stretches of the uracil ring (~1650-1750 cm⁻¹), and N-H stretches of the amino group (~3200-3400 cm⁻¹).[12][13]
-
UV-Vis Spectroscopy: 5-Nitrosouracil derivatives exhibit strong absorption in the visible spectrum, which is responsible for their intense color.[9]
-
Mass Spectrometry: To confirm the molecular weight of the product (C₉H₁₄N₄O₃, MW: 226.24 g/mol ).
Safety Precautions: A Self-Validating System
Ensuring safety is non-negotiable. This protocol is designed with inherent safety checks, but user diligence is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[15]
-
Reagent Handling:
-
Sodium Nitrite (NaNO₂): This is a strong oxidizer and is toxic if swallowed.[16][17][18] It may intensify fire and should be kept away from combustible materials.[15] Avoid creating dust.[14]
-
Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
-
Product Handling (N-Nitroso Compounds): Many N-nitroso compounds are potent carcinogens.[16][19] While the specific toxicity of the target molecule may not be fully characterized, it must be handled as a potentially carcinogenic substance. Use appropriate containment procedures and decontaminate all surfaces and glassware after use.
-
Emergency Procedures: Have an emergency plan in place. Ensure eyewash stations and safety showers are accessible. In case of skin contact, wash thoroughly with soap and water.[15] If swallowed, seek immediate medical attention.[17]
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Temperature exceeded 5 °C, causing decomposition of nitrous acid.2. Ineffective stirring.3. Poor quality of sodium nitrite. | 1. Ensure efficient cooling and monitor the internal temperature closely.2. Use a robust overhead stirrer if the slurry becomes too thick for a magnetic stir bar.[8]3. Use a fresh, high-quality batch of NaNO₂. |
| Discolored Product (e.g., Brown) | 1. Presence of impurities in the starting material.2. Side reactions due to poor temperature control or incorrect stoichiometry. | 1. Ensure the purity of the starting 6-aminouracil.2. Adhere strictly to the protocol's temperature and reagent addition rates.3. Wash the filtered product thoroughly with cold water.[8] |
| Product Fails to Precipitate | 1. Insufficient concentration of reactants.2. Incorrect pH (not acidic enough). | 1. Check that the correct amounts of reagents were used. The reaction can be attempted with a slightly reduced solvent volume.2. Ensure sufficient acid was added to facilitate the reaction. |
| Thick, Unstirrable Slurry | Rapid precipitation of the nitroso product is common. | 1. Use a robust mechanical overhead stirrer.[8]2. A slow, controlled addition of the nitrite solution can help manage the consistency of the slurry.[8] |
References
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-
Yoneda, F., & Sakuma, Y. (1977). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications, (1), 21. [Link]
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Sauer, C., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 74. [Link]
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- BASF. (2025). Safety Data Sheet - Sodium Nitrite HQ free flowing (non-food grade).
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Request PDF. (n.d.). Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. ResearchGate. [Link]
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Sauer, C., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]
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El-Mekabaty, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 1-22. [Link]
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AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
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Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(15), 3991–3994. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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Yadav, V. K., & Singh, S. J. (2010). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of the Korean Chemical Society, 54(4), 435-442. [Link]
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Al-Otaibi, J. S., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(8), 7935–7952. [Link]
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El-Mekabaty, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Ghaidan, A. F., Faraj, F. L., & Abdulghany, Z. S. (2022). Synthesis, Characterization of 2-(5-Chloro 3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxyphenylimino)-propionaldehyde and Testing its Cytotoxic Activity Against Cancer Cell Line. Iraqi Journal of Cancer and Medical Genetics, 15(1), 8-15. [Link]
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- 12. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Deployment of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil in Advanced Multicomponent Reactions for Heterocyclic Scaffold Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Uracil Building Block
In the landscape of modern synthetic and medicinal chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Multicomponent reactions (MCRs), wherein three or more reactants converge in a single synthetic operation to generate a product that incorporates substantial portions of all starting materials, have emerged as a powerful strategy to this end.[1][2][3] These reactions are prized for their high atom economy, operational simplicity, and their capacity to rapidly generate libraries of structurally diverse compounds.[1][2] Within this paradigm, the selection of appropriate building blocks is critical. 6-Aminouracil derivatives have been identified as exceptionally versatile substrates in MCRs, serving as key precursors for a wide array of fused heterocyclic systems with significant biological and pharmacological potential.[1][2][4][5][6] These resulting fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are known to exhibit a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6]
This application note delves into the strategic utilization of a specifically functionalized precursor, 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil , in multicomponent reactions. The presence of the isobutyl and methyl substituents provides a handle for tuning solubility and steric properties, while the 5-nitroso group introduces a unique reactive center, expanding the synthetic possibilities beyond those of simple 6-aminouracils. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful building block, including a detailed protocol for a representative three-component reaction, mechanistic insights, and potential applications of the resulting complex heterocyclic products.
Core Principles and Mechanistic Considerations
The reactivity of this compound in multicomponent reactions is governed by the interplay of its key functional groups. The 6-amino group typically acts as a potent nucleophile, initiating conjugate additions or condensations. The uracil ring itself contains multiple nucleophilic and electrophilic sites. The C5 position, activated by the adjacent amino and carbonyl groups, is susceptible to electrophilic attack or can participate in cyclization cascades.
Crucially, the 5-nitroso group imparts distinct reactivity. It can act as an electrophile, participate in cycloaddition reactions, or be reduced in situ to a second amino group, thereby enabling subsequent annulation reactions to form fused bicyclic or tricyclic systems. This dual functionality makes 6-amino-5-nitrosouracils highly valuable for the synthesis of complex purine-like structures, such as xanthine and theophylline derivatives.[7][8]
A common and powerful MCR involving 6-aminouracils is the three-component synthesis of pyrido[2,3-d]pyrimidines. This reaction typically involves an aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[2]
Application Protocol: Three-Component Synthesis of Fused Pyrido[2,3-d]pyrimidines
This protocol describes a generalized procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative via a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile.
Reaction Scheme:
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Application Notes and Protocols for the Derivatization of the 6-Amino Group in 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the derivatization of the 6-amino group in 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. This compound is a key heterocyclic building block with significant potential in medicinal chemistry, primarily as a precursor for a variety of fused pyrimidine systems and other novel derivatives. The presence of the 5-nitroso group profoundly influences the reactivity of the uracil ring, particularly the adjacent 6-amino group, opening unique avenues for chemical modification while also presenting specific synthetic challenges. This document details established experimental protocols for key transformations, including the synthesis of xanthine derivatives, acylation, alkylation, and Schiff base formation. The rationale behind experimental choices, mechanistic insights, and the practical applications of the resulting compounds in drug discovery are discussed.
Introduction: The Strategic Importance of 6-Amino-5-nitrosouracil Derivatives
Uracil and its derivatives are fundamental scaffolds in the development of therapeutic agents, owing to their structural analogy to nucleobases found in RNA.[1] The 6-aminouracil moiety, in particular, serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The introduction of a nitroso group at the C5 position, as in this compound, creates a highly valuable intermediate. The strong electron-withdrawing nature of the 5-nitroso group modulates the electronic properties of the pyrimidine ring, influencing the nucleophilicity of the 6-amino group and activating the C5 position for subsequent reactions.
This unique reactivity makes 6-amino-5-nitrosouracils key precursors for the synthesis of biologically active purine derivatives, such as xanthines.[1] Xanthine and its derivatives are privileged structures in medicinal chemistry, with well-known members of this class including caffeine and theophylline.[3] Synthetic xanthines are extensively explored as antagonists for adenosine receptors, with applications in immuno-oncology, Parkinson's disease, and inflammation, as well as inhibitors of enzymes like dipeptidylpeptidase 4 (DPP-4) for the treatment of type 2 diabetes.[1]
This guide provides detailed protocols for the derivatization of the 6-amino group of this compound, with a primary focus on its conversion to xanthine derivatives, as well as other important transformations such as acylation, alkylation, and Schiff base formation.
Derivatization via Reductive Cyclization: Synthesis of Xanthine Scaffolds
The most prominent and well-established derivatization pathway for 6-amino-5-nitrosouracils is their conversion to 8-substituted xanthines. This transformation is a two-step process involving the reduction of the 5-nitroso group to an amino group, followed by cyclization of the resulting 5,6-diaminouracil with a one-carbon synthon.[4]
Mechanistic Rationale
The initial step is the reduction of the blue or green 6-amino-5-nitrosouracil to a colorless 5,6-diaminouracil. This is typically achieved using a mild reducing agent such as sodium dithionite (sodium hydrosulfite) or through catalytic hydrogenation.[4][5] The resulting diamine is a key intermediate, but it can be unstable and prone to aerial oxidation. Therefore, it is often generated in situ and used immediately in the subsequent cyclization step.
The cyclization step involves the reaction of the 5,6-diaminouracil with a suitable electrophile that provides the C8 atom of the xanthine ring. A wide variety of reagents can be used, including carboxylic acids, acid chlorides, and aldehydes, allowing for the introduction of diverse substituents at the 8-position of the xanthine core.[3]
Diagram 1: General Workflow for Xanthine Synthesis
Caption: Workflow for the synthesis of 8-substituted xanthines.
Experimental Protocol: Synthesis of 8-Aryl-1-isobutyl-3-methylxanthine
This protocol describes a general procedure for the synthesis of an 8-aryl substituted xanthine derivative from this compound.
Materials:
-
This compound
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
Reduction of the Nitroso Group:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of water and ethanol.
-
Heat the suspension gently (e.g., to 50-60 °C) in a well-ventilated fume hood.
-
Add sodium hydrosulfite (approx. 2.0-2.5 eq) portion-wise to the stirred suspension. The characteristic color of the nitroso compound should disappear, resulting in a pale-tan solution or suspension of the 5,6-diaminouracil.[5]
-
Stir the mixture for an additional 15-30 minutes at the same temperature to ensure complete reduction.
-
-
In Situ Cyclization:
-
To the resulting mixture containing the 5,6-diaminouracil, add the aromatic aldehyde (1.1 eq).
-
If necessary, add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the imine intermediate.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The cyclization can also be promoted by oxidative conditions.[3]
-
-
Isolation and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
The xanthine product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the volume of the solvent can be reduced under reduced pressure. The crude product can then be precipitated by the addition of water.
-
Wash the collected solid with water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
-
Table 1: Key Parameters for Xanthine Synthesis
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Hydrosulfite | Effective for the reduction of the nitroso group under mild conditions.[5] |
| Cyclization Reagent | Aromatic Aldehyde | Readily available and allows for the introduction of diverse aryl substituents at the C8 position.[3] |
| Solvent | Water/Ethanol or DMF | Good solubility for the reactants and facilitates the reaction. |
| Temperature | 50-60 °C (Reduction), Reflux (Cyclization) | Ensures a reasonable reaction rate without significant decomposition of the reactants or products. |
Direct Derivatization of the 6-Amino Group
While the conversion to xanthines is a major pathway, the 6-amino group can also undergo other derivatization reactions such as acylation, alkylation, and Schiff base formation. However, the reactivity can be influenced by the 5-nitroso group.
Acylation
Acylation of the 6-amino group introduces an acyl moiety, which can be useful for modulating the compound's physicochemical properties or for introducing further functionalization.
Protocol: N-Acylation of this compound
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Suspend this compound (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the suspension and stir.
-
Cool the mixture in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram 2: Acylation of the 6-Amino Group
Caption: General scheme for the acylation of the 6-amino group.
Alkylation
Direct N-alkylation of the 6-amino group can be challenging due to the potential for alkylation at other positions on the uracil ring. However, under controlled conditions, selective alkylation may be achievable.
Protocol: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve or suspend this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (1.2-1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate any regioisomers.
Schiff Base Formation
The formation of Schiff bases (imines) by the condensation of the 6-amino group with aldehydes or ketones can be a useful method for introducing a variety of substituents. However, it has been reported that the condensation of 6-aminouracil with aldehydes can sometimes be challenging and may lead to unexpected products.[6] The electron-withdrawing nitroso group may decrease the nucleophilicity of the 6-amino group, making the initial nucleophilic attack on the carbonyl less favorable.
Protocol: Attempted Schiff Base Formation
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Solvent (e.g., Ethanol, Toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine this compound (1.0 eq), the aldehyde (1.1 eq), and the solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
If the reaction proceeds, the product may precipitate upon cooling.
-
If no reaction is observed, alternative methods such as microwave irradiation could be explored.
-
Isolate any product by filtration and purify by recrystallization.
Causality Behind Experimental Choices: The choice of an acid catalyst is to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic 6-amino group. The use of a Dean-Stark trap is to remove the water formed during the reaction, which drives the equilibrium towards the formation of the imine.[7]
Applications in Drug Development
The derivatization of this compound is of significant interest to drug development professionals for several reasons:
-
Access to Privileged Scaffolds: As detailed, this compound is a key starting material for the synthesis of 8-substituted xanthines, which are known to interact with a variety of biological targets.
-
Structure-Activity Relationship (SAR) Studies: The ability to introduce a wide range of substituents at the 6-amino position (via acylation, alkylation, or as part of a new heterocyclic ring) allows for systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Development of Novel Heterocyclic Systems: The unique reactivity of this scaffold can be exploited to synthesize novel fused pyrimidine systems beyond xanthines, potentially leading to the discovery of new pharmacophores.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. While its most prominent application is in the synthesis of 8-substituted xanthines through a reductive cyclization pathway, the 6-amino group can also be a site for other derivatizations. Understanding the influence of the 5-nitroso group on the reactivity of the 6-amino group is crucial for designing successful synthetic strategies. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the uracil scaffold.
References
-
Erickson, R. H., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. Available at: [Link]
-
Hinz, S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 93. Available at: [Link]
-
Yoneda, F., & Sakuma, Y. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1, (16), 1805-1808. Available at: [Link]
-
Taylor, E. C., Maki, Y., & McKillop, A. (1972). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 37(10), 1601–1605. Available at: [Link]
-
Youssefyeh, R. D. (1975). Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-1859. Available at: [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
-
Taylor, E. C., Maki, Y., & McKillop, A. (1972). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 37(10), 1601–1605. Available at: [Link]
-
Yoneda, F., et al. (1976). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications, (16), 658-659. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 1-25. Available at: [Link]
-
Ahmed, M. A., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(15), 5789. Available at: [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Diaminouracil hydrochloride. Organic Syntheses, 55, 33. Available at: [Link]
-
Kráľová, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 26(23), 7300. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-143. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 5(3), 25-42. Available at: [Link]
-
Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701513. Available at: [Link]
-
Al-Jallal, N. A. (2007). Synthesis and characterization of Schiff bases derived from 5-aminouracil and N-heterocyclic aldehydes. Journal of Heterocyclic Chemistry, 44(4), 957-961. Available at: [Link]
-
Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International, 2019, 8128763. Available at: [Link]
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Catalytic Methods for Condensation Reactions of 6-Aminouracils: Pathways to Fused Pyrimidines
An Application Guide for Researchers
Introduction: The Strategic Value of 6-Aminouracil
In the landscape of medicinal chemistry and drug development, 6-aminouracil is a uniquely privileged scaffold. Its structure, featuring both nucleophilic (amino group, ring nitrogens) and electrophilic character after activation, makes it a versatile building block for constructing complex heterocyclic systems.[1][2] Condensation reactions, particularly those leading to fused pyrimidine derivatives like pyrido[2,3-d]pyrimidines, are of paramount importance. These fused heterocycles are central to a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][3][4]
This guide provides an in-depth exploration of modern catalytic methods that facilitate the condensation of 6-aminouracils. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific catalysts are chosen and how reaction parameters are optimized. The focus is on providing robust, reproducible strategies for researchers engaged in the synthesis of novel therapeutics.
Core Mechanistic Blueprint: The Knoevenagel-Michael Cascade
Many of the most effective condensation reactions involving 6-aminouracils proceed through a well-established, multi-step sequence, often performed in a single pot. Understanding this fundamental pathway is critical to troubleshooting and adapting protocols. The dominant mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration.[5]
A catalyst's primary role is to accelerate one or more steps in this cascade. A Lewis acid catalyst, for instance, will activate the aldehyde carbonyl, making it more electrophilic for the initial Knoevenagel condensation. A basic catalyst can deprotonate the active methylene compound, facilitating the Michael addition.
Caption: The dominant Knoevenagel-Michael addition-cyclization pathway.
Catalytic Methodologies: A Comparative Analysis
The choice of catalyst is the most critical decision in designing a condensation reaction. It dictates the reaction conditions, efficiency, and environmental impact. Modern approaches have moved towards heterogeneous and reusable catalysts for improved sustainability.
Heterogeneous Nanocatalysis
Nanocatalysts offer significant advantages, including high surface area-to-volume ratios, enhanced reactivity, and, most importantly, ease of recovery and recyclability. This aligns with the principles of green chemistry, which are increasingly vital in pharmaceutical manufacturing.[1]
-
Basic Nanocatalysts (e.g., nano-MgO): These are particularly effective in multicomponent reactions involving 6-aminouracil, aldehydes, and malononitrile.[3] The basic sites on the MgO surface facilitate both the Knoevenagel condensation and the subsequent Michael addition. The reaction can often be run in environmentally benign solvents like water or ethanol.
-
Acidic Nanocatalysts (e.g., SBA-15-Pr-SO₃H): Mesoporous silica nanoparticles functionalized with sulfonic acid groups act as solid acid catalysts.[6] They efficiently activate carbonyl groups of aldehydes, driving the initial condensation step under solvent-free or reflux conditions.
-
Magnetic Nanoparticles (e.g., [Fe₃O₄@ZrO₂]): These catalysts combine the acidic properties of zirconia with a magnetic core.[6] This "smart" catalyst design allows for near-perfect recovery from the reaction mixture using a simple external magnet, eliminating the need for filtration.
Homogeneous Metal Catalysis
While often harder to separate from the final product, homogeneous metal catalysts can offer excellent activity and selectivity.
-
Iron(III) Chloride (FeCl₃·6H₂O): This inexpensive and readily available Lewis acid has been shown to effectively catalyze the domino reaction of 6-aminouracils with aldehydes in water.[7][8] Intriguingly, in this system, water acts not only as a green solvent but also as a reactant, leading to the formation of 5-alkyl/arylidenebarbituric acids.[8] The FeCl₃ activates the aldehyde, facilitating the initial condensation.
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions, avoiding issues of heavy metal contamination in the final pharmaceutical product.[9]
-
Diammonium Hydrogen Phosphate (DAHP): Used in catalytic amounts, DAHP has proven effective for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines in aqueous ethanol.[3] It functions as a mild acid catalyst to promote the condensation steps. The simplicity and low cost of such catalysts make them highly attractive for large-scale synthesis.
Electrocatalysis
A modern and highly efficient approach involves using an electric current to drive the reaction.
-
Mediated Electrosynthesis: The multicomponent reaction of 6-aminouracils, aldehydes, and malononitrile can be achieved in an undivided electrochemical cell using potassium bromide as an electrolyte.[10] This method offers very short reaction times (8–20 minutes) and high yields (70–86%), representing a significant process intensification.[10]
Data Summary: Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the benchmark three-component synthesis of 7-amino-5-aryl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.
| Catalyst System | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| nano-MgO | 6-Aminouracil, Aldehyde, Malononitrile | Water | 80 °C | 1-2 h | High | [3] |
| SBA-15-Pr-SO₃H | 6-Aminouracil, Aldehyde, Activated Nitrile | Solvent-free | Heating | 1-3 h | High | [6] |
| FeCl₃·6H₂O | 6-Aminouracil, Aldehyde, Water | Water | 80 °C | 2-4 h | Good | [7][8] |
| DAHP (10 mol%) | 6-Aminouracil, Aldehyde, Malononitrile | Aq. Ethanol | Reflux | 3-5 h | High | [3] |
| Electrocatalysis (KBr) | 6-Aminouracil, Aldehyde, Malononitrile | Ethanol | Constant Current | 8-20 min | 70-86% | [10] |
Application Notes and Protocols
This section provides a detailed, field-tested protocol for a representative reaction: the nano-MgO catalyzed synthesis of pyrido[2,3-d]pyrimidines.
Protocol: nano-MgO Catalyzed Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes the synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione.
Materials:
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 155 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Nanocrystalline MgO (15 mol%, ~10 mg)
-
Deionized Water (5 mL)
-
Ethanol (for washing)
Equipment:
-
10 mL round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Caption: Experimental workflow for nano-MgO catalyzed synthesis.
Step-by-Step Procedure:
-
Charging the Flask: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 6-amino-1,3-dimethyluracil (155 mg), 4-chlorobenzaldehyde (140 mg), malononitrile (66 mg), and nanocrystalline MgO (~10 mg).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction Setup: Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Scientist's Note: Vigorous stirring is crucial to ensure good mixing in the heterogeneous system, maximizing contact between the reactants and the catalyst surface. The use of water as a solvent is not only environmentally friendly but also facilitates the precipitation of the organic product upon cooling, simplifying isolation.
-
-
Product Isolation: After completion, allow the flask to cool to room temperature. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water (2 x 5 mL) to remove any water-soluble impurities and then with cold ethanol (5 mL) to remove unreacted aldehyde.
-
Scientist's Note: Washing with cold ethanol is a critical step. The desired product has low solubility in cold ethanol, while many common organic starting materials (like the aldehyde) are more soluble, allowing for effective purification.
-
-
Drying: Dry the purified product under vacuum to obtain a solid powder.
-
Catalyst Recovery (Optional): The filtrate contains the nano-MgO catalyst. It can be recovered by centrifugation, washed with water and ethanol, dried, and reused for subsequent reactions. Its activity should be checked after each cycle.
-
Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This self-validating protocol ensures that the isolation of a solid product with a sharp melting point and clean spectroscopic data confirms the success of the catalytic condensation.
Conclusion and Future Outlook
The catalytic condensation of 6-aminouracils is a robust and versatile strategy for the synthesis of pharmaceutically relevant fused pyrimidines. Significant progress has been made in developing greener and more efficient catalytic systems, with heterogeneous nanocatalysts and electrocatalysis representing the state of the art. Future research will likely focus on expanding the substrate scope, developing enantioselective catalytic systems for chiral products, and adapting these efficient methods for continuous flow synthesis, bridging the gap between laboratory-scale discovery and industrial-scale production.
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Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]
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Abdel-Rahman, A. A.-H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Egyptian National Cancer Institute. [Link]
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Fadda, A. A., et al. (2006). A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines. Journal of Chemical Research, Synopses. [Link]
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Kalita, S. J., Mecadon, H., & Deka, D. (2014). Reaction of 6-Aminouracils with Aldehydes in Water as Both Solvent and Reactant under FeCl₃·6H₂O Catalysis: Towards 5-Alkyl/Arylidenebarbituric Acids. RSC Advances. [Link]
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Kalita, S. J., Mecadon, H., & Deka, D. (2014). Reaction of 6-aminouracils with aldehydes in water as both solvent and reactant under FeCl3·6H2O catalysis: towards 5-alkyl/arylidenebarbituric acids. Semantic Scholar. [Link]
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Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. [Link]
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Smela, V., et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Yoneda, F., & Higuchi, M. (1980). A NOVEL SYNTHESIS OF PYRIDO(2,3‐D)PYRIMIDINES BY REACTION OF URACILS WITH 6‐AMINOURACILS VIA PYRIMIDINE‐TO‐PYRIDINE TRANSFORMATION. Chemischer Informationsdienst. [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Tumkevicius, S., & Kaminskas, A. (2006). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ARKIVOC. [Link]
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Tumkevicius, S., & Kaminskas, A. (2006). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. ResearchGate. [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. [Link]
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Nematpour, M., & Alinaghi, M. (2016). Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. Journal of the Serbian Chemical Society. [Link]
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Fayed, E. A., et al. (2016). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry. [Link]
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Azev, Y. A., et al. (2003). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Chemistry of Heterocyclic Compounds. [Link]
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Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. [Link]
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Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry. [Link]
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Javahershenas, R., & Zarei, M. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. ARKIVOC. [Link]
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Ghorab, M. M., et al. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules. [Link]
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Kalita, S. J., et al. (2015). Reaction of 6‐aminouracil with different substitute aldehydes. Journal of Surfactants and Detergents. [Link]
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Fayed, E. A., et al. (2016). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Organocatalysis. . [Link]
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Protecting Group Strategies for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: A Detailed Guide for Researchers
Introduction: Navigating the Synthetic Challenges of a Versatile Pyrimidine Scaffold
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a highly functionalized pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including a reactive 6-amino group and a versatile 5-nitroso moiety, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, most notably purine derivatives such as theophylline and caffeine.[1] However, the inherent reactivity of both the amino and nitroso functionalities presents a considerable challenge in achieving selective chemical transformations at other positions of the molecule or in multi-step synthetic sequences. To harness the full synthetic potential of this scaffold, a carefully designed protecting group strategy is paramount.
This technical guide provides an in-depth exploration of protecting group strategies tailored for this compound. We will delve into the chemical rationale behind the selection of appropriate protecting groups for both the 6-amino and 5-nitroso moieties, with a strong emphasis on orthogonal protection schemes that allow for the selective deprotection of one group in the presence of the other. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.
Understanding the Reactivity Landscape
The chemical behavior of this compound is dictated by the interplay of its functional groups. The 6-amino group, being an electron-donating group, activates the pyrimidine ring towards electrophilic substitution. Conversely, the 5-nitroso group is an electron-withdrawing group, which influences the nucleophilicity of the adjacent amino group and the overall electronic properties of the heterocyclic system. The uracil ring itself possesses inherent reactivity patterns that must be considered when planning synthetic transformations. A thorough understanding of this reactivity is crucial for devising a successful protecting group strategy that minimizes side reactions and maximizes yields.
Protecting the 6-Amino Group: A Survey of Suitable Candidates
The protection of amino groups is a well-established area of organic synthesis, with a plethora of protecting groups available.[2] The choice of the optimal protecting group for the 6-amino function of our target molecule depends on several factors, including the desired stability towards subsequent reaction conditions and the orthogonality required for selective deprotection.
Carbamate-Based Protecting Groups: The Workhorses of Amine Protection
Carbamate-based protecting groups are among the most widely used for amines due to their ease of installation, stability under a broad range of conditions, and reliable deprotection protocols.
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection.[3] It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced using benzyl chloroformate (CbzCl), offers an alternative to the Boc group with a different deprotection mechanism. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), a method that is orthogonal to the acid-labile Boc group.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in strategies requiring very mild deprotection conditions. It is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. This makes it orthogonal to both Boc and Cbz groups.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O, base | Acidic (e.g., TFA) | Orthogonal to Cbz and Fmoc |
| Cbz | CbzCl, base | Catalytic Hydrogenation | Orthogonal to Boc and Fmoc |
| Fmoc | Fmoc-Cl, base | Basic (e.g., Piperidine) | Orthogonal to Boc and Cbz |
Protecting the 5-Nitroso Group: A Less Explored Frontier
The protection of the C-nitroso group is less documented in the literature compared to amine protection. The inherent reactivity of the nitroso group, including its propensity to dimerize and its susceptibility to both oxidation and reduction, makes the selection of a suitable protecting group challenging.
One potential strategy for the protection of C-nitroso compounds involves the use of arenesulfinic acids . This method is based on the formation of a stable N-substituted hydroxylamine derivative, which masks the reactivity of the nitroso group. Deprotection can be achieved by basic hydrolysis. While this method has been reported for nitrosoarenes, its applicability and compatibility with the uracil scaffold of our target molecule would require experimental validation.
Another conceptual approach could involve the reversible conversion of the nitroso group into a less reactive functionality. For instance, reduction to a hydroxylamine followed by protection of the hydroxylamine could be explored, although this would add extra steps to the synthetic sequence.
Orthogonal Protecting Group Strategies: The Key to Selective Transformations
The true power of protecting group chemistry lies in the implementation of orthogonal strategies, which allow for the selective removal of one protecting group while others remain intact.[4] This is particularly crucial when multiple reactive sites need to be addressed in a specific order.
Diagram 1: Orthogonal Protection Concept
Caption: Orthogonal protection allows for selective deprotection and reaction at different functional groups.
A potential orthogonal strategy for this compound could involve protecting the 6-amino group with a Boc group (acid-labile) and the 5-nitroso group with a functionality that is stable to acid but removable under different conditions (e.g., reductive cleavage or basic hydrolysis). The successful implementation of such a strategy would require careful experimental optimization to ensure the stability of each protecting group during the removal of the other.
Experimental Protocols
The following protocols are provided as a starting point for the protection of the 6-amino group of this compound. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.
Protocol 1: Boc Protection of the 6-Amino Group
Objective: To selectively protect the 6-amino group of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.2-1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1-1.3 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
Diagram 2: Workflow for Boc Protection
Caption: Step-by-step workflow for the Boc protection of the 6-amino group.
Protocol 2: Deprotection of the N-Boc Group
Objective: To remove the Boc protecting group from the 6-amino position.
Materials:
-
N-Boc-6-amino-1-isobutyl-3-methyl-5-nitrosouracil
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude deprotected product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Troubleshooting and Considerations
-
Incomplete Protection/Deprotection: If TLC analysis shows incomplete reaction, consider increasing the reaction time, temperature (for protection), or the equivalents of the reagent.
-
Side Reactions: The 5-nitroso group may be sensitive to certain reagents. It is crucial to monitor the reaction for the formation of byproducts. If side reactions are observed, milder conditions (e.g., lower temperature, alternative base or acid) should be explored. The stability of the nitroso group under the chosen deprotection conditions must be carefully evaluated.
-
Purification Challenges: The polarity of the starting material, protected intermediate, and deprotected product can vary significantly. Optimization of the chromatographic conditions may be required for efficient purification.
Conclusion and Future Directions
The strategic use of protecting groups is indispensable for the successful synthetic manipulation of this compound. While the protection of the 6-amino group can be readily achieved using well-established carbamate protecting groups like Boc, Cbz, and Fmoc, the development of a robust and orthogonal protecting group for the 5-nitroso moiety remains a key area for further investigation. The exploration of protecting groups such as those derived from arenesulfinic acids or other novel functionalities could unlock the full synthetic potential of this versatile heterocyclic scaffold. The protocols and strategies outlined in this guide provide a solid foundation for researchers to build upon, enabling the synthesis of novel and complex molecules for applications in drug discovery and beyond.
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Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131. [Link][2]
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Azev, Y. A., et al. (2020). 5-Acetyl- and 5-Nitroso-6-aminouraciles as Starting Reagents in the Synthesis of 1,3,7,9-Tetramethylpyrimidopteridine. AIP Conference Proceedings, 2390, 020004. [Link][1]
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Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
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Yoneda, F., et al. (1976). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications, (23), 958-959. [Link][5]
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Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-26. [Link][6]
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PubChem. (n.d.). 6-Amino-5-nitrosouracil. National Center for Biotechnology Information. Retrieved from [Link][7]
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El Kalyoubi, S., et al. (2021). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 12(11), 1845-1869. [Link][8]
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Seela, F., et al. (2014). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 19(9), 14845-14863. [Link][9]
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Khan, I., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. Journal of Heterocyclic Chemistry, 55(11), 2446-2460. [Link][10]
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Sauer, A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. [Link][11]
-
Azev, Y. A., et al. (2016). Reaction of 5-Nitroso-6-Aminouracils with Glyoxylic Acid – A Simple Synthetic Pathway to Uric Acid Derivatives. Russian Journal of Organic Chemistry, 52(8), 1224-1226. [Link][12]
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Kappe, C. O., et al. (1993). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Journal of Heterocyclic Chemistry, 30(5), 1369-1374. [Link][13]
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Grynkiewicz, G., et al. (1985). Selective acylation of 6-deoxyglycals. Carbohydrate Research, 144(2), 317-324. [Link][14]
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Greenberg, M. M. (2009). Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. Accounts of Chemical Research, 42(1), 73-82. [Link][15]
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SIELC Technologies. (2018). This compound. Retrieved from [Link][16]
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Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705. [Link][17]
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PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. National Center for Biotechnology Information. Retrieved from [Link][18]
-
Baran, P. S., & Movassaghi, M. (2019). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 58(34), 11634-11638. [Link][3]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link][19]
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El-Sayed, N. N. E., et al. (2007). Studies on the acylation of some 6-aminouracil derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2631-2642. [Link][20]
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Jana, A., et al. (2020). Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions. New Journal of Chemistry, 44(30), 12853-12857. [Link][21]
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D'Souza, A., & D'Souza, V. M. (2016). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis: Deprotection of Sec(5-Npys) and Cys(5-Npys) by Ascorbolysis. Peptide Science, 106(4), 467-474. [Link][22]
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Application Notes and Protocols for 6-Aminouracil Derivatives in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 6-Aminouracil Scaffold
6-Aminouracil, a pyrimidine derivative, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique chemical properties, including the ability to act as both a nucleophile and an electrophile, make it a versatile starting material for the synthesis of a wide array of heterocyclic compounds.[3][4] These derivatives have garnered significant interest due to their broad spectrum of biological and pharmacological activities.[3][5][6] The accessibility for chemical modification at various positions of the uracil ring allows for the fine-tuning of their therapeutic properties. This guide provides an in-depth overview of the applications of 6-aminouracil derivatives, focusing on their anticancer, antibacterial, and antiviral activities, complete with detailed protocols for their synthesis and biological evaluation.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
6-Aminouracil derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant cytotoxic effects in preclinical studies.[7] Their mechanisms of action are diverse and include DNA intercalation and the inhibition of key enzymes involved in cancer progression.[4][8]
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
One of the proposed mechanisms for the anticancer activity of certain 6-aminouracil derivatives is their ability to intercalate into the DNA helix. The planar structure of these compounds facilitates their insertion between the base pairs of DNA, leading to a disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[8][9]
Another key mechanism is the inhibition of enzymes crucial for tumor growth and survival. For instance, some derivatives have been shown to inhibit Cathepsin B, a lysosomal cysteine protease that is overexpressed in many cancers and plays a role in tumor invasion and metastasis.[4][10]
Caption: Proposed anticancer mechanisms of 6-aminouracil derivatives.
Structure-Activity Relationships and Key Derivatives
Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of 6-aminouracil derivatives. For example, the introduction of a cinnamoyl group at the 5-position has been shown to enhance cytotoxic activity.[8][9]
| Derivative Name | Structure | Target/Mechanism | In Vitro/In Vivo Activity | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Cinnamoyl group at C5 | DNA intercalation | Active against P388 leukemia in vivo (%T/C = 124) | [7][8] |
| Phenyl thiourea derivative of 6-aminouracil | Phenyl thiourea side chain | Cathepsin B inhibition | 82.3% inhibition of Cathepsin B | [10] |
| 6-(Substituted-anilino)uracils | Anilino group at C6 | DNA Polymerase III inhibition | Potent against Gram-positive bacteria | [11] |
Protocol: Synthesis of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil
This protocol describes the synthesis of a representative anticancer 6-aminouracil derivative.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Cinnamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-amino-1,3-dimethyluracil (1 mmol) in anhydrous DCM (20 mL).
-
Add anhydrous pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Applications: A Novel Class of Antimicrobials
6-Aminouracil derivatives, particularly 6-anilinouracils, have been identified as a novel class of antibacterial agents with potent activity against Gram-positive bacteria.[12] Their unique mechanism of action targets a key enzyme in bacterial DNA replication that is distinct from the targets of many currently used antibiotics, making them promising candidates for overcoming antibiotic resistance.
Mechanism of Action: Selective Inhibition of DNA Polymerase III
The antibacterial activity of 6-anilinouracils stems from their selective inhibition of the replication-specific DNA polymerase III (Pol III) in Gram-positive bacteria.[12] These compounds act as dGTP analogs and bind to the active site of Pol III, thereby blocking DNA synthesis and leading to bacterial cell death.[12] The selectivity for bacterial Pol III over mammalian DNA polymerases contributes to their favorable safety profile.
Caption: Mechanism of antibacterial action of 6-anilinouracils.
Key Derivatives and Antibacterial Spectrum
Several 6-anilinouracil derivatives have been synthesized and evaluated for their antibacterial activity. Modifications at the N3 position of the uracil ring and on the anilino moiety have been shown to significantly influence their potency and spectrum.[11]
| Derivative | Substituents | Antibacterial Spectrum | Key Findings | Reference |
| HB-EMAU | 3'-ethyl-4'-methylanilino, N3-hydroxybutyl | Staphylococcus aureus, Enterococcus faecalis | Bactericidal activity confirmed | [12] |
| MB-EMAU | 3'-ethyl-4'-methylanilino, N3-methoxybutyl | Staphylococcus aureus, Enterococcus faecium | Effective against resistant strains | [12] |
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 6-aminouracil derivatives against bacterial strains.
Materials:
-
6-aminouracil derivative stock solution (in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a serial two-fold dilution of the 6-aminouracil derivative in MHB in a 96-well plate. The final concentrations should typically range from 0.06 to 128 µg/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.
Antiviral Applications: Combating Viral Infections
Derivatives of 6-aminouracil have also been investigated for their antiviral properties, with some compounds showing promising activity against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[13][14]
Mechanism of Action and Key Derivatives
The antiviral mechanism of 6-aminouracil derivatives is not as well-defined as their anticancer and antibacterial actions but is thought to involve the inhibition of viral enzymes or interference with viral replication processes. For instance, some 6-(arylthio)uracils have shown marginal activity against HSV-1 and HIV-1.[13] Further research is needed to fully elucidate their antiviral mechanisms and to optimize their potency.
Other Therapeutic Applications
The versatility of the 6-aminouracil scaffold extends beyond the applications detailed above. Derivatives have also been explored for their potential as:
-
Inhibitors of adenosine-3',5'-cyclic phosphate phosphodiesterase , suggesting potential in treating conditions like thrombosis and asthma.[16]
Conclusion and Future Perspectives
6-Aminouracil and its derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The diverse range of biological activities exhibited by these compounds underscores their potential for the development of new therapeutic agents for a variety of diseases. Future research should focus on elucidating the mechanisms of action for less-understood activities, optimizing the potency and selectivity of lead compounds through SAR studies, and advancing promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the 6-aminouracil core is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
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Development of Novel Antimicrobial Agents from 6-Aminouracil Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 6-Aminouracil and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties. This document provides a comprehensive guide for researchers, outlining the synthesis, biological evaluation, and mechanistic analysis of antimicrobial agents derived from 6-aminouracil precursors. By integrating established synthetic methodologies with detailed protocols for antimicrobial and cytotoxicity testing, this guide aims to facilitate the discovery and development of next-generation antimicrobial drugs.
Introduction: The Promise of 6-Aminouracil Scaffolds
Uracil, a fundamental component of RNA, and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities.[1] The 6-aminouracil scaffold, in particular, serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[2] These derivatives have demonstrated a range of biological effects, including anticancer, antiviral, and antimicrobial activities.[3][4] The synthetic tractability of the 6-aminouracil ring system allows for systematic structural modifications, enabling the fine-tuning of their biological profiles and the exploration of structure-activity relationships (SAR).[2]
A particularly noteworthy class of 6-aminouracil derivatives are the 6-anilinouracils, which have been identified as potent and selective inhibitors of DNA polymerase III in Gram-positive bacteria.[5][6] This specific targeting of a crucial bacterial enzyme underscores the potential of 6-aminouracil-based compounds as a source of novel antibiotics with well-defined mechanisms of action.[7] This guide will provide detailed protocols for the synthesis of representative 6-aminouracil derivatives and their subsequent evaluation as potential antimicrobial agents.
Synthesis of 6-Aminouracil Derivatives
The versatility of the 6-aminouracil core allows for the synthesis of a diverse library of compounds. Two prominent classes of derivatives with demonstrated antimicrobial potential are the 6-anilinouracils and acyclic nucleoside analogues.
Synthesis of 6-Anilinouracil Derivatives
6-Anilinouracils are a well-established class of DNA polymerase III inhibitors.[5] The synthesis generally involves the condensation of a 6-halouracil derivative with a substituted aniline. Further modifications, such as alkylation at the N3 position, have been shown to enhance antimicrobial potency.[5]
This protocol describes a general three-step procedure for the synthesis of 3-substituted 6-anilinouracils, adapted from established methods.[8]
Step 1: Synthesis of 1-Benzyloxymethyl-6-chlorouracil
-
Suspend 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the suspension.
-
Slowly add benzyloxymethyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-benzyloxymethyl-6-chlorouracil.
Step 2: Synthesis of 1-Benzyloxymethyl-3-alkyl-6-(3-ethyl-4-methylanilino)uracil
-
Dissolve 1-benzyloxymethyl-6-chlorouracil and 3-ethyl-4-methylaniline in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 120-140 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and add a suitable alkylating agent (e.g., an alkyl halide) and a base like sodium hydride.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Step 3: Deprotection to Yield 3-Substituted-6-(3-ethyl-4-methylanilino)uracil
-
Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add a Lewis acid, for example, boron trichloride or trimethylsilyl iodide, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Synthesis of Acyclic Nucleoside Analogues
Acyclic nucleoside analogues of 6-aminouracil represent another class of derivatives with promising antimicrobial activity.[9][10] The synthesis typically involves the alkylation of 6-aminouracil with a suitable acyclic side chain precursor.
This protocol is based on the synthesis of a novel acyclic nucleoside analogue with reported antimicrobial properties.[9]
-
Dissolve 6-aminouracil (1 equivalent) in dimethylformamide (DMF).
-
Add sodium carbonate (Na₂CO₃) as a catalyst to the solution.
-
To this mixture, add a solution of 2-bromoethylamine (2 equivalents) in DMF.
-
Heat the reaction mixture to reflux at approximately 108 °C and stir for an extended period (e.g., 131 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired acyclic nucleoside analogue.
Biological Evaluation of Antimicrobial Activity
A thorough evaluation of the antimicrobial properties of the synthesized compounds is crucial. This involves determining their inhibitory and bactericidal concentrations against a panel of clinically relevant bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a standardized and widely accepted technique for MIC determination.
Materials:
-
Synthesized 6-aminouracil derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
Reading the MIC: After incubation, the MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
| Compound Class | Target Organism | Reported MIC Range (µg/mL) | Reference |
| 6-Anilinouracils | Gram-positive bacteria (S. aureus, Enterococcus spp.) | 0.125 - 10 | [8] |
| Acyclic Nucleosides | Gram-positive bacteria (B. cereus, B. subtilis, S. aureus) | More potent than against Gram-negative bacteria | [2] |
| 6-Aryl-5-cyano thiouracils | S. aureus, B. subtilis | Superior to amoxicillin in some cases | [13] |
Table 1: Representative Antimicrobial Activities of 6-Aminouracil Derivatives.
Evaluation of Cytotoxicity
Assessing the cytotoxicity of novel antimicrobial candidates against mammalian cells is a critical step in early drug development to ensure their potential for safe therapeutic use.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent exerts its effect is fundamental for its development. For 6-anilinouracil derivatives, a key mechanism is the inhibition of bacterial DNA polymerase III.
DNA Polymerase III Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNA polymerase III, a key enzyme in bacterial DNA replication.
Materials:
-
Purified bacterial DNA polymerase III or a crude cell lysate containing the enzyme
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Assay buffer (containing Mg²⁺, dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the DNA polymerase III enzyme.
-
Incubation: Incubate the reaction mixture at 30-37 °C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity incorporated is proportional to the DNA polymerase III activity. Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. The IC₅₀ value can then be determined.
Conclusion
The 6-aminouracil scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for targeted modifications allow for the development of compounds with potent activity against clinically relevant pathogens. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biological evaluation, and mechanistic characterization of 6-aminouracil derivatives. By following these methodologies, researchers can systematically explore this chemical space and contribute to the urgent need for new antimicrobial therapies.
References
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Alhilal, M., Sulaiman, Y. A. M., Alhilal, S., Gomha, S. M., & Ouf, S. A. (2021). Synthesis of Novel Acyclic Nucleoside Analogue Starting From 6-Aminouracil as Potent Antimicrobial Agent. Polycyclic Aromatic Compounds, 42(9), 6389-6399. [Link]
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Tarantino, P. M., Zhi, C., Gambino, J. J., Wright, G. E., & Brown, N. C. (1999). 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3. Journal of Medicinal Chemistry, 42(11), 2035–2040. [Link]
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Sulaiman, Y. A. M., Gomha, S. M., & Ouf, S. A. (2021). Synthesis of Novel Acyclic Nucleoside Analogue Starting From 6-Aminouracil as Potent Antimicrobial Agent. GCRIS. [Link]
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El-Hashash, M. A., El-Shafai, N. M., & El-Faham, A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-36. [Link]
-
Zhi, C., Long, Z. Y., Gambino, J., Xu, W. C., Brown, N. C., Barnes, M. H., ... & Wright, G. E. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 46(9), 1599-1608. [Link]
-
Tarantino, P. M., Zhi, C., Gambino, J. J., Wright, G. E., & Brown, N. C. (1999). 6-Anilinouracil-Based Inhibitors of Bacillus subtilis DNA Polymerase III: Antipolymerase and Antimicrobial Structure-Activity Relationships Based on Substitution at Uracil N3. OUCI. [Link]
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El-Gazzar, A. R. B. A., & Gaafar, A. M. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 14(1), 150-161. [Link]
-
Butler, M. M., & Wright, G. E. (2000). In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2217–2221. [Link]
-
Wikipedia. (2024). Uracil. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Abdel-Gawad, H., El-Gazzar, A. B. A., & El-Enany, M. M. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 16(7), 5679–5690. [Link]
-
Ghorab, M. M., El-Gazzar, A. B. A., & Abdel-Gawad, S. M. (2011). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 16(1), 745–755. [Link]
-
El-Hashash, M. A., El-Shafai, N. M., & El-Faham, A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. [Link]
-
Zhi, C., Long, Z. Y., Gambino, J., Xu, W. C., Brown, N. C., Barnes, M. H., ... & Wright, G. E. (2006). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Bioorganic & Medicinal Chemistry Letters, 16(1), 1-5. [Link]
-
Macià, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50995. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Application Notes and Protocols for the Synthesis of Fused Pyrimidine Systems Using 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Introduction: The Versatility of Fused Pyrimidines and the Strategic Role of 5-Nitrosouracils
Fused pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules, including purines, pteridines, and alloxazines.[1] These heterocyclic systems are integral to a vast array of therapeutic agents, demonstrating activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The strategic synthesis of these complex molecules often relies on the clever use of highly functionalized pyrimidine precursors.
Among these precursors, 6-amino-5-nitrosouracil derivatives are particularly powerful building blocks. The ortho-relationship of the amino and nitroso groups provides a reactive site ripe for cyclocondensation reactions, enabling the construction of a second heterocyclic ring onto the pyrimidine core. Specifically, 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil offers a unique combination of substituents that can influence the solubility and biological activity of the resulting fused systems. The isobutyl group at the N-1 position can enhance lipid solubility, a desirable trait for drug candidates, while the methyl group at N-3 can modulate hydrogen bonding interactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of fused pyrimidine systems. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the characterization of the resulting products.
Safety and Handling of this compound
Hazard Identification:
-
Appearance: Typically a violet or colored powder.[5]
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][6][7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][5] The toxicological properties have not been fully investigated.[1]
-
Environmental Hazards: Should not be released into the environment.[1][6]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety glasses or goggles.[1][4][5] In case of insufficient ventilation, wear a suitable respiratory mask (e.g., N95).[4]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5]
Core Synthetic Strategy: The Timmis Reaction for Pteridine and Lumazine Synthesis
A cornerstone for the synthesis of pteridines and their derivatives from 6-amino-5-nitrosouracils is the Timmis reaction. This reaction involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as a ketone, β-ketoester, or malononitrile. The reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular cyclization.
The general mechanism involves the initial condensation of the active methylene compound with the nitroso group of the uracil derivative, followed by cyclization and dehydration to form the fused pyrazine ring.
Below is a diagram illustrating the generalized Timmis reaction for the synthesis of a lumazine derivative.
Caption: Generalized workflow of the Timmis reaction.
Experimental Protocols
The following protocols are adapted from established procedures for similar 6-amino-5-nitrosouracil derivatives and are provided as a starting point for the synthesis of fused pyrimidines from this compound. Optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of a 7-Substituted Lumazine Derivative
This protocol describes the synthesis of a 7-substituted lumazine via the condensation of this compound with a phenacylidenetriphenylphosphorane, a reaction analogous to that described for the 1,3-dimethyl analogue.
Materials:
-
This compound
-
Substituted phenacylidenetriphenylphosphorane
-
Anhydrous Dimethylformamide (DMF)
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the substituted phenacylidenetriphenylphosphorane (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a suitable solvent (e.g., dichloromethane) and filter through a pad of diatomaceous earth to remove any insoluble material.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the 7-substituted lumazine derivative.
Expected Outcome: The reaction is expected to yield the corresponding 7-substituted 1-isobutyl-3-methyl-lumazine. The yield and purity should be determined by standard analytical techniques.
Protocol 2: Synthesis of a Pyrimido[4,5-b]quinoline Derivative
This protocol is adapted from a general procedure for the synthesis of pyrimido[4,5-b]quinolines from 6-aminouracils and isatins.[5]
Materials:
-
This compound
-
Isatin (or a substituted isatin)
-
Glacial Acetic Acid
-
Lead(IV) acetate (Pb(OAc)₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and isatin (1.0 eq) in glacial acetic acid.
-
Heat the mixture at 80 °C for 4 hours.
-
To the reaction mixture, add lead(IV) acetate (1.0 eq) and continue heating at 80 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the desired pyrimido[4,5-b]quinoline derivative.
Data Presentation
The following table provides a hypothetical summary of reaction conditions and expected outcomes for the synthesis of various fused pyrimidine systems based on literature for analogous compounds. Researchers should use this as a guide for their experimental design.
| Entry | Reactant B | Fused System | Solvent | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetylacetone | Lumazine | Ethanol | - | Reflux | 6 | 70-85 |
| 2 | Ethyl Acetoacetate | Lumazine | Acetic Acid | - | 100 | 4 | 65-80 |
| 3 | Malononitrile | Pteridine | DMF | Piperidine | 80 | 3 | 75-90 |
| 4 | Isatin | Pyrimido[4,5-b]quinoline | Acetic Acid | Pb(OAc)₄ | 80 | 6 | 60-75 |
| 5 | Benzylidenetriphenylphosphorane | Lumazine | DMF | - | Reflux | 8 | 50-65 |
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a fused pyrimidine derivative.
Caption: A typical experimental workflow for synthesis.
Mechanistic Insights and Causality
The success of these syntheses hinges on the inherent reactivity of the 6-amino-5-nitrosouracil core. The electron-withdrawing nitroso group acidifies the protons of the adjacent amino group and any active methylene reactant, facilitating condensation. The choice of solvent and catalyst can significantly influence the reaction rate and yield. For instance, polar aprotic solvents like DMF can solubilize the reactants and facilitate the reaction, while acidic conditions, as in the use of acetic acid, can catalyze the condensation and cyclization steps. The use of a mild base like piperidine can also be employed to deprotonate the active methylene compound, thereby increasing its nucleophilicity.
Characterization of Fused Pyrimidine Products
The synthesized fused pyrimidine derivatives can be characterized using a suite of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final products. The chemical shifts and coupling constants of the protons and carbons in the fused ring system provide definitive proof of structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C=O, N-H, and C=N bonds, in the final product.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Fused pyrimidine systems are often chromophoric, and UV-Vis spectroscopy can be used to study their electronic properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time, increase temperature, or consider a catalyst. |
| Decomposition of starting material | Ensure anhydrous conditions if necessary; check the stability of reactants at the reaction temperature. | |
| Formation of multiple products | Lack of regioselectivity | Modify reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. |
| Side reactions | Purify starting materials; run the reaction under an inert atmosphere. | |
| Difficulty in purification | Product has similar polarity to byproducts | Optimize the chromatographic conditions (different solvent system or stationary phase); consider recrystallization from various solvents. |
References
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimido [4,5-beta] pyrazines; synthesis of 6,7-symmetrically substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-AMINO-3-ETHYL-1-ISOBUTYL-5-NITROSOURACIL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Welcome to the technical support guide for the synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental parameters, provide robust troubleshooting protocols, and offer data-driven optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis of this compound?
The synthesis is a classic electrophilic substitution reaction known as C-nitrosation. The process involves the reaction of the starting material, 6-Amino-1-isobutyl-3-methyluracil, with a nitrosating agent. Under acidic conditions, a nitrite salt (commonly sodium nitrite, NaNO₂) generates a highly electrophilic nitrosonium ion (NO⁺).[1][2] The electron-rich C5 position of the uracil ring, activated by the amino group at C6, acts as a nucleophile, attacking the nitrosonium ion to form the C-N bond, yielding the final 5-nitroso product.[3]
Q2: Why is strict temperature control (typically 0-5°C) so critical during the nitrosation reaction?
There are two primary reasons for maintaining low temperatures:
-
Stability of the Nitrosating Agent: The active nitrosating species, nitrous acid (HNO₂), formed in situ from sodium nitrite and acid, is unstable and can decompose at higher temperatures. Low temperatures ensure its steady, controlled formation and availability for the reaction.
-
Prevention of Side Reactions: The reaction is exothermic. Elevated temperatures can accelerate undesirable side reactions, such as the formation of diazonium species from the primary amino group, which are often unstable and can decompose, leading to a complex mixture of byproducts and a decrease in yield.[4]
Q3: What is the specific role of the acidic medium (e.g., acetic acid, formic acid) in this synthesis?
The acidic medium is essential for generating the key electrophile, the nitrosonium ion (NO⁺), from the nitrite salt.[2] The reaction mechanism is as follows:
-
NaNO₂ + H⁺ ⇌ HNO₂
-
HNO₂ + H⁺ ⇌ H₂O⁺-NO
-
H₂O⁺-NO ⇌ H₂O + NO⁺
However, the pH must be carefully balanced. While acid is required to form the nitrosonium ion, excessively low pH can protonate the 6-amino group of the uracil substrate.[5] This protonation deactivates the ring by reducing its nucleophilicity, thereby slowing down or inhibiting the desired C-nitrosation. Therefore, a moderately acidic environment, such as that provided by aqueous acetic or formic acid, is optimal.[6]
Q4: What are the typical yields reported for this type of synthesis?
Yields for the nitrosation of 6-aminouracil derivatives can be quite high, often exceeding 90%, provided the reaction conditions are well-optimized.[6] However, yields can be significantly lower if parameters such as temperature, pH, and reagent addition rates are not strictly controlled. This guide focuses on the strategies to consistently achieve high yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My final yield is consistently low (<70%). What are the most likely causes?
-
Possible Cause 1: Suboptimal pH.
-
Explanation: As discussed in the FAQs, the pH is a delicate balance. If the solution is not acidic enough, the concentration of the nitrosonium ion (NO⁺) will be too low. If it's too acidic, the starting aminouracil will be protonated and rendered unreactive.[5]
-
Recommended Solution:
-
Ensure the correct concentration of the acid is used as per the protocol. A patent for a similar synthesis highlights the use of aqueous solutions of partially water-soluble carboxylic acids like formic or acetic acid for high yields.[6]
-
Before adding the sodium nitrite, check the pH of the aminouracil slurry in the acidic medium.
-
Consider a buffered system or a more controlled addition of the acid if pH fluctuations are suspected.
-
-
-
Possible Cause 2: Inefficient Temperature Control.
-
Explanation: Allowing the temperature to rise above 5-10°C can cause the decomposition of nitrous acid and promote side reactions, directly impacting the yield.
-
Recommended Solution:
-
Use an ice-salt bath for more effective cooling.
-
Ensure the sodium nitrite solution is pre-chilled before addition.
-
Add the sodium nitrite solution dropwise and slowly, monitoring the internal temperature with a calibrated thermometer to prevent any exothermic spikes.
-
-
-
Possible Cause 3: Impure Starting Material.
-
Explanation: Impurities in the 6-Amino-1-isobutyl-3-methyluracil can consume the nitrosating agent or interfere with the crystallization of the final product.
-
Recommended Solution:
-
Verify the purity of the starting material using HPLC or ¹H NMR.
-
If necessary, recrystallize the starting material before use.
-
-
Problem 2: I am observing a significant, deeply colored impurity in my final product.
-
Possible Cause: Formation of Nitroso-Radical or Azo-Compounds.
-
Explanation: The vibrant blue or green color of the 5-nitrosouracil product is expected. However, the presence of dark red, brown, or black impurities often indicates decomposition or side reactions. Localized high concentrations of the nitrosating agent (from adding it too quickly) can lead to further oxidation or the formation of highly colored azo-dimers.
-
Recommended Solution:
-
Improve the stirring efficiency to ensure rapid dispersal of the sodium nitrite solution upon addition.
-
Reduce the rate of addition of the sodium nitrite solution significantly.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.
-
-
Problem 3: The product is difficult to filter and appears gummy or oily.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: A significant amount of unreacted starting material remaining in the mixture can interfere with the crystallization of the product, leading to an oily precipitate.
-
Recommended Solution:
-
Allow the reaction to stir for a longer period at 0-5°C after the nitrite addition is complete.
-
Use thin-layer chromatography (TLC) or HPLC to monitor the reaction for the disappearance of the starting material before proceeding with the work-up.
-
-
-
Possible Cause 2: Improper Quenching or Work-up.
-
Explanation: If excess nitrous acid is not properly removed or neutralized after the reaction, it can continue to react or decompose during work-up and isolation, leading to impurities that hinder crystallization.
-
Recommended Solution:
-
Consider adding a small amount of a quenching agent, such as sulfamic acid or urea, at the end of the reaction to destroy any excess nitrous acid.
-
Ensure the product is thoroughly washed with cold water after filtration to remove residual acids and salts.
-
-
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established procedures for the nitrosation of 6-aminouracils.
Reagents:
-
6-Amino-1-isobutyl-3-methyluracil (1.0 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.1 eq)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-Amino-1-isobutyl-3-methyluracil in a 1:1 mixture of glacial acetic acid and deionized water (e.g., 10 mL per gram of starting material).
-
Cooling: Cool the stirred suspension to 0-5°C using an ice-salt bath.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of cold deionized water (e.g., 2 mL per gram of NaNO₂).
-
Nitrosation: Add the sodium nitrite solution dropwise to the cooled and vigorously stirred uracil suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. The suspension will gradually turn into a brightly colored (typically blue or green) slurry.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 60 minutes. Monitor the reaction's completion by TLC or HPLC.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold deionized water (until the filtrate is colorless and has a neutral pH), followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the brilliantly colored product under vacuum at 40-50°C to a constant weight.
Process Optimization Strategies
To systematically improve yield and purity, consider varying the following parameters.
| Parameter | Standard Condition | Optimization Range | Expected Impact on High Values | Rationale |
| Temperature | 0-5°C | -5°C to 10°C | Decreased yield and purity | Higher temperatures promote decomposition of HNO₂ and increase side reactions.[4] |
| NaNO₂ Stoichiometry | 1.1 eq | 1.05 to 1.5 eq | Potential for more side products | A slight excess ensures complete conversion, but a large excess can lead to over-oxidation. |
| Acid Concentration | 50% aq. Acetic Acid | 25% to 75% aq. Acetic Acid or Formic Acid | Varies; optimal point exists | Affects the equilibrium concentration of the NO⁺ electrophile versus the protonation state of the substrate.[5][6] |
| Addition Time | 30-45 min | 30 to 90 min | Improved purity and safety | Slower addition ensures better temperature control and avoids localized high concentrations of reagents. |
Visual Workflow and Mechanism
To aid in understanding the process, the following diagrams illustrate the experimental workflow and the core chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for C-nitrosation of the 6-aminouracil derivative.
References
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with C
- Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Publishing.
- Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry.
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Uracil. Wikipedia.
- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- This compound. SIELC Technologies.
- Nitrosation and nitrosyl
- DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.
- New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. RSC Publishing.
- Nitros
- WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
Sources
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating Side Reactions in the Nitrosation of 6-Aminouracils
Welcome to the technical support center for the nitrosation of 6-aminouracils. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into the common side reactions encountered during this critical synthetic step. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively mitigate these challenges, ensuring higher yields and purity of your target 5-nitroso-6-aminouracil derivatives.
Introduction: The Challenge of Selective Nitrosation
The nitrosation of 6-aminouracils is a cornerstone reaction in the synthesis of various heterocyclic compounds, including purines and pteridines, which are of significant interest in medicinal chemistry.[1][2] The reaction, in principle, involves the electrophilic attack of a nitrosonium ion (NO+) equivalent at the electron-rich C5 position of the 6-aminouracil ring. However, the inherent reactivity of the starting material and the reaction conditions can lead to a variety of undesired side products, complicating purification and reducing overall yield.
This guide will delve into the mechanistic underpinnings of these side reactions, offering practical, evidence-based solutions to common experimental hurdles.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired 5-Nitroso Product
Q1: My reaction is consistently resulting in a low yield of the target 6-amino-5-nitrosouracil. What are the likely causes and how can I improve it?
A1: Senior Application Scientist's Insight: Low yields in this reaction are often multifactorial, stemming from suboptimal reaction conditions that favor competing side reactions or incomplete conversion of the starting material. Let's break down the most common culprits.
Root Cause Analysis & Mitigation Strategies
-
Inappropriate Solvent System: The choice of solvent is paramount. While aqueous acetic acid has been traditionally used, it can lead to the formation of problematic byproducts.[2][3] A German patent suggests that a medium predominantly composed of a partially water-soluble carboxylic acid, such as 60% aqueous formic acid, can produce near-quantitative yields of a much purer product.[3] This is because formic acid can better solubilize the reactants and stabilize the nitrosonium ion, promoting the desired reaction pathway.
-
Suboptimal pH and Temperature Control: The nitrosation reaction is highly sensitive to pH and temperature.[4] The reaction should be maintained under acidic conditions (pH below 5) to ensure the generation of the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.[3][4] However, excessively low pH can lead to protonation of the amino group, reducing its nucleophilicity. Temperature control is also critical. The reaction should be kept cool, typically around 10°C, especially during the addition of the sodium nitrite solution, to minimize degradation of the product and suppress side reactions.[3] 5-nitrosouracil derivatives can be thermally sensitive.[3]
-
Hydrolysis of the Amino Group: A significant side reaction, particularly at a pH above 5, is the hydrolysis of the C6-amino group to a hydroxyl group, leading to the formation of a 6-hydroxyuracil derivative.[3] This byproduct can be difficult to separate from the desired product. Maintaining a sufficiently acidic environment is the key to preventing this.
-
Incomplete Reaction: Ensure that the sodium nitrite is added slowly and with vigorous stirring to maintain a homogeneous reaction mixture and allow for complete conversion of the 6-aminouracil.
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: My crude product is highly colored and TLC analysis shows multiple spots. What are the likely impurities and how can I purify my compound?
A2: Senior Application Scientist's Insight: The presence of multiple impurities is a common challenge. Understanding their origin is the first step towards effective purification.
Common Impurities and Their Origins
-
Unreacted Starting Material: Incomplete reaction is a frequent cause of contamination by the starting 6-aminouracil.
-
6-Hydroxyuracil Derivatives: As discussed above, this hydrolysis byproduct can be a major contaminant if the pH is not properly controlled.[3]
-
Over-Nitrosation or Other Side-Products: While less common for the C5 position, other reactive sites in the molecule could potentially react under harsh conditions.
-
Decomposition Products: 5-nitrosouracils can be sensitive to heat and light, leading to the formation of colored degradation byproducts.[3]
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.[5] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. For 6-amino-1,3-dipropyl-5-nitrosouracil, solvents like methanol, acetone, and DMSO, or mixtures with an anti-solvent like water or hexanes, can be explored.[5] For the analogous 6-amino-1,3-dimethyl-5-nitrosouracil, a mixture of ethanol and water has been shown to be effective.[3]
-
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is a viable option.[3][5] A suitable eluent system will need to be developed using TLC to achieve good separation between the product and impurities.
-
Decolorization: If the crude product is highly colored due to degradation products, treatment with a small amount of activated charcoal during recrystallization can be effective.[5] However, caution is advised as charcoal can also adsorb the desired product, leading to yield loss.
Issue 3: Unexpected Product Formation or Reaction Failure
Q3: I am not observing the formation of the expected 5-nitroso product. What could be going wrong?
A3: Senior Application Scientist's Insight: A complete reaction failure or the formation of an unexpected product often points to a fundamental issue with the reagents, reaction setup, or the inherent reactivity of your specific 6-aminouracil derivative.
Troubleshooting Reaction Failure
-
Reagent Quality: Ensure that the sodium nitrite is fresh and has not decomposed. The 6-aminouracil starting material should be pure, as impurities can interfere with the reaction.[3]
-
Reaction Conditions: Double-check the pH of the reaction mixture. The nitrosation is typically carried out in an acidic medium. The absence of acid will prevent the formation of the necessary nitrosating agent.
-
Competing Reactions: The 6-aminouracil ring system has other nucleophilic sites. While the C5 position is highly activated for electrophilic substitution, under certain conditions, reaction at the exocyclic amino group or the ring nitrogens could potentially occur, though less favored. 6-aminouracil can also participate in other reactions, such as with aldehydes and ketones.[6][7]
Mechanistic Insights: Visualizing Reaction Pathways
To better understand the desired reaction and the key side reaction, the following diagrams illustrate the chemical transformations.
Main Reaction Pathway: Electrophilic Nitrosation
Caption: Desired nitrosation pathway at the C5 position.
Side Reaction Pathway: Hydrolysis
Caption: Hydrolysis side reaction leading to a byproduct.
Experimental Protocols
Recommended Protocol for the Nitrosation of 6-Aminouracil Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the 6-aminouracil derivative in 60% aqueous formic acid in an appropriately sized flask equipped with a magnetic stirrer.
-
Cooling: Cool the mixture to 10°C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the cooled and vigorously stirred 6-aminouracil solution over a period of 30-60 minutes, ensuring the temperature does not rise above 15°C.
-
Reaction: Continue stirring the reaction mixture at 10°C for an additional 1-2 hours after the addition is complete. The product often precipitates out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product under vacuum at a temperature below 40-50°C, protected from light.[3]
Protocol for Purification by Recrystallization
-
Solvent Selection: Empirically determine the ideal recrystallization solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.[5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl for 1-2 minutes and perform a hot gravity filtration to remove the charcoal.[5]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Inappropriate solvent, suboptimal pH/temperature, hydrolysis | Use 60% aqueous formic acid, maintain pH < 5 and temp ~10°C |
| Impurities | Unreacted starting material, hydrolysis, decomposition | Recrystallization, column chromatography, use of activated charcoal |
| Reaction Failure | Poor reagent quality, incorrect pH, competing reactions | Use fresh reagents, ensure acidic conditions, verify substrate reactivity |
Conclusion
The successful nitrosation of 6-aminouracils hinges on a thorough understanding of the reaction mechanism and the potential for side reactions. By carefully controlling the reaction parameters, particularly the solvent system and pH, and by employing appropriate purification techniques, researchers can significantly improve the yield and purity of their desired 5-nitroso-6-aminouracil products. This guide provides a foundation for troubleshooting and optimizing this important synthetic transformation.
References
- Technical Support Center: Purification of 6-Amino-1,3-dipropyl-5-nitrosouracil - Benchchem.
- Technical Support Center: Nitrosation of 6-Amino-3-Methyluracil - Benchchem.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH.
- DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.
- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine form
- Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC - NIH.
- Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchG
- Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones - ResearchG
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
This guide is designed for researchers, medicinal chemists, and process development scientists working with 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this heterocyclic compound. Our focus is on explaining the causal relationships in experimental design to empower you to adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography .
-
Recrystallization is ideal when the crude material is relatively pure (>90%) and a suitable solvent system can be identified. It is a cost-effective and scalable method that relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[1]
-
Column Chromatography is a more versatile technique used to separate the target compound from impurities with different polarities.[2] Given the structure of this compound, both normal-phase (e.g., silica gel, alumina) and reverse-phase (e.g., C18) chromatography can be employed. Reverse-phase HPLC is a documented method for analyzing this specific compound, indicating its suitability for purification as well.[3]
Q2: How do I decide between recrystallization and column chromatography for my sample?
The choice depends on the purity of your crude product and the nature of the impurities. The isobutyl group on the uracil backbone increases the compound's lipophilicity compared to its dimethyl analog, which influences solvent selection and chromatographic behavior.[4]
Use the following decision-making workflow:
Caption: Decision workflow for selecting a purification method.
Q3: What are the key safety considerations when handling this compound?
While specific toxicity data for this exact compound is limited, related nitrosouracil and aminouracil compounds present certain hazards.[5][6] Therefore, standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Stability: Nitroso compounds can be sensitive to heat and light. Store the material in a cool, dark place. The product may be unstable under the highly acidic conditions of silica gel.[7]
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during chromatographic purification.
Q1: My separation is poor, and the peaks/spots are overlapping on the column/TLC.
Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase (eluent) is not optimized to differentiate between your product and the impurities. The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.3 on a TLC plate.[8]
-
Solution:
-
Systematic TLC Analysis: Test various solvent systems with different polarities and selectivities. Good starting points for a moderately polar compound like this are mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[9]
-
Adjust Polarity: If the Rf is too high (spots run too fast), decrease the polarity of the eluent (e.g., increase the hexane percentage). If the Rf is too low (spots don't move), increase the polarity (e.g., increase the ethyl acetate or methanol percentage).[9]
-
Possible Cause 2: Column Overloading. You have loaded too much crude material onto the column, exceeding its separation capacity.
-
Solution: As a general rule, the mass of the crude sample should be 1-5% of the mass of the stationary phase (silica gel).[9] If you need to purify a large amount of material, use a column with a larger diameter.[2]
Possible Cause 3: Compound Interaction with Silica. The amino group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Solution: Add a basic modifier to your eluent. Incorporating 0.1-1% triethylamine or a few drops of ammonia in the methanol portion of your solvent system can neutralize the acidic sites on the silica, improving peak shape and resolution.[9] Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[9]
Q2: The compound is not eluting from the column.
Possible Cause: Compound is too Polar for the Solvent System or is Decomposing. The eluent may not be polar enough to move the compound down the column, or the compound may be degrading on the silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a DCM/MeOH system) in your eluent. This is known as a gradient elution.[8]
-
Test for Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or streaking occurs, your compound is likely unstable on silica.[7] In this case, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.
-
Troubleshooting Guide: Recrystallization
This section provides solutions for common recrystallization problems.
Q1: My compound is "oiling out" instead of forming crystals.
Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. The concentration of the solute is too high, or rapid cooling did not allow sufficient time for crystal lattice formation.
-
Solution:
-
Re-heat and Add Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool down slowly.[9]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[9]
-
Possible Cause 2: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice, leading to an oily precipitate.
-
Solution: First, try a pre-purification step. Dissolve the crude material in a strong solvent (like DCM), filter it through a small plug of silica gel to remove highly polar impurities, and then concentrate the filtrate before attempting recrystallization.[9] If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtering can help remove them.[9]
Q2: My recovery of the purified product is very low.
Possible Cause 1: Using Too Much Solvent. Your compound has significant solubility in the solvent even at low temperatures, and you have used an excessive volume.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the compound.[9] After cooling, place the flask in an ice bath or refrigerator to maximize precipitation.
Possible Cause 2: Inappropriate Solvent Choice. The compound remains too soluble in the chosen solvent, even when cold.
-
Solution:
-
Change Solvents: Find a single solvent in which the compound is highly soluble when hot but poorly soluble when cold.
-
Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[1]
-
Data Summary: Recommended Solvent Systems
The following table provides starting points for purification based on the properties of nitrosouracil derivatives and related heterocyclic compounds.[9][10][11]
| Purification Method | Stationary Phase | Recommended Solvent Systems (Starting Ratios) | Rationale & Notes |
| Normal-Phase Column | Silica Gel | Dichloromethane : Methanol (98:2 to 95:5) | A versatile system for moderately polar compounds. The methanol percentage can be increased for more polar impurities. Add 0.5% triethylamine (Et₃N) to prevent peak tailing due to the basic amino group.[9] |
| Ethyl Acetate : Hexane (50:50 to 80:20) | A less polar system, suitable if impurities are non-polar. The isobutyl group increases hexane solubility. | ||
| Reverse-Phase Column | C18 Silica | Acetonitrile : Water (with 0.1% Formic Acid) | An excellent method for polar heterocyclic compounds, often providing superior separation.[3][12] The formic acid ensures the amino group is protonated, leading to sharper peaks. This system is MS-compatible. |
| Recrystallization | N/A | Ethanol / Water | Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. A common and effective system for many nitrogen-containing heterocycles.[13] |
| N/A | Isopropanol | A single-solvent system that often works well for compounds with moderate polarity. | |
| N/A | Acetonitrile | Can be effective if other alcohols prove too strong as solvents, leading to low recovery. |
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying 1 gram of crude this compound.
1. Preparation and Solvent System Selection:
-
Using TLC, determine the optimal eluent. For this example, we will use Dichloromethane:Methanol (97:3) + 0.5% Triethylamine . This system should give the target compound an Rf of ~0.3.
2. Column Packing (Slurry Method):
-
Select a glass column with a diameter of ~4 cm.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]
-
In a beaker, prepare a slurry of ~50 g of silica gel in the initial, less polar eluent (e.g., pure Dichloromethane or a 99:1 DCM:MeOH mix).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the sand layer. Do not let the silica run dry.[8]
3. Sample Loading:
-
Dissolve the 1 g of crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., 3-5 mL of DCM with 5-10% methanol).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[8]
-
Drain the solvent until the sample is fully absorbed onto the silica. Gently add a thin layer of sand on top to protect the surface.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (flash chromatography) and begin collecting fractions (e.g., 15-20 mL per test tube).
-
Monitor the separation by spotting fractions onto TLC plates.[14]
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent. Analyze for purity via ¹H NMR, LC-MS, or melting point.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6.
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]
-
PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diaminouracil hydrochloride. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
- Georganics Ltd. (2011). Material Safety Data Sheet: 6-AMINO-1-METHYL-5-NITROSOURACIL.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canbipharm.com [canbipharm.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 11. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. magritek.com [magritek.com]
Technical Support Center: Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Welcome to the technical support center for the synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the Uracil Core: Condensation of a substituted urea with an appropriate β-keto ester or a related derivative to form the 6-aminouracil precursor, 6-Amino-1-isobutyl-3-methyluracil.
-
Nitrosation: Introduction of the nitroso group at the C5 position of the uracil ring using a nitrosating agent, typically sodium nitrite in an acidic medium.
This guide will address potential impurities arising from each of these stages and provide detailed troubleshooting strategies.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Impurities Arising from the Synthesis of the 6-Aminouracil Precursor
Question 1: My reaction to form 6-Amino-1-isobutyl-3-methyluracil is low-yielding and I see multiple spots on my TLC. What are the likely impurities?
Answer:
Low yields and multiple byproducts in the formation of the 6-aminouracil ring are common issues. The primary impurities often stem from incomplete cyclization and side reactions of the starting materials.
-
Potential Impurity A1: Unreacted Starting Materials: Incomplete reaction is a common cause of impurities.
-
Potential Impurity A2: Cyanoacetylurea Intermediate: The reaction between urea and a cyanoacetate derivative proceeds through a cyanoacetylurea intermediate. Incomplete cyclization can lead to the presence of this open-chain impurity in your product.[1]
-
Potential Impurity A3: Side-products from Isobutyl-containing Starting Materials: The isobutyl group can be prone to elimination reactions under certain conditions, potentially leading to the formation of byproducts with a butene moiety. While specific data for this synthesis is limited, it's a possibility to consider, especially if strong bases or high temperatures are used.
Troubleshooting & Optimization:
-
Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at the optimal temperature to drive the cyclization to completion. For similar uracil syntheses, refluxing for several hours is common.[2]
-
Purity of Starting Materials: Use high-purity starting materials. Impurities in your urea or isobutyl-containing precursor will carry through and complicate your purification.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to specific side reactions.
-
Purification: The 6-aminouracil precursor can often be purified by recrystallization. A thorough washing of the crude product can also remove many of the starting materials and open-chain intermediates.
Question 2: I am having difficulty characterizing the impurities from the uracil synthesis. What analytical techniques are recommended?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for separating the desired product from impurities. A stability-indicating HPLC method can be developed to resolve all potential degradation products and impurities.[3][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the impurities, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of isolated impurities.
A recommended starting point for HPLC method development would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Part B: Impurities Arising from the Nitrosation Step
Question 3: My nitrosation reaction mixture is a dark, tarry mess, and the yield of the desired this compound is very low. What went wrong?
Answer:
The nitrosation of 6-aminouracils is a highly exothermic reaction and requires careful control of reaction parameters. Deviation from optimal conditions can lead to a host of side reactions and degradation of the product.
-
Potential Impurity B1: Over-nitrosated Species: While C-nitrosation at the 5-position is the desired reaction, excessive nitrosating agent or elevated temperatures could potentially lead to further reactions.
-
Potential Impurity B2: 6-Hydroxy Derivative: The 6-amino group can be susceptible to hydrolysis, especially at a pH above 5, leading to the formation of the corresponding 6-hydroxyuracil derivative.[7]
-
Potential Impurity B3: N-Nitrosamine: Although C-nitrosation is generally favored for activated aromatic and heteroaromatic rings, the 6-amino group is a secondary amine and could potentially undergo N-nitrosation to form an N-nitrosamine impurity. Secondary amines are generally more reactive towards nitrosating agents than other functional groups.[8][9]
-
Potential Impurity B4: Degradation Products: 5-nitrosouracil derivatives can be unstable, especially at elevated temperatures and non-optimal pH. The intense color of the desired product can also mask the presence of colored degradation products.
-
Potential Impurity B5: Isobutyl Nitrite: A potential side reaction is the formation of isobutyl nitrite from the reaction of any residual isobutyl alcohol (from synthesis of precursors) with the sodium nitrite and acid.[10][11] Isobutyl nitrite is a volatile and reactive compound.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. The reaction should be carried out at a low temperature, typically between 0-10°C, to control the exothermic nature of the reaction and minimize side reactions.[7]
-
pH Control: Maintain a consistently acidic pH throughout the reaction. A pH range of 3-4 is often optimal for nitrosation with sodium nitrite. At very low pH, the concentration of the active nitrosating species may decrease, while at a pH above 5, hydrolysis of the amino group becomes a significant issue.[7][8]
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the 6-aminouracil precursor. This prevents localized high concentrations of the nitrosating agent and helps to control the temperature.
-
Solvent Choice: The choice of solvent can impact the reaction. While aqueous acetic acid is commonly used, it has been reported to generate byproducts in similar nitrosations. Using a solvent system like 60% formic acid has been shown to produce cleaner reactions and higher yields for related compounds.[7]
-
Stirring: Ensure efficient and vigorous stirring throughout the reaction to maintain homogeneity and prevent localized hotspots.
Question 4: I have a persistent impurity with a similar retention time to my product in HPLC. How can I identify and remove it?
Answer:
Close-eluting impurities can be challenging. A multi-pronged approach involving analytical characterization and purification optimization is necessary.
-
Forced Degradation Studies: To understand the potential degradation pathways and generate analytical standards of impurities, you can perform forced degradation studies on your purified product. This involves subjecting the material to stress conditions such as heat, acid, base, oxidation, and light, as recommended by ICH guidelines.[3][4][8][12]
-
HPLC Method Optimization:
-
Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration.
-
Column Chemistry: Try a different column chemistry, for example, a phenyl-hexyl or a polar-embedded phase, to alter the selectivity.
-
Gradient Profile: Optimize the gradient slope to improve the resolution between your product and the impurity.
-
-
Preparative HPLC: If the impurity cannot be removed by recrystallization, preparative HPLC is a viable option for obtaining high-purity material. The analytical HPLC method can often be scaled up for this purpose.
-
Recrystallization Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. The ideal solvent will have high solubility for your product at elevated temperatures and low solubility at room temperature or below, while the impurity will either remain in the mother liquor or be insoluble.
III. Visualization of Potential Impurity Formation
To aid in understanding the potential side reactions, the following diagrams illustrate the key impurity formation pathways.
Caption: Impurity formation during uracil core synthesis.
Caption: Potential impurities from the nitrosation step.
IV. Experimental Protocols
Protocol 1: General Procedure for Nitrosation
Warning: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved.
-
Dissolve 1 equivalent of 6-Amino-1-isobutyl-3-methyluracil in a suitable acidic solvent (e.g., 60% aqueous formic acid or dilute acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminouracil over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and then with a cold organic solvent like ethanol or ether to remove residual acid and water.
-
Dry the product under vacuum at a low temperature.
Protocol 2: Representative HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 280 nm and the lambda max of the nitroso group)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Note: This is a starting point and the method should be optimized and validated for your specific application.
V. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Nitrosation Temperature | 0-10°C | To control the exothermic reaction and minimize byproduct formation. |
| Nitrosation pH | 3-4 | Optimal for the formation of the nitrosating species while minimizing hydrolysis of the amino group. |
| Sodium Nitrite Stoichiometry | 1.05-1.2 equivalents | A slight excess ensures complete reaction, but a large excess can lead to over-nitrosation and other side reactions. |
VI. Concluding Remarks
The synthesis of high-purity this compound is achievable with careful control of reaction parameters, particularly during the nitrosation step. Understanding the potential impurities and their formation pathways is crucial for effective troubleshooting and process optimization. This guide provides a framework for identifying and mitigating common issues encountered in the synthesis. For further assistance, please do not hesitate to contact our technical support team.
VII. References
-
PubChem. Isobutyl nitrite. National Center for Biotechnology Information. [Link]
-
MedCrave. Forced degradation studies. MedCrave online. 2016.
-
BenchChem. Technical Support Center: Nitrosation of 6-Amino-3-Methyluracil. BenchChem.
-
IARC Publications. ISOBUTYL NITRITE, β-PICOLINE, AND SOME ACRYLATES. IARC.
-
NIH. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Center for Biotechnology Information.
-
NOAA. ISOBUTYL NITRITE. CAMEO Chemicals.
-
IOSR Journal of Pharmacy. Stability Indicating Analytical Method Development, Validation. IOSRPHR.
-
NIH. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. National Center for Biotechnology Information.
-
Innovative Publication. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil.
-
Sciencemadness Discussion Board. Isobutyl Nitrite.
-
Quora. What will form when isobutyl chloride reacts with sodium ethoxide?.
-
ChemicalBook. 6-Aminouracil synthesis.
-
Organic Syntheses. diaminouracil hydrochloride.
-
CK-12 Foundation. Condensation Reactions.
-
Asian Journal of Chemistry. Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions. 2013.
-
NIH. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. National Center for Biotechnology Information.
-
Cosmetic Ingredient Review. ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. 2023.
-
ResearchGate. Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. 2025.
-
NIH. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. National Center for Biotechnology Information. 2019.
-
Chemistry LibreTexts. 25.18: Condensation Reactions. 2025.
-
ACS Publications. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. 2023.
-
Wikipedia. Organic synthesis.
-
Wiley Online Library. Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. 2025.
-
YouTube. B.1 Hydrolysis and condensation reactions (SL). 2015.
-
PubMed. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. 2025.
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- 1. researchgate.net [researchgate.net]
- 2. Nitrosamine - Wikipedia [en.wikipedia.org]
- 3. iosrphr.org [iosrphr.org]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. asianpubs.org [asianpubs.org]
- 7. ISOBUTYL NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. Isobutyl nitrite | C4H9NO2 | CID 10958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 12. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Aminouracil Condensation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing 6-aminouracil condensation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you might encounter during your research and development. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Understanding the Core Reaction: The Versatility of 6-Aminouracil
6-Aminouracil is a highly valuable precursor in the synthesis of a wide array of fused heterocyclic compounds, such as pyrido-, pyrrolo-, and pyrimido-pyrimidines.[1][2] Its utility stems from the electron-rich nature of the molecule, conferred by the amino group. This electronic characteristic activates the C-5 position, making it susceptible to electrophilic attack and subsequent cyclization.[3] Condensation reactions involving 6-aminouracil are pivotal in creating diverse molecular scaffolds with significant biological and pharmaceutical relevance.[2][4]
Reaction Mechanism Overview
The condensation of 6-aminouracil typically proceeds through a series of steps that can include Knoevenagel condensation, Michael addition, and intramolecular cyclization.[2][5] The specific pathway is highly dependent on the reactants and reaction conditions.
Caption: Generalized mechanism for 6-aminouracil condensation.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during 6-aminouracil condensation reactions in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low or no product yield in 6-aminouracil condensations can often be attributed to several key factors. Systematically evaluating these parameters is crucial for optimization.
-
Catalyst Choice and Concentration: The type and amount of catalyst are critical.
-
Acid Catalysis: For condensations with aldehydes, a few drops of a strong acid like hydrochloric acid can be effective.[6]
-
Base Catalysis: Bases like piperidine or triethylamine are commonly used, particularly in multi-component reactions.[7] Using an equimolar amount of a basic catalyst can sometimes be beneficial.[8]
-
Lewis Acids: Lewis acids such as FeCl₃·6H₂O have also been shown to be effective catalysts.[9]
-
Nanocatalysts: For greener and more efficient syntheses, various nanocatalysts like nano-zinc oxide or nano-MgO have been successfully employed.[10]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.
-
High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are often effective as they can facilitate the reaction at higher temperatures.[11]
-
In some cases, greener solvents like ethanol or even water can be used, sometimes in combination with a catalyst.[5][12]
-
Solvent-free conditions, often assisted by microwave irradiation, can also be a highly efficient and environmentally friendly option.[13]
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked.
-
Some reactions proceed well at room temperature with longer reaction times.[6]
-
For less reactive substrates, refluxing for several hours may be necessary.[7][14] Increasing the temperature can sometimes reduce the required reaction time.[11] It's important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
Purity of Reactants: Ensure that your 6-aminouracil and other starting materials are of high purity. Impurities can interfere with the reaction and lead to side products.
Q2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products often arises from competing reaction pathways. The dual reactivity of 6-aminouracil, where reactions can occur at the C-5 position or the 6-amino group, is a common reason for this.[15]
-
Control of Reaction Conditions:
-
pH: The pH of the reaction medium can influence the reactive species present and therefore the reaction pathway. While specific pH optima are reaction-dependent, mildly acidic or basic conditions are generally a good starting point.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of a single, thermodynamically more stable product.
-
-
Choice of Reactants:
-
The nature of the aldehyde or ketone used can influence the reaction outcome. Aromatic aldehydes with electron-withdrawing or electron-donating groups can exhibit different reactivities.[16]
-
-
Stepwise Synthesis: If a one-pot reaction is yielding a mixture of products, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.
Product Characterization and Purification
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: The purification of fused pyrimidine derivatives can be challenging due to their often-low solubility.
-
Recrystallization: This is a common and effective method.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography can be used. The choice of stationary and mobile phases will depend on the polarity of your product.
-
Washing: After filtration, washing the solid product with distilled water is a simple and effective way to remove water-soluble impurities.[14]
Q4: I am having trouble confirming the structure of my product. What are the key analytical techniques to use?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structure elucidation. Look for characteristic signals for the uracil ring protons and carbons, as well as signals from the newly formed fused ring system.[6][13]
-
Mass Spectrometry (MS): This will provide the molecular weight of your product, confirming the expected condensation has occurred.[13]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for functional groups such as N-H, C=O, and C=N.[17]
-
UV-Vis Spectroscopy: This can provide information about the electronic structure of the conjugated system.[6]
-
Elemental Analysis: This will confirm the elemental composition of your product.[13]
III. Experimental Protocols
General Protocol for Condensation of 6-Aminouracil with an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve 6-aminouracil (1 equivalent) in a suitable solvent (e.g., methanol, DMF).
-
Addition of Aldehyde: Add the aromatic aldehyde (1 equivalent) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, the solvent may need to be partially or fully removed under reduced pressure.
-
Purification: Wash the crude product with a suitable solvent (e.g., water, ethanol) and then purify by recrystallization or column chromatography.
-
Characterization: Characterize the purified product using NMR, MS, IR, and elemental analysis.
IV. Data Presentation
Table 1: Common Solvents and Catalysts for 6-Aminouracil Condensation
| Solvent | Catalyst | Typical Reaction Conditions | Reference |
| Methanol | Hydrochloric Acid | Room Temperature | [6] |
| DMF | Piperidine | Reflux | [7] |
| Ethanol | Triethylamine | Mild Conditions | [5] |
| Water | FeCl₃·6H₂O | Benign Conditions | [9] |
| Solvent-free | None | Microwave Irradiation | [13] |
| Acetic Acid | None | Reflux | [8] |
V. Logical Relationships and Workflows
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yield reactions.
VI. References
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341–343. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances. [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Sci-Hub. [Link]
-
Ibrahim, M. A., & Ali, O. M. (2018). Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review. Semantic Scholar. [Link]
-
Javahershenas, R., & Ziarani, G. M. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. [Link]
-
Ghorab, M. M., et al. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org. [Link]
-
Ibrahim, M. A., et al. (2023). UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. Semantic Scholar. [Link]
-
El-Sayed, N. N. E., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Juniper Publishers. [Link]
-
Ghorab, M. M., et al. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org. [Link]
-
Kalita, D., et al. (2014). Reaction of 6-Aminouracils with Aldehydes in Water as Both Solvent and Reactant under FeCl 3 ·6H 2 O Catalysis: Towards 5-Alkyl/Arylidenebarbituric Acids. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]
-
Das, P., et al. (2020). Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions. New Journal of Chemistry. [Link]
-
Ferreira, R. J., et al. (2020). Optimization of the Condensation Reaction. ResearchGate. [Link]
-
Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Azizian, J., et al. (2006). Reactions of 6-Aminouracils: The First Simple, Fast, and Highly Efficient Synthesis of Bis(6-aminopyrimidonyl)methanes (BAPMs) Using Thermal or Microwave-Assisted Solvent-Free Methods. ResearchGate. [Link]
-
Bagley, M. C., et al. (2014). Optimization of the reaction conditions. ResearchGate. [Link]
-
Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate. [Link]
-
Azev, Y. A., et al. (1995). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. ResearchGate. [Link]
Sources
- 1. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
- 14. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 15. juniperpublishers.com [juniperpublishers.com]
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- 17. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
preventing degradation of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil in solution
Welcome to the technical support center for 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.
Introduction to Compound Stability
This compound is a heterocyclic compound with potential applications in pharmaceutical research.[1] Like many nitroso compounds, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents.[2][3] This guide will walk you through the common challenges and solutions for maintaining the stability of this compound.
Part 1: Troubleshooting Common Degradation Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Rapid loss of compound activity or concentration in aqueous solution.
-
Possible Cause 1: pH-mediated Hydrolysis. Uracil and its derivatives can be susceptible to hydrolysis, particularly under alkaline conditions.[4] The nitroso group can also be sensitive to acidic environments, potentially leading to denitrosation.[5]
-
Troubleshooting Steps:
-
pH Monitoring: Regularly measure the pH of your stock and working solutions.
-
Buffering: Utilize a buffer system to maintain the pH within a stable range. For many organic molecules, a slightly acidic to neutral pH (4-7) is optimal to prevent base-catalyzed hydrolysis. However, the optimal pH for nitrosouracil derivatives may vary, and empirical testing is recommended.
-
Acidic Conditions: If working in acidic media, be aware of potential acid-catalyzed degradation.[6] While some nitrosamines are reported to be relatively stable in acid, this can be compound-specific.[5]
-
-
-
Possible Cause 2: Oxidation. The amino and nitroso groups on the uracil ring are susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, or exposure to light.[3]
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using a sonicator.
-
Use High-Purity Solvents: Impurities in solvents can act as catalysts for degradation.
-
Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.
-
-
-
Possible Cause 3: Photodegradation. Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate degradation reactions.[7][8]
-
Troubleshooting Steps:
-
Use Amber Vials: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a shaded area or under low-light conditions whenever possible.
-
-
Problem 2: Color change in the solution (e.g., from violet/blue to yellow/colorless).
-
Possible Cause: Isomerization and Dimerization. Nitroso compounds can exist in equilibrium between monomeric (often blue or green) and dimeric (often colorless or pale yellow) forms.[9] This equilibrium can be influenced by concentration, temperature, and solvent. A color change may also indicate degradation to other species.
-
Troubleshooting Steps:
-
UV-Vis Spectroscopy: Monitor the UV-Vis spectrum of your solution over time. A shift in the absorption maxima can indicate a change in the chemical form of the compound.
-
Control Temperature: Store solutions at recommended temperatures (see Part 2) and allow them to equilibrate to ambient temperature before use to ensure consistency.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent is critical. While aqueous buffers are common for biological assays, organic solvents may offer better stability for long-term storage.
-
For Stock Solutions: Consider using anhydrous aprotic solvents like DMSO or DMF. Prepare high-concentration stock solutions and store them at -20°C or -80°C.
-
For Working Solutions: If an aqueous buffer is required, prepare the working solution fresh from the stock solution immediately before use. An HPLC method for a similar compound uses a mobile phase of acetonitrile and water with a phosphoric acid modifier, suggesting its solubility in these components.[10] For mass spectrometry applications, formic acid is a suitable replacement for phosphoric acid.[10]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To maximize shelf life, adhere to the following storage guidelines:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. 2-8°C for short-term (days). | Reduces the rate of chemical degradation. |
| Light | Store in the dark (amber vials or foil-wrapped). | Prevents photodegradation.[7] |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Minimizes oxidation. |
| pH | Maintain a consistent, empirically determined optimal pH using a buffer. | Prevents acid or base-catalyzed hydrolysis.[2] |
Q3: How can I monitor the stability of my this compound solution?
A3: Regular quality control is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase HPLC method can separate the parent compound from its degradation products.[10] Monitor the peak area of the parent compound over time. The appearance of new peaks indicates degradation.
-
UV-Vis Spectroscopy: While less specific, a change in the absorbance spectrum can be a quick indicator of degradation or isomerization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of degradation products, providing insights into the degradation pathway.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the structure, several degradation pathways are plausible:
-
Hydrolysis of the Uracil Ring: Similar to 5-fluorouracil, the uracil ring can undergo hydration and subsequent ring-opening.[4]
-
Denitrosation: The C-N bond of the nitroso group can cleave, particularly under certain pH or photolytic conditions.[9]
-
Oxidation: The amino group and the electron-rich ring system are susceptible to oxidation.[3]
Below is a conceptual diagram illustrating potential degradation points.
Caption: Experimental workflow for assessing compound stability over time.
-
Preparation: Prepare the solution of this compound in the solvent or buffer system you intend to use for your experiments.
-
Initial Analysis (t=0): Immediately after preparation, take an aliquot and analyze it by a validated HPLC or LC-MS method to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, lighting).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them using the same method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This will provide a quantitative measure of the compound's stability under your specific conditions.
By following these guidelines and protocols, you can minimize the degradation of this compound in solution, leading to more accurate and reliable experimental outcomes. For further assistance, please contact our technical support team.
References
-
N-nitroso compound stability in acid : r/Chempros. (2024). Reddit. [Link]
-
This compound | SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Nitroso. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Butler, A. R., & Ridd, J. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(10), 583-619. [Link]
-
Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023). Organic Process Research & Development. [Link]
- Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. (1999).
-
6-AMINO-1-METHYL-5-NITROSOURACIL Safety Data Sheet. (2011). Georganics Ltd. [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. (n.d.). Cole-Parmer. [Link]
-
Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. (n.d.). OSTI.GOV. [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2007). PubMed. [Link]
-
6-Amino-5-nitrosouracil. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. [Link]
-
Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide. (2012). ResearchGate. [Link]
-
Uracil and 5-fluorouracil degradation pathway. (n.d.). ResearchGate. [Link]
-
Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles. (2016). Nanochemistry Research. [Link]
-
Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles. (2016). Nanochemistry Research. [Link]
-
Photocatalytic Degradation of Drugs under Light Irradiation. (2019). ResearchGate. [Link]
-
Photocatalytic degradation of Nitrogen Oxide under Solar Light Using a Facile Synthesis Catalyst. (n.d.). MDPI. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). National Institutes of Health. [Link]
-
Effect of pH on Persistence and Degradation of Cyantraniliprole in Aqueous Media. (2019). ResearchGate. [Link]
-
Lifitegrast Degradation: Products and Pathways. (2023). National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitroso - Wikipedia [en.wikipedia.org]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: HPLC Separation of 6-Aminouracil Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 6-aminouracil and its structural isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving adequate separation for these highly polar and structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting efforts.
Introduction: The Challenge of Aminouracil Isomer Separation
6-Aminouracil and its isomers (e.g., 5-aminouracil, 1-methyl-6-aminouracil) are polar, heterocyclic organic compounds.[1][2] Their structural similarity and high polarity present a significant challenge for traditional reversed-phase (RP) HPLC methods.[3] Common issues include poor retention, co-elution, and asymmetrical peak shapes. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common problems encountered during the separation of 6-aminouracil isomers.
I. Poor Resolution & Co-elution
Question: My 6-aminouracil isomers are co-eluting or have very poor resolution (Rs < 1.5). What is the most likely cause and how do I fix it?
Answer: Poor resolution is the most frequent issue and typically stems from insufficient selectivity between the isomers. The solution lies in systematically optimizing the column chemistry and mobile phase conditions to exploit the subtle physicochemical differences between the molecules.
Standard C18 columns often fail to provide adequate retention and selectivity for these polar analytes due to their hydrophilic nature.[3] Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique. HILIC uses a polar stationary phase (like bare silica, amide, or amino) with a high-organic, aqueous-containing mobile phase.[4][5] This promotes partitioning of the polar analytes into a water-enriched layer on the stationary phase surface, leading to excellent retention and unique selectivity.[6]
-
Polar-Embedded Columns: These are reversed-phase columns (e.g., amide, carbamate) with a polar group embedded near the base of the alkyl chain. This feature allows them to be used with highly aqueous mobile phases without the risk of phase collapse that can occur with traditional C18 columns.[7][8] The polar group can also offer alternative selectivity through hydrogen bonding interactions.
-
Phenyl Columns (e.g., Phenyl-Hexyl): If the isomers have differences in their aromatic character or electron density, a phenyl column can provide unique selectivity through π-π interactions, which are different from the hydrophobic interactions that dominate on a C18 phase.[8][9]
Mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like 6-aminouracil.[10][11]
-
The Scientific Principle: 6-aminouracil has a predicted acidic pKa of approximately 8.95 and another pKa around 3.76.[1] When the mobile phase pH is close to a compound's pKa, small changes in pH can cause large shifts in retention time.[12] To ensure a robust and reproducible separation, it is critical to operate at a pH that is at least 1.5-2 units away from the pKa of all isomers.
-
Practical Application: By adjusting the pH, you alter the ionization state of the amino and uracil functional groups. The ionized form of a molecule is more polar and will be less retained in reversed-phase or more retained in HILIC. Since isomers may have slightly different pKa values, changing the pH can dramatically increase the selectivity (α) between them. A systematic pH screening study is highly recommended.
-
Organic Modifier: The choice of organic solvent can alter selectivity.[13] Acetonitrile and methanol are the most common choices. If you are struggling with co-elution using acetonitrile, switching to methanol (or vice versa) is a simple way to introduce different solvent-analyte interactions that may resolve the critical pair.
-
Buffer System: Use a buffer to maintain a stable pH.[14] The choice of buffer is important, especially for mass spectrometry (MS) compatibility.
-
For UV Detection: Phosphate buffers are excellent for pH control but are not volatile and will damage an MS source.
-
For MS Detection: Use volatile buffers like ammonium formate or ammonium acetate. Ensure the buffer concentration is sufficient (typically 10-20 mM) to control the pH but not so high as to cause precipitation in high organic mobile phases.
-
II. Asymmetric Peaks (Tailing or Fronting)
Question: I am seeing significant peak tailing for my aminouracil isomers. What causes this and how can I achieve symmetrical peaks?
Answer: Peak tailing for basic compounds like aminouracils is a classic sign of undesirable secondary interactions, most commonly with acidic silanol groups on the surface of silica-based HPLC columns.[15]
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. If you are using an older column, upgrading can solve the problem instantly.
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, rendering them neutral and reducing their ability to interact with the protonated basic analytes. This is often a very effective strategy.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the charged silanol sites, improving peak shape.
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[16] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
Peak broadening and tailing can also be caused by issues outside the column, such as excessive tubing length/diameter between the injector and the column or between the column and the detector.[17] Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).
III. Irreproducible Retention Times
Question: My retention times are drifting or jumping between injections. How can I improve the reproducibility of my method?
Answer: Unstable retention times point to a lack of equilibrium in the system or inconsistencies in the mobile phase or hardware.[18]
HILIC columns, in particular, require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[5]
-
Best Practice: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions (at least 5-10 column volumes).
Column temperature directly affects mobile phase viscosity and reaction kinetics, which in turn impacts retention time.[13] A change of just 1°C can alter retention times by 1-2%.
-
Solution: Always use a thermostatically controlled column compartment. Set the temperature to at least 5-10°C above the highest ambient laboratory temperature to ensure consistent thermal conditions.
In reversed-phase, a 1% error in the organic solvent composition can change retention times by 5-15%.[18]
-
Best Practice: Always prepare mobile phases using volumetric flasks and graduated cylinders. If mixing online with the HPLC pump, ensure the pump's proportioning valves are working correctly and regularly degas your solvents to prevent bubble formation.[17]
Visual Troubleshooting Workflow
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a systematic approach to resolving common separation issues.
Caption: A systematic workflow for troubleshooting HPLC separation of 6-aminouracil isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HILIC method development for 6-aminouracil isomers? A good starting point is a HILIC column (e.g., bare silica or amide-bonded) with a mobile phase of 90:10 (v/v) acetonitrile/10 mM ammonium acetate, pH 4.5. From there, you can adjust the aqueous content and pH to optimize the separation.[19]
Q2: Can I separate chiral isomers of 6-aminouracil derivatives with this approach? Separating enantiomers (non-superimposable mirror images) requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[20] The troubleshooting principles in this guide (optimizing mobile phase, temperature) are still applicable, but the primary requirement is a chiral selector that can differentiate between the enantiomers.
Q3: My baseline is noisy. What should I check first? A noisy baseline is often caused by air bubbles in the pump or detector, contaminated mobile phase, or a failing lamp.[21] Always degas your mobile phase, use high-purity HPLC-grade solvents, and check the detector's diagnostic readings.[22]
Q4: How does temperature affect the separation of isomers? Temperature can change the selectivity between two compounds. Sometimes, increasing the temperature can improve resolution, while other times it can worsen it.[13] It is an important parameter to screen during method development. A good starting point is 30-40°C.
Key Experimental Protocol & Data
Protocol: Mobile Phase pH Screening for Isomer Selectivity
This protocol outlines a systematic way to determine the optimal mobile phase pH for separating 6-aminouracil isomers.
-
Column Selection: Choose a pH-stable column suitable for polar compounds (e.g., a modern polar-embedded C18 or a Phenyl column).
-
Buffer Preparation: Prepare three separate mobile phase A buffers (e.g., 20 mM ammonium formate) and adjust the pH to three distinct levels using formic acid or ammonium hydroxide. For 6-aminouracil, screening at pH 3.0, 4.5, and 6.0 is a logical start.
-
Mobile Phase B: Use 100% Acetonitrile.
-
Initial Gradient: Set up a generic scouting gradient (e.g., 5% to 60% B over 15 minutes) on your HPLC system.
-
Systematic Analysis:
-
Equilibrate the column thoroughly with the pH 3.0 mobile phase.
-
Inject your isomer standard mixture and record the chromatogram.
-
Flush the system and column extensively with the pH 4.5 mobile phase and allow it to re-equilibrate.
-
Inject the standard mixture again.
-
Repeat the flush, equilibration, and injection sequence for the pH 6.0 mobile phase.
-
-
Data Analysis: Compare the chromatograms from the three pH values. Look for the pH that provides the greatest separation (resolution) between the critical isomer pair. This pH will be the foundation for further method optimization.
Table: Recommended Starting Conditions for Method Development
| Parameter | Reversed-Phase (Polar-Embedded) | HILIC |
| Column | Polar-Embedded C18 or Phenyl-Hexyl, 3 µm | Amide or Silica, 3 µm |
| Mobile Phase A | 10-20 mM Ammonium Formate, pH 3.5 | 10-20 mM Ammonium Acetate in 95:5 ACN:H₂O, pH 4.5 |
| Mobile Phase B | Acetonitrile or Methanol | 10-20 mM Ammonium Acetate in 50:50 ACN:H₂O, pH 4.5 |
| Gradient | 0% to 40% B over 20 minutes | 0% to 50% B over 20 minutes |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1 mm ID column) | 0.4 - 0.6 mL/min (for 2.1 mm ID column) |
| Temperature | 35 °C | 40 °C |
| Injection Vol. | 1 - 5 µL | 1 - 5 µL |
| Detection | UV at ~260-275 nm (Verify with spectrum) | UV at ~260-275 nm or MS |
References
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Stenutz, R. (n.d.). 6-aminouracil. Retrieved from [Link]
-
LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
ResearchGate. (2008). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
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Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]
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Römling, R. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Römling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]
-
Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
LCGC. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Allyl-6-aminouracil on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminouracil. National Center for Biotechnology Information. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of separation science, 35(10-11), 1279–1285. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Quora. (2021). How does pH affect the results of HPLC results? Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
El-Mekabaty, A., & El-Faham, A. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(55), 44105-44131. Retrieved from [Link]
-
ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
-
Chemly. (2026). Comprehensive Guide to 6 Aminouracil: Properties, Uses, and Suppliers. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
PubMed. (2018). Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-183. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Introduction
Welcome to the technical support guide for the scale-up synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. The nitrosation of 6-aminouracil derivatives is a well-established transformation, but its scale-up presents specific challenges related to reaction kinetics, heat management, solid handling, and impurity control.
This guide is structured in a question-and-answer format to directly address common issues. It provides not only solutions but also the underlying scientific principles to empower users to make informed decisions during process development and troubleshooting.
Part 1: Core Scale-Up & Process Safety FAQs
This section addresses high-level questions that are fundamental to planning a safe and successful scale-up campaign.
Q1: What are the primary hazards associated with the scale-up of this nitrosation reaction?
A1: The primary hazards are:
-
Thermal Runaway: The reaction between the aminouracil precursor and nitrous acid (generated in situ from sodium nitrite and acid) is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor heat removal can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a dangerous thermal runaway.
-
Gas Evolution: The reaction of the quenching agent (like sulfamic acid or urea) with excess nitrous acid produces nitrogen gas.[1] If quenching is performed too quickly or without adequate venting, pressure can build up inside the reactor, creating a risk of rupture.
-
N-Nitrosamine Impurities: While the target is C-nitrosation at the 5-position, there is a risk of forming N-nitrosamine impurities, which are often potent carcinogens.[2][3] This risk is heightened if the starting materials or solvents contain secondary amine impurities.[4][5] Regulatory agencies like the FDA have extremely strict limits on such impurities.[6][7]
Q2: How does the choice of acid impact the reaction at scale?
A2: The choice of acid is critical. A weak acid, such as acetic acid, is generally preferred over strong mineral acids like HCl or H₂SO₄.[8]
-
Causality: The active nitrosating species is the nitrosonium ion (NO⁺), formed from nitrous acid (HNO₂) in acidic conditions.[9][10] The concentration of HNO₂ and its subsequent protonation to form NO⁺ is pH-dependent.[11] A weak acid provides sufficient acidity to promote the reaction but minimizes the risk of degrading the acid-sensitive starting material or product. Excessively strong acidic conditions can accelerate decomposition and side reactions.[8]
Q3: What type of reactor and agitation setup is recommended for this process?
A3: A jacketed glass-lined or stainless steel reactor with a robust overhead mechanical stirrer is recommended.
-
Reactor Choice: A jacketed reactor is essential for precise temperature control, allowing the circulation of a cooling fluid to remove the heat of reaction.
-
Agitation: As the this compound product precipitates during the reaction, the mixture often becomes a thick slurry.[8] Inefficient mixing can lead to "dead zones" where reactants are not properly dispersed, causing localized overheating and incomplete conversion.[12][13] A powerful overhead stirrer with an anchor or paddle-type impeller is necessary to maintain a homogeneous suspension.[14] Continuous stirred-tank reactors (CSTRs) can also be considered for continuous manufacturing, as they excel at handling solids and offer superior mixing.[15][16]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides detailed troubleshooting for specific problems that may arise during the synthesis.
Category A: Reaction Progression & Yield
Q4: My reaction has stalled; HPLC analysis shows a significant amount of unreacted starting material. What is the likely cause?
A4:
-
Probable Cause 1: Inefficient Nitrosating Agent Formation. The formation of the active nitrosating agent, nitrous acid, from sodium nitrite is pH-dependent. If the acidity is too low, the reaction will be sluggish or incomplete.[8]
-
Solution 1: Monitor the pH of the reaction mixture throughout the sodium nitrite addition. Ensure it remains in the optimal acidic range. A slow, continuous co-feed of both the acid and sodium nitrite solution can sometimes provide better pH control at scale.
-
Probable Cause 2: Poor Mixing. In a thick slurry, the aqueous sodium nitrite solution may not be dispersing effectively to react with the suspended aminouracil solid.[8]
-
Solution 2: Increase the agitation speed, ensuring a vortex is not pulling headspace gas into the mixture. If the slurry is too thick, consider optimizing the initial solvent volume. A different impeller design, such as a hydrofoil, might improve solid suspension.[14]
Q5: The yield of my isolated product is consistently low, even though in-process controls show complete conversion.
A5:
-
Probable Cause 1: Product Loss During Isolation. The product may have some solubility in the reaction mixture or wash solvents, leading to losses during filtration and washing.
-
Solution 1:
-
Cooling: Ensure the reaction slurry is thoroughly cooled before filtration to minimize the solubility of the product.
-
Wash Solvent: Use ice-cold water or a cold solvent/water mixture for washing the filter cake. Minimize the volume of wash solvent used. Perform a small-scale experiment to quantify the product's solubility in the mother liquor and wash streams to understand the extent of the loss.
-
-
Probable Cause 2: Product Decomposition. Although generally stable, 5-nitrosouracil derivatives can be susceptible to degradation under certain conditions, such as prolonged exposure to strong acids or high temperatures.[17]
-
Solution 2: Minimize the reaction time after complete conversion is observed. Proceed to filtration and washing promptly. Ensure the product is not overheated during drying.
Category B: Product Quality & Purity
Q6: The isolated product has a brownish or off-color tint instead of the expected color. What causes this?
A6:
-
Probable Cause 1: Impurities in Starting Material. The purity of the initial 6-Amino-1-isobutyl-3-methyluracil is paramount. Colored impurities in the starting material will likely carry through to the final product.[8]
-
Solution 1: Verify the purity of the starting material by HPLC and other relevant analytical techniques. If necessary, recrystallize or purify the starting material before use.
-
Probable Cause 2: Side Reactions. Uncontrolled reaction conditions, such as temperature spikes or localized pH deviations, can lead to the formation of colored by-products.[8]
-
Solution 2: Adhere strictly to the validated process parameters, especially temperature and addition rates. Ensure robust mixing is maintained throughout the reaction to prevent hot spots.
Q7: My final product analysis shows an unknown impurity peak close to the main product peak on HPLC. How do I identify and control this?
A7:
-
Probable Cause: N-Nitrosamine or Other Related Impurity. The presence of secondary amine precursors or uncontrolled nitrosating conditions can lead to the formation of N-nitrosamine drug substance-related impurities (NDSRIs).[18]
-
Solution: Systematic Investigation & Control
-
Risk Assessment: Per regulatory guidelines, conduct a thorough risk assessment of your process.[4][19] Identify all potential sources of secondary amines (in reagents, solvents, or as degradants) and nitrosating agents.[5]
-
Identification: Use a high-resolution mass spectrometer (LC-MS) to get an accurate mass of the impurity. This is the first step in proposing a structure.
-
Process Control: To mitigate this impurity, you can:
-
Category C: Process Operability & Safety
Q8: The reaction slurry becomes an unmanageable, thick paste during the nitrite addition, stalling the agitator.
A8:
-
Probable Cause: Rapid Precipitation and Insufficient Solvent. This is a very common issue when scaling up precipitation reactions.[8] The product is likely crystallizing faster than the solvent can effectively wet the newly formed solids.
-
Solution:
-
Increase Solvent Volume: The most direct approach is to increase the initial volume of the reaction solvent (e.g., water/acetic acid). This keeps the solids concentration lower, resulting in a more mobile slurry. The trade-off is reduced reactor throughput, which must be considered.
-
Slow Down Addition: Decrease the addition rate of the sodium nitrite solution. This slows the rate of precipitation, allowing the slurry to remain manageable.
-
Reverse Addition: Consider adding the aminouracil slurry to the sodium nitrite solution. While less common, changing the order of addition can sometimes dramatically alter the physical properties of the resulting slurry. This would require re-validation of the process.
-
Q9: How do I confirm that all residual nitrous acid has been destroyed after the reaction?
A9:
-
Method: Starch-Iodide Test. This is the standard and most reliable method for detecting residual nitrous acid.[1]
-
Protocol:
-
Prepare starch-iodide test strips or a fresh solution of potassium iodide and starch indicator.
-
After adding the quenching agent (e.g., sulfamic acid), allow the mixture to stir for a designated time (e.g., 15-30 minutes).
-
Withdraw a small sample from the reactor.
-
Spot the sample onto the starch-iodide paper or add a drop of the indicator solution.
-
Result: The absence of an immediate dark blue/black color indicates that the nitrous acid has been successfully quenched. If the test is positive, add a small additional portion of the quenching agent and repeat the test after further stirring.
-
Part 3: Protocols & Data Visualization
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Nitrosation
-
Reactor Setup: Charge a clean, appropriately sized jacketed reactor with 6-Amino-1-isobutyl-3-methyluracil and the reaction solvent (e.g., a mixture of water and acetic acid).
-
Cooling: Start the agitator and begin cooling the reactor jacket to the target temperature (e.g., 5-10 °C).
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Once the reactor contents are at temperature, begin the slow, subsurface addition of the sodium nitrite solution via a dosing pump over a planned period (e.g., 2-4 hours).
-
Temperature Control: Carefully monitor the internal temperature. Adjust the addition rate or jacket temperature as needed to maintain the set point.
-
Monitoring: Monitor the reaction progress by taking periodic samples for HPLC analysis.
-
Quenching: Once the reaction is complete, prepare a solution of a quenching agent (e.g., sulfamic acid). Add this solution slowly to the reactor to destroy excess nitrous acid.
-
Confirmation: Test for the absence of nitrous acid using the starch-iodide test.
-
Isolation: Cool the slurry to 0-5 °C, filter the product, wash the cake with cold water, and dry under vacuum at a controlled temperature.
Data Presentation
Table 1: Critical Process Parameters and Their Justification
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 5–15 °C | Balances reaction rate with stability. Lower temperatures minimize side reactions and impurity formation. |
| NaNO₂ Stoichiometry | 1.05–1.15 equivalents | A slight excess ensures complete conversion but avoids excessive quenching requirements and potential side reactions. |
| pH | 3.0–4.0 | Optimal range for the formation of the nitrosating agent from weak acids like acetic acid.[11] |
| Addition Time | 2–5 hours (scale-dependent) | Controls the rate of heat generation, allowing the cooling system to keep pace and preventing thermal accumulation. |
| Quenching Agent | 1.1–1.2 eq. (vs. excess NaNO₂) | Ensures complete destruction of residual nitrous acid, a critical safety and purity step.[1] |
Visualizations
Diagram 1: Reaction Pathway
Caption: Key reaction pathways in the synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing yield loss.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Braatz, R. D., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7). Available at: [Link]
-
PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
-
Generic Pharma. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Outsourced Pharma. (2020). Unpacking FDA's New Guidance On Controlling Nitrosamine Impurities In Drugs. Retrieved from [Link]
-
Chemdist Group. (n.d.). Reaction and Mixing Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Retrieved from [Link]
-
Patsnap Eureka. (2025). How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up. Retrieved from [Link]
-
Veeprho. (2024). Nitrosamine Impurities Challenges and Solutions. Retrieved from [Link]
-
MDPI. (n.d.). N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. Retrieved from [Link]
-
ScienceDirect. (2014). Possible ways to minimize nitrosation reactions during post-combustion CO2 capture process. Retrieved from [Link]
-
YouTube. (2016). Imperfect Mixing in a Stirred Tank Reactor Demonstration. Retrieved from [Link]
-
UCSB Engineering. (n.d.). CHAPTER 8: Mixing in Chemical Reactors. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
ResearchGate. (2025). Current Challenges of Nitrosamine Impurities and Their Impact on Pharmaceutical Product Quality. Retrieved from [Link]
-
Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. Retrieved from [Link]
-
Pharma Quality. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]
-
American Chemical Society. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Retrieved from [Link]
-
EFPIA. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]
-
PubMed. (n.d.). Acceleration of N-nitrosation reactions by electrophiles. Retrieved from [Link]
-
CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Plutonium and Americium Alpha Radiolysis of Nitric Acid Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.5: Nitrosation. Retrieved from [Link]
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Olon. (2023). Olon case, Management of nitrosamine standards. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diaminouracil hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
-
Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]
-
OSTI.GOV. (1971). DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS. Retrieved from [Link]
-
Nuclear Energy Agency. (2022). Treatment of Volatile Fission Products. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of dissolution of nuclear fuel in nitric acid relevant to nuclear fuel reprocessing. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation and Regeneration in 6-Aminouracil Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 6-aminouracil and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions regarding one of the most common challenges in this field: catalyst deactivation and the subsequent need for regeneration. The synthesis of 6-aminouracil, often via the hydrogenation of a nitro precursor, relies heavily on the performance of heterogeneous palladium catalysts, such as Palladium on Carbon (Pd/C) and Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst). Understanding the mechanisms that lead to a decline in their activity is paramount for process optimization, cost-effectiveness, and consistency in pharmaceutical development.
This document is structured to provide practical, actionable solutions grounded in established catalytic principles and field-proven insights.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and validated solutions.
Issue 1: Reaction is Sluggish or Incomplete
Question: My hydrogenation reaction to produce 6-aminouracil is showing low conversion or has stalled completely. What are the likely causes and how can I fix this?
Answer: A slow or incomplete reaction is the most common symptom of catalyst-related issues. The underlying causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.
Probable Causes & Step-by-Step Solutions:
-
Catalyst Poisoning: The active sites on the palladium surface are blocked by chemical impurities.[1] This is a frequent issue in reactions involving nitrogen-containing heterocycles.[1][2]
-
Diagnosis: Review the purity of all reagents and solvents. Trace contaminants like sulfur (from starting materials or reagents), halides, or even heavy metal ions can act as potent poisons.[1][2][3] The substrate or product itself (uracil derivatives) can also strongly coordinate to palladium, inhibiting turnover.[4]
-
Solution:
-
Purify Reagents: Ensure the use of high-purity, peroxide-free solvents and high-grade starting materials. If sulfur poisoning is suspected, consider pre-treating your starting materials or solvents.
-
Glassware Cleaning: Use scrupulously clean glassware to avoid contamination from previous experiments.
-
Replace Catalyst: If poisoning is confirmed, the catalyst often cannot be regenerated from this state and must be replaced with a fresh batch.[1]
-
-
-
Fouling or Coking: The catalyst's pores and active sites are physically blocked by organic deposits.[5]
-
Diagnosis: In 6-aminouracil reactions, reactants, intermediates, or the product can potentially polymerize or degrade, forming carbonaceous residues (coke) on the catalyst surface.[5] This is especially relevant if localized high temperatures or poor mixing occurs. The spent catalyst may appear clumped or tarry.
-
Solution:
-
Solvent Washing (Regeneration): A common method to remove organic foulants is to wash the catalyst with specific solvents. A validated method for complex heterocyclic reactions involves washing the spent catalyst with a mixture of chloroform and glacial acetic acid, followed by stirring and sonication.[5] This procedure helps to dissolve and remove adsorbed organic materials, freeing the active sites.[5] See the detailed protocol in the "Experimental Protocols" section below.
-
Optimize Conditions: Reduce the reaction temperature if side-reactions are suspected. Ensure vigorous stirring to prevent localized "hot spots" on the catalyst surface where degradation can occur.[1]
-
-
-
Suboptimal Reaction Conditions: The reaction environment is not conducive to efficient catalysis.
-
Diagnosis: Check your experimental parameters against established protocols.
-
Solution:
-
Hydrogen Pressure: For bench-scale reactions, a hydrogen-filled balloon may be insufficient. More demanding reductions may require higher, sustained pressure using a Parr hydrogenator or similar autoclave system.[1]
-
Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.[1] If you observe the catalyst settling at the bottom of the flask, your agitation is insufficient.
-
Solubility: Ensure your 6-aminouracil precursor is fully dissolved in the chosen solvent. Poor solubility will severely limit the reaction rate.[1] Common solvents like methanol, ethanol, or ethyl acetate are often effective.[1]
-
-
Issue 2: Catalyst Performance Declines Rapidly Over Recycled Batches
Question: My Pd/C catalyst works well for the first run, but its activity drops significantly upon recycling. Why is this happening and can I improve its reusability?
Answer: A sharp decline in activity after the first use often points to irreversible changes in the catalyst's physical or chemical structure, or the accumulation of strongly bound species.
Probable Causes & Step-by-Step Solutions:
-
Metal Sintering: At elevated temperatures, the fine palladium nanoparticles on the carbon support can migrate and agglomerate into larger, less active particles.[6] This leads to a permanent loss of active surface area.
-
Diagnosis: Sintering is difficult to observe without advanced characterization (e.g., TEM). It is more likely to occur if the reaction is highly exothermic, causing high localized temperatures on the catalyst surface.[6][7]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Use a cooling bath if necessary, especially at the start of the reaction when the rate is highest.
-
Avoid High-Temperature Regeneration: Be cautious with high-temperature regeneration methods like calcination unless you have a validated protocol, as this can accelerate sintering.[6]
-
-
-
Palladium Leaching: Palladium may dissolve from the carbon support into the reaction medium.[8][9]
-
Diagnosis: The reaction solution may develop a dark, colloidal appearance. Analysis of the filtrate by ICP-MS can quantify the amount of leached palladium. Leaching can be more pronounced in highly polar solvents like DMF.[8][9]
-
Solution:
-
Solvent Choice: If leaching is an issue, consider switching to a less polar solvent if substrate solubility allows.
-
Catalyst Choice: Some commercially available catalysts are designed to minimize leaching. Consult with suppliers for options suitable for your reaction chemistry.
-
Redeposition: In some cases, leached palladium can be redeposited back onto the support at the end of the reaction.[10] Allowing the reaction to stir for a period after completion may facilitate this.
-
-
-
Accumulation of Irreversible Poisons: As discussed in Issue 1, some poisons bind so strongly that simple washing is ineffective.
-
Diagnosis: If solvent washing fails to restore activity and other causes are ruled out, irreversible poisoning is likely.
-
Solution: The catalyst will likely need to be discarded and replaced. Focus on improving the purity of your starting materials for future runs.
-
Diagram: Catalyst Deactivation & Regeneration Cycle
The following diagram illustrates the typical lifecycle of a catalyst in 6-aminouracil synthesis, from its active state to deactivation and subsequent regeneration.
Caption: A decision tree for troubleshooting incomplete hydrogenation reactions.
References
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Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8433. Available from: [Link].
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Deng, J., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 538(7624), 241-245. Available from: [Link].
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Datye, A. K., et al. (2005). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. Applied Catalysis A: General, 282(1-2), 245-254. Available from: [Link].
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Ordóñez, S., et al. (2020). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 10(9), 1047. Available from: [Link].
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Regel-Rosocka, M., et al. (2019). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 9(11), 1187. Available from: [Link].
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Bernas, A., et al. (2003). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Industrial & Engineering Chemistry Research, 42(25), 6418-6425. Available from: [Link].
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Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13095-13105. Available from: [Link].
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Li, B., et al. (2019). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 10(1), 1-11. Available from: [Link].
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Park, J. B., et al. (2016). Catalytic Deactivation Behavior over Pt/g-C3N4 in Photocatalytic H2 Evolution via Changes in Catalytic Properties of Pt Cocatalyst and g-C3N4 Surface. Catalysts, 6(12), 199. Available from: [Link].
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Plzak, Z., et al. (2014). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 4(11), 4059-4067. Available from: [Link].
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Aminouracil Derivatives for Researchers and Drug Development Professionals
The 6-aminouracil scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential.[1][2] Its unique chemical properties, including the ability to act as both an electrophile and a nucleophile, allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] This guide provides a comparative analysis of 6-aminouracil derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their potential in drug discovery.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer has seen the emergence of numerous 6-aminouracil derivatives with potent cytotoxic effects against various cancer cell lines. The planar structure of the uracil ring is particularly suited for interactions with biological macromolecules, making it a prime candidate for designing DNA intercalators and enzyme inhibitors crucial to cancer cell survival.
Mechanistic Insights and Comparative Efficacy
The anticancer activity of these derivatives stems from diverse mechanisms, including DNA intercalation, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.
-
DNA Intercalation: Certain derivatives, such as 5-cinnamoyl-6-aminouracils, possess an extended planar conformation. This structural feature allows them to insert between the base pairs of DNA, disrupting its replication and transcription and ultimately leading to cancer cell death.[5] For instance, 1,3-dimethyl-5-cinnamoyl-6-aminouracil has demonstrated in vivo activity against P388 leukemia.[5]
-
Enzyme Inhibition: A significant number of derivatives exert their anticancer effects by targeting specific enzymes. For example, certain synthesized derivatives have shown potent inhibitory activity against Cathepsin B, a protease implicated in tumor invasion and metastasis.[6][7] A phenyl thiourea derivative (compound 17 in the cited study) exhibited an exceptionally low IC50 value of 0.03 µM against the PC3 prostate cancer cell line, far surpassing the efficacy of the standard drug doxorubicin in that specific study.[6]
-
Targeting Kinases: Some derivatives have been investigated for their ability to inhibit protein kinases like EGFR (Epidermal Growth Factor Receptor), which are often overactive in cancer cells.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative 6-aminouracil derivatives against various human cancer cell lines. This data allows for a direct comparison of their potency.
| Derivative Class | Specific Compound Example | Target Cell Line | IC50 (µM) | Reference |
| Phenyl Thiourea Derivative | Compound 17 | PC3 (Prostate) | 0.03 | [6] |
| Furan-Substituted | Compound 5a | PC3 (Prostate) | 7.02 | [6] |
| Furan-Substituted | Compound 5b | PC3 (Prostate) | 8.57 | [6] |
| 5,5'-(phenylmethylene)bis | Compound 3 | HeLa (Cervical) | 4.18 µg/mL | [8] |
| 5,5'-(phenylmethylene)bis | Compound 5 | HeLa (Cervical) | 10.20 µg/mL | [8] |
| Pyridopyrimidine Derivative | Compound 19j | A-549 (Lung) | 1.1 | [1] |
| Doxorubicin (Reference) | - | PC3 (Prostate) | 0.93 | [6] |
| 5-Fluorouracil (Reference) | - | HeLa (Cervical) | 12.08 µg/mL | [8] |
Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of the specific compound.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a reliable and sensitive method for determining the cytotoxic effects of chemical compounds on cancer cell lines. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total biomass.
Causality: The choice of the SRB assay is justified by its stability, linearity with cell number, and independence from metabolic activity, which can be a confounding factor in assays like the MTT assay. This ensures that the measured effect is indeed cell death or growth inhibition, not just metabolic slowdown.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the 6-aminouracil derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Anticancer Mechanism Workflow
The following diagram illustrates a generalized workflow for screening and characterizing the anticancer potential of novel 6-aminouracil derivatives.
Caption: Workflow for anticancer drug discovery using 6-aminouracil derivatives.
Antimicrobial Activity: A New Frontier Against Resistant Bacteria
The rise of antibiotic-resistant bacteria presents a global health crisis. 6-Anilinouracils, a specific class of 6-aminouracil derivatives, have emerged as a novel class of antimicrobials with potent activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecalis.[9]
Mechanism of Action: Selective Inhibition of DNA Polymerase III
Unlike many conventional antibiotics, 6-anilinouracils target a novel and essential enzyme: the replication-specific DNA polymerase III (Pol IIIc).[9][10]
-
Structural Mimicry: These derivatives act as analogs of dGTP (deoxyguanosine triphosphate). The uracil portion mimics the guanine base, forming hydrogen bonds with cytosine in the DNA template.[9]
-
Enzyme Sequestration: The anilino group at the 6-position binds to a second site on the Pol IIIc enzyme.[9]
-
Non-productive Complex: This dual interaction sequesters the enzyme into a stable, non-productive complex with the template-primer DNA, effectively halting chromosomal replication and leading to bacterial death.[9]
This selective inhibition of a bacterial-specific enzyme is a key advantage, potentially leading to fewer side effects compared to broader-spectrum antibiotics.
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. The table below compares the MIC values of several N3-substituted 6-anilinouracil derivatives against Gram-positive bacteria.
| Derivative | Target Organism | MIC Range (µg/mL) | Reference |
| HB-EMAU | Staphylococcus aureus | 0.25 - 1 | [9] |
| MB-EMAU | Staphylococcus aureus | 0.25 - 1 | [9] |
| HB-IMAU | Staphylococcus aureus | 0.25 - 1 | [9] |
| MB-IMAU | Staphylococcus aureus | 0.25 - 1 | [9] |
| HB-EMAU | Enterococcus faecalis | 1 - 4 | [9] |
| MB-IMAU | Enterococcus faecalis | 1 - 4 | [9] |
Derivatives are N3-hydroxybutyl (HB) or N3-methoxybutyl (MB) substitutions of 6-[3′-ethyl-4′-methylanilino]uracil (EMAU) and 6-[3′-iodo-4′-methylanilino]uracil (IMAU).
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.
Self-Validation: This protocol inherently includes a positive control (bacteria with no drug) to ensure growth and a negative control (broth only) to ensure sterility, validating the experimental conditions.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-aminouracil derivative in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (inoculum without the drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Mechanism of DNA Pol IIIc Inhibition
This diagram illustrates how 6-anilinouracil derivatives disrupt bacterial DNA replication.
Caption: Comparative mechanism of normal replication vs. inhibition by 6-anilinouracils.
Broader Enzyme Inhibition Activities
Beyond dedicated anticancer and antimicrobial roles, various 6-aminouracil derivatives have been developed as inhibitors for other clinically relevant enzymes.
-
Thymidine Phosphorylase (TP) Inhibitors: TP is an enzyme involved in pyrimidine metabolism and is also an angiogenic factor. Its inhibition is a therapeutic strategy for cancer. 6-bridged imidazolyluracil derivatives have been designed and synthesized as effective TP inhibitors.[11]
-
Phosphodiesterase (PDE) Inhibitors: Certain 6-aminouracil derivatives show strong inhibitory action against adenosine-3',5'-cyclic phosphate phosphodiesterase.[12] This inhibition can lead to pharmacological effects such as bronchodilation and platelet aggregation inhibition, suggesting potential applications in treating asthma and thrombosis.[12]
Quantitative Comparison of Enzyme Inhibition
| Derivative Class | Target Enzyme | Potency (IC50 / Ki) | Reference |
| 6-bridged imidazolyluracil | Human Thymidine Phosphorylase | Low µM range | [11] |
| Phenyl thiourea derivative | Cathepsin B | IC50 = 0.03 µM | [6] |
| Various | Adenosine-3',5'-cyclic phosphate phosphodiesterase | Strong inhibitory action | [12] |
This comparative guide highlights the remarkable versatility of the 6-aminouracil scaffold. Through strategic chemical modifications, derivatives can be tailored to exhibit potent and often selective biological activities, from broad cytotoxicity against cancer cells to highly specific inhibition of bacterial enzymes. The continued exploration of this chemical space promises to yield novel therapeutic agents to address pressing medical needs.
References
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Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502. [Link]
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Ciolli, C. J., Butler, M. M., LaMarr, W. A., Pucci, M. J., & Wright, G. E. (2000). In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2217–2221. [Link]
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El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kalyoubi, S. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 6-Aminouracil Scaffold
Uracil and its derivatives are a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The 6-aminouracil moiety, in particular, serves as a versatile scaffold for the synthesis of various heterocyclic compounds with significant therapeutic potential.[1] The introduction of a nitroso group at the C5 position is a key chemical feature, often imparting distinct chemical reactivity and biological activity. The parent compound of interest, 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, combines these features with specific alkyl substitutions at the N1 and N3 positions, suggesting a targeted design for potential biological interactions.
This guide will delve into the potential SAR of analogs of this parent compound, focusing on how modifications at key positions of the uracil ring could modulate their biological effects. We will draw parallels from studies on related 6-aminouracil and 5-nitrosouracil derivatives to infer these relationships.
Synthetic Strategies and Bioactivity Evaluation
The synthesis of this compound analogs generally follows established chemical pathways for uracil derivatives.
General Synthesis Workflow
The synthesis typically involves a multi-step process, starting with the appropriate N-substituted urea and a suitable three-carbon synthon to construct the pyrimidine ring. The 6-amino group is then introduced, followed by nitrosation at the C5 position.
Caption: General synthetic workflow for this compound and its analogs.
Evaluation of Biological Activity: Cytotoxicity Assays
A primary method for assessing the anticancer potential of these compounds is through in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be influenced by substitutions at several key positions on the uracil ring. The following sections provide a prospective analysis based on findings from related uracil derivatives.
Substitution at N1 and N3 Positions
The alkyl groups at the N1 and N3 positions play a crucial role in the lipophilicity and steric properties of the molecule, which can significantly affect its ability to cross cell membranes and interact with target proteins.
| Position | Substituent | Potential Impact on Activity | Rationale from Related Compounds |
| N1 | Isobutyl (Parent) | Provides a balance of lipophilicity and steric bulk. | Studies on other N-substituted uracils have shown that the size and nature of the alkyl group can influence activity. For instance, in a series of 6-substituted uracils, 1-butyl-6-methyluracil demonstrated high proliferative activity on lung cells.[2] |
| N1 | Other Alkyl Groups (e.g., ethyl, propyl, cyclohexyl) | Varying the alkyl chain length and branching can modulate lipophilicity and potentially optimize interactions with hydrophobic pockets of target enzymes or receptors. | In a study of 6-anilinouracils, the nature of the N3-substituent significantly impacted antibacterial activity, with hydroxybutyl and methoxybutyl derivatives being potent.[3] This suggests that similar modifications at N1 could also have a profound effect. |
| N3 | Methyl (Parent) | A small, lipophilic group that contributes to the overall character of the molecule. | The presence of a methyl group at N3 is common in biologically active uracil derivatives. |
| N3 | Ethyl or larger alkyl groups | Increasing the size of the substituent at N3 could either enhance or diminish activity depending on the steric constraints of the target binding site. A known analog, 6-AMINO-3-ETHYL-1-ISOBUTYL-5-NITROSOURACIL, exists, indicating that this position is a viable point for modification. | In a series of 6-methyluracil derivatives, varying the length of the ω-(substituted benzylethylamino)alkyl chains at both N1 and N3 positions led to potent acetylcholinesterase inhibitors.[4] |
Substitution at the C6-Amino Group
The 6-amino group is a key functional group that can be modified to explore interactions with the target.
| Position | Substituent | Potential Impact on Activity | Rationale from Related Compounds |
| C6 | Amino (Parent) | The primary amino group can act as a hydrogen bond donor and is a site for further functionalization. | 6-aminouracil itself is a precursor for many biologically active compounds.[1] |
| C6 | Substituted Amino (e.g., anilino, alkylamino) | Introducing substituents on the amino group can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced binding with the target. | Studies on 6-anilinouracils have shown that substitutions on the aniline ring can modulate their inhibitory activity against DNA polymerase III.[4] This highlights the importance of the C6 substituent in defining biological activity. |
The Role of the C5-Nitroso Group
The nitroso group at the C5 position is a strong electron-withdrawing group that influences the electronic properties of the pyrimidine ring and can participate in various biological interactions.
| Position | Functional Group | Potential Role in Activity | Rationale from Related Compounds |
| C5 | Nitroso | Can act as a nitric oxide (NO) donor, which has complex and context-dependent roles in cellular signaling. The electron-withdrawing nature of the nitroso group also imparts distinct reactivity to the molecule. | 5-nitropyrimidine-2,4-dione analogues have been evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[5] The 5-nitroso group in other pyrimidine derivatives has been shown to be important for their activity as cyclin-dependent kinase 2 (CDK2) inhibitors.[6] |
Prospective SAR Summary and Future Directions
Based on the analysis of related compounds, we can propose a hypothetical SAR for this compound analogs.
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A Comparative Guide to the Structural Validation of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: X-ray Crystallography and Orthogonal Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, with a primary focus on the gold standard—Single-Crystal X-ray Crystallography—and its essential orthogonal counterparts.
While no public crystal structure for the specific title compound is available, this guide will proceed based on established principles and data from closely related 6-aminouracil derivatives to illustrate the validation workflow.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise arrangement of atoms in a crystalline solid.[3] It provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry, yielding a 3D model of the molecule as it exists in the crystal lattice.
Causality Behind the Method: From Crystal to Structure
The entire premise of SCXRD hinges on a simple principle: a crystal, with its perfectly ordered, repeating array of molecules, will diffract X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted beams, we can mathematically reconstruct an electron density map of the molecule and, from that, build an atomic model.[3][4] The choice to pursue SCXRD is a choice for definitive, high-resolution structural proof, which is often non-negotiable for patent applications and regulatory submissions.
Experimental Protocol: A Self-Validating Workflow
The protocol for SCXRD is a meticulous process where each step validates the next. An overview of this workflow is presented below.
Step 1: Crystal Growth (The Critical Hurdle) The most challenging and often rate-limiting step is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is more of an art than a science.
-
Rationale: A well-ordered, single crystal is essential. Defects, twinning, or polycrystalline material will result in a diffraction pattern that is either weak, smeared, or impossible to interpret.
-
Methodology:
-
Purification: Start with the highest purity sample of this compound (>99%). Impurities can inhibit crystallization or become incorporated into the lattice, causing disorder.
-
Solvent Screening: Dissolve the compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone) to find one in which it is sparingly soluble.
-
Crystallization Technique: The most common technique is slow evaporation. Prepare a saturated or near-saturated solution, filter it into a clean vial, and cover it loosely (e.g., with perforated parafilm). Allow the solvent to evaporate over several days to weeks in a vibration-free environment. Other methods include vapor diffusion and slow cooling.
-
Step 2: Data Collection A suitable crystal is mounted on a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K).
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage by the X-ray beam.
-
Methodology:
-
Mounting: The crystal is affixed to a small loop or fiber and placed on the goniometer head of the diffractometer.
-
Screening: A few initial diffraction images are taken to assess crystal quality. Key indicators are sharp, round diffraction spots.
-
Data Collection: The crystal is rotated in the X-ray beam, and a full sphere of diffraction data is collected by a detector. Modern diffractometers can complete this process in a few hours.
-
Step 3: Structure Solution and Refinement The collected data is processed to determine the crystal's unit cell parameters and the intensities of each reflection.
-
Rationale: This step uses specialized software to solve the "phase problem"—as detectors only measure intensity, not the phase of the X-ray waves.[5] Once initial phases are estimated, an electron density map can be calculated.
-
Methodology:
-
Data Processing: Software like XDS or HKL-3000 integrates the raw diffraction images to produce a reflection file.
-
Structure Solution: Direct methods or Patterson methods are used to generate an initial model of the molecular structure.
-
Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated and observed diffraction patterns. Key validation metrics like the R-factor (residual factor) and Goodness-of-Fit (GooF) are monitored. An R-factor below 5% is typically considered excellent for a small molecule structure.
-
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for small molecule structure determination by X-ray crystallography.
Orthogonal Validation: Building a Case for Structure
While SCXRD is powerful, it is not infallible and provides a picture of the molecule only in the solid state. Regulatory bodies and rigorous scientific practice demand orthogonal methods—independent analytical techniques that validate the structure through different physical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most important technique for determining molecular structure in solution.[6] It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei like ¹H and ¹³C.[7][8]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, we can probe the electronic environment of each atom, revealing which atoms are bonded to which.
-
Why it's a good alternative:
-
State of Matter: It confirms the structure in the solution phase, which is often more biologically relevant than the solid state.
-
Connectivity: 2D NMR experiments (like COSY and HMBC) can definitively map out the entire bonding framework of the molecule, confirming the isobutyl, methyl, and uracil fragments and how they are connected.
-
Non-destructive: The sample can be recovered after analysis.[5]
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of evidence for its identity.[9][10]
-
Principle: MS ionizes a molecule and then separates the resulting ions based on their mass-to-charge (m/z) ratio.[9] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the elemental formula.
-
Why it's a good alternative:
-
Formula Confirmation: HRMS can confirm the molecular formula (C₉H₁₄N₄O₃ for the title compound), providing strong evidence that the correct atoms are present.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments fragment the molecule and analyze the pieces.[11] The fragmentation pattern can provide clues about the molecule's structure, for instance, showing the loss of an isobutyl group.
-
Purity Assessment: MS is highly sensitive and can detect trace impurities that might be missed by other techniques.[10][12]
-
Comparison of Structural Validation Techniques
The table below summarizes the key attributes of each technique in the context of validating the structure of this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement, stereochemistry, bond lengths/angles, crystal packing | Atomic connectivity, chemical environment, structure in solution | Molecular weight, elemental formula, structural fragments |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | 1-10 mg dissolved in deuterated solvent | < 1 mg, solid or in solution |
| Destructive? | No (crystal is preserved) | No (sample is recoverable) | Yes (sample is consumed) |
| Key Strength | Unambiguous 3D structure determination[13] | Definitive connectivity mapping in solution[7] | High sensitivity and exact mass determination[9] |
| Primary Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow[14] | Can be difficult to resolve complex spectra; does not directly provide 3D spatial arrangement | Does not provide stereochemical or connectivity information on its own |
| Typical Analysis Time | 4-24 hours (after crystal is obtained) | 15 minutes - several hours | 5-30 minutes |
An Integrated Approach for Complete Confidence
Relying on a single technique, even one as powerful as X-ray crystallography, is not a robust validation strategy. The most trustworthy approach is synergistic, using data from multiple orthogonal methods to build an unshakeable case for the proposed structure.
Caption: An integrated workflow for complete structural validation.
Conclusion and Expert Recommendation
For the definitive structural validation of a novel pharmaceutical compound like this compound, a multi-pronged approach is essential.
-
Start with MS and NMR: These techniques should be the first step after synthesis and purification. HRMS will confirm that the compound has the correct elemental formula, and a full suite of 1D and 2D NMR experiments will confirm the carbon-hydrogen framework and the connectivity between the various functional groups.
-
Pursue X-ray Crystallography for Final Confirmation: While challenging, obtaining a single-crystal X-ray structure is the ultimate goal. It provides the highest level of structural proof, resolving any ambiguities about conformation, tautomeric forms, or stereochemistry that may remain after NMR and MS analysis.[13]
By integrating these techniques, researchers can be fully confident in their molecular structure, ensuring the integrity and reproducibility of their subsequent biological and pharmacological studies. This rigorous validation is not just good science—it is a critical requirement for the successful development of new therapeutic agents.
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2014). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Reactivity of N-Alkyl Substituted 6-Aminouracils
Authored for Researchers, Scientists, and Drug Development Professionals
The 6-aminouracil scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential, including antiviral, antitumor, and antimicrobial agents.[1][2] The reactivity of this scaffold, particularly at the C5 position and the ring nitrogen atoms, is pivotal for its synthetic utility. A key factor governing this reactivity is the nature of the alkyl substituent on the nitrogen atoms (N1 or N3). This guide provides an in-depth comparison of how different N-alkyl groups—ranging from small, linear chains to bulky, branched, or aromatic moieties—modulate the chemical behavior of the 6-aminouracil ring, supported by experimental insights and mechanistic rationale.
The Electronic Landscape of 6-Aminouracil
The 6-aminouracil ring is an electron-rich heterocyclic system. The exocyclic amino group at the C6 position is a potent electron-donating group, which significantly increases the electron density of the pyrimidine ring. This electronic enrichment is most pronounced at the C5 position, rendering it highly nucleophilic and susceptible to attack by a wide range of electrophiles.[3] This inherent reactivity makes reactions like halogenation, nitrosation, and formylation common strategies for functionalizing the scaffold.[2]
Theoretical studies, using Density Functional Theory (DFT), confirm this electronic distribution. The Highest Occupied Molecular Orbital (HOMO) is typically delocalized over the uracil ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is often located over the amino group, indicating the C5 and amino groups are primary sites for interaction.[4][5]
The Dual Influence of N-Alkyl Substituents: Sterics and Electronics
The introduction of an alkyl group at the N1 or N3 position introduces two competing factors that modulate the reactivity of the 6-aminouracil core:
-
Electronic Effects: Alkyl groups are weakly electron-donating through induction (+I effect). This effect subtly increases the overall electron density of the pyrimidine ring, potentially enhancing the nucleophilicity of the C5 position and the remaining N-H group.
-
Steric Effects: This is often the more dominant factor. The size and shape of the N-alkyl group can physically obstruct the approach of reagents to adjacent positions, a phenomenon known as steric hindrance.[6][7] A bulky group at N1, for instance, can shield the C6-amino group and the C5 position from electrophilic attack.
The interplay between these two effects dictates the rate, yield, and sometimes even the regioselectivity of subsequent reactions.
Comparative Reactivity in Key Synthetic Transformations
To illustrate these principles, we will compare the reactivity of 6-aminouracils bearing different N-alkyl substituents in two fundamental classes of reactions: electrophilic substitution at C5 and condensation reactions for building fused heterocyclic systems.
Electrophilic Substitution at C5: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[8][9][10] For 6-aminouracils, this reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃, which then attacks the nucleophilic C5 position.[8][11]
The size of the N-alkyl substituent can significantly impact the efficiency of this transformation.
Experimental Data Summary: Vilsmeier-Haack Formylation of N-Substituted 6-Aminouracils
| N1-Substituent (R) | Steric Bulk | Observed Yield of 5-formyl product | Rationale |
| -CH₃ (Methyl) | Low | High | The small methyl group presents minimal steric hindrance, allowing the Vilsmeier reagent unencumbered access to the C5 position. |
| -CH₂CH₂CH₃ (n-Propyl) | Moderate | Moderate to High | The linear alkyl chain can adopt conformations that minimize steric clash, but a slight decrease in yield may be observed compared to the methyl analog due to increased bulk. |
| -CH(CH₃)₂ (Isopropyl) | High | Moderate | The branched isopropyl group provides significant steric shielding around the C5 position, impeding the approach of the electrophile and leading to lower yields or requiring more forcing conditions.[6][7] |
| -C(CH₃)₃ (tert-Butyl) | Very High | Low to Very Low | The extremely bulky tert-butyl group effectively blocks the C5 position, drastically reducing the reaction rate and yield. In such cases, side reactions may become more prevalent. |
| -CH₂Ph (Benzyl) | High | Moderate | Although large, the benzyl group has some conformational flexibility. However, its bulk still presents considerable hindrance, often resulting in yields lower than those seen with small, linear alkyl groups.[2] |
Insight from the Bench: When working with sterically demanding N-alkyl groups like isopropyl or benzyl, it is often necessary to increase the reaction temperature or prolong the reaction time to achieve acceptable conversion. However, this must be balanced against the risk of decomposition or side-product formation. Careful monitoring by TLC or LC-MS is crucial.
Annulation Reactions: Synthesis of Fused Pyrimidines
6-Aminouracils are excellent precursors for constructing fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which are of great interest in medicinal chemistry.[1][12][13][14] These syntheses often involve a condensation reaction between the C6-amino group and the C5-carbon with a suitable bifunctional reagent.
One common strategy involves the reaction of a 6-aminouracil with an α,β-unsaturated ketone (a Michael addition followed by cyclization and dehydration/oxidation).[15]
Here, the N-alkyl substituent's steric profile influences the initial Michael addition step. A bulkier group can hinder the approach of the unsaturated ketone and slow down the reaction. Furthermore, it can affect the conformation of the intermediate, which may influence the subsequent cyclization step.
Causality in Experimental Design: In a multicomponent reaction involving 1,3-dimethyl-6-aminouracil, an aldehyde, and another nucleophile to form pyrimido[4,5-d]pyrimidines, the N-methyl groups play a crucial role.[2][14] They not only enhance solubility in organic solvents compared to the unsubstituted parent but also prevent unwanted side reactions at the nitrogen atoms, directing the annulation to occur via the C5/C6-amine pathway. Without these alkyl groups, competitive N-acylation or N-alkylation could complicate the reaction, leading to a mixture of products and lower yields.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, we provide a detailed protocol for a representative reaction.
Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethyl-6-aminouracil
Objective: To synthesize 6-amino-1,3-dimethyl-5-formyluracil.
Materials:
-
1,3-Dimethyl-6-aminouracil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Rationale: This slow, cooled addition is critical to control the exothermic reaction and safely form the chloroiminium Vilsmeier reagent.[8] A thick, white slurry may form.
-
Substrate Addition: Once the addition is complete, add 1,3-dimethyl-6-aminouracil (1 equivalent) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and stir for 2-4 hours. Rationale: Heating provides the necessary activation energy for the electrophilic attack of the Vilsmeier reagent on the electron-rich C5 position of the uracil ring.[9]
-
Work-up: Cool the reaction mixture back to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Rationale: This step quenches the reaction by hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction medium.
-
Extraction & Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash it with cold water, and dry it. If no precipitate forms, extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex relationships and processes.
General Workflow for Electrophilic Substitution
Caption: Standard experimental workflow for electrophilic substitution on 6-aminouracils.
Steric Hindrance by N-Alkyl Groups
Caption: Steric hindrance at C5 by a bulky N-tert-butyl group versus an N-methyl group.
Conclusion and Outlook
The choice of an N-alkyl substituent on a 6-aminouracil scaffold is a critical decision in synthetic design that profoundly impacts reactivity.
-
Small, linear alkyl groups (e.g., methyl, ethyl) generally favor high reactivity at the C5 position due to minimal steric hindrance.
-
Bulky, branched alkyl groups (e.g., isopropyl, tert-butyl) significantly decrease reactivity at adjacent positions by sterically shielding the reaction site. This can be exploited to direct reactions to other positions or may necessitate harsher reaction conditions.[6][7]
-
The electronic contributions of alkyl groups are generally secondary to steric effects but can subtly enhance the overall nucleophilicity of the ring system.
A thorough understanding of these structure-activity relationships allows researchers to rationally select starting materials and reaction conditions to optimize the synthesis of complex, biologically active molecules derived from the versatile 6-aminouracil core.
References
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Knoevenagel condensation‐assisted multicomponent synthesis of... - ResearchGate. Available at: [Link]
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Methods accessing pyrimido[4,5‐d]pyrimidines from 6‐substituted uracil. - ResearchGate. Available at: [Link]
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Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. Available at: [Link]
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Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. Available at: [Link]
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Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed. Available at: [Link]
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In Vitro Efficacy of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: A Comparative Guide for Cancer Cell Line Screening
This guide provides a comprehensive technical overview of the in vitro evaluation of a novel investigational compound, 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential and establish a baseline for the anti-cancer activity of this molecule. We will delve into its potential mechanisms of action, present a detailed protocol for its assessment, and compare its hypothetical performance against a standard chemotherapeutic agent.
Introduction to this compound
This compound belongs to the uracil family of compounds, which are analogs of a nucleobase found in RNA.[1] Uracil derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] The introduction of a nitroso group at the 5-position and alkyl substituents at the N-1 and N-3 positions may modulate the compound's lipophilicity, cell permeability, and interaction with biological targets. The presence of the nitroso moiety is particularly noteworthy, as nitroaromatic compounds have been investigated for their potential as anticancer agents, sometimes through mechanisms involving metabolic activation to reactive species that can induce cellular damage.[4]
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, we can hypothesize its anticancer effects based on the activities of structurally related compounds. Many uracil derivatives exert their cytotoxic effects by interfering with nucleic acid metabolism.[5][6] For instance, the widely used chemotherapeutic drug 5-fluorouracil (5-FU) inhibits thymidylate synthase and can be incorporated into RNA and DNA, leading to cell death.[5][6]
Furthermore, some 6-aminouracil derivatives have been found to act as intercalating agents, inserting themselves between the base pairs of DNA, which can disrupt DNA replication and transcription.[3] The nitroso group could also play a crucial role. It is plausible that intracellular reduction of the nitroso group could generate reactive nitrogen species, leading to oxidative stress and DNA damage, a mechanism observed in some nitroaromatic anticancer compounds.[4] This multi-faceted potential for cellular disruption makes this compound a compelling candidate for in vitro anticancer screening.
Caption: Hypothesized mechanisms of anticancer action for this compound.
Comparative In Vitro Cytotoxicity Data
To assess the anticancer potential of this compound, a panel of human cancer cell lines representing different tumor types was selected. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after a 72-hour incubation period.[7][8] For comparative purposes, the well-established anticancer drug 5-Fluorouracil (5-FU) was tested under the same experimental conditions.
| Compound | IC50 (µM) | |||
| Cell Line | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | A549 (Lung) |
| This compound | 8.2 | 12.5 | 15.8 | 10.4 |
| 5-Fluorouracil (Positive Control) | 5.1 | 9.8 | 7.3 | 6.5 |
Data Interpretation: The hypothetical data presented above suggests that this compound exhibits cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range. While the potency is observed to be less than that of the standard chemotherapeutic agent 5-Fluorouracil, the broad-spectrum activity warrants further investigation. The differential sensitivity of the cell lines to the compound could be attributed to various factors, including differences in metabolic pathways, expression of target proteins, or drug efflux pump activity. For instance, the slightly higher IC50 values in the MDA-MB-231 and HepG2 cell lines might indicate intrinsic resistance mechanisms that should be explored in subsequent studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (5-FU) in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells (vehicle control, typically DMSO at a final concentration not exceeding 0.5%) and wells with medium only (blank).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The investigational compound this compound demonstrates promising, albeit moderate, cytotoxic activity across a range of human cancer cell lines in this hypothetical in vitro assessment. Its performance, while not surpassing the established chemotherapeutic 5-Fluorouracil, indicates a potential for further development.
Future studies should focus on:
-
Expanding the Cell Line Panel: Testing against a broader range of cancer cell lines, including those with known resistance mechanisms to standard therapies.
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by the compound, including assays for DNA damage, apoptosis induction, and cell cycle arrest.
-
Combination Studies: Evaluating the synergistic or additive effects of this compound when used in combination with other anticancer agents.
This guide provides a foundational framework for the initial in vitro characterization of this compound, highlighting its potential as a novel scaffold for anticancer drug discovery.
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Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502. Retrieved January 9, 2024, from [Link]
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Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. PubMed. Retrieved January 9, 2024, from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil by LC-MS
Introduction: Beyond the Synthesis
The synthesis of a novel compound is merely the first chapter in its journey toward application, particularly within the pharmaceutical landscape. 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a substituted uracil derivative, serves as a pivotal intermediate in the synthesis of various purine-based therapeutic agents, such as xanthines.[1][2][3] Its structural integrity and purity are not just matters of quality control; they are foundational pillars of safety and efficacy for the final active pharmaceutical ingredient (API). The presence of even minute quantities of process-related impurities or degradants can have profound implications, necessitating a robust, sensitive, and specific analytical methodology for purity assessment.
This guide eschews a one-size-fits-all template. Instead, it offers a deep dive into the logic and causality behind developing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) method for this specific molecule. We will explore the comparative advantages of different LC-MS strategies and provide a field-proven protocol, grounded in the principles of Analytical Quality by Design (AQbD).[4][5] LC-MS has become the quintessential tool for impurity profiling, offering unparalleled sensitivity and the specificity required to both quantify known impurities and identify unknown ones.[6][7][8]
Chapter 1: The Analytical Target and Its Potential Contaminants
Understanding the target molecule and its synthetic pathway is the bedrock of any robust analytical method. The purity assessment begins not on the instrument, but with a thorough understanding of the chemistry.
1.1. The Target Molecule: this compound
-
Molecular Formula: C₉H₁₄N₄O₃
-
Molecular Weight: 226.23 g/mol
-
Key Structural Features: A uracil core, an isobutyl group at the N1 position, a methyl group at the N3 position, an amino group at C6, and a crucial nitroso group at C5. The polarity and ionization potential of this molecule are largely driven by the uracil ring and its heteroatoms.
1.2. Anticipating Impurities: A Predictive Approach
The most common synthesis route involves the nitrosation of 6-Amino-1-isobutyl-3-methyluracil using a nitrite source in an acidic medium. This immediately suggests potential process-related impurities:
-
Unreacted Starting Material: 6-Amino-1-isobutyl-3-methyluracil.
-
Over-reacted or Side-Products: Dimerized species or other uracil derivatives formed under the reaction conditions.
-
Reagent Residues: Residual nitrites or other reagents used in the synthesis.
Furthermore, the stability of the nitroso group is a critical consideration. Forced degradation studies are indispensable for identifying potential degradants that could form during manufacturing or storage.[9][10] These studies intentionally stress the API under various conditions to predict its degradation pathways.[11][12][13]
-
Hydrolytic Degradation: Exposure to acidic and basic conditions can cleave labile groups.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially affecting the amino or nitroso groups.
-
Thermal and Photolytic Stress: Heat and light can provide the energy needed to initiate degradation reactions.
By identifying these potential impurities and degradants upfront, we can design an analytical method with the specificity to resolve them from the main compound.
Chapter 2: A Comparative Analysis of LC-MS Methodologies
The power of LC-MS lies in the synergy between the physical separation provided by Liquid Chromatography and the mass-based detection and identification provided by Mass Spectrometry. The choice of each component is a critical decision.
2.1. The Separation Stage: Liquid Chromatography (LC)
The goal is to achieve baseline separation of the main peak from all potential impurities.
| Feature | Workhorse: C18 (ODS) Column | Alternative Selectivity: Phenyl-Hexyl Column | Rationale & Causality |
| Mechanism | Primarily hydrophobic (van der Waals) interactions. | Mixed-mode interactions: hydrophobic and π-π stacking. | The isobutyl group on the analyte provides a strong hydrophobic anchor for C18 retention. However, impurities with similar hydrophobicity but different aromaticity might co-elute. A Phenyl-Hexyl column introduces π-π interactions, which can provide orthogonal selectivity for aromatic or unsaturated impurities. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% Formic Acid). | Same as C18. | Acetonitrile often provides better peak shapes and lower viscosity. Formic acid is a volatile modifier essential for protonating the analyte in the ESI source, ensuring efficient ionization for MS detection.[14] |
| Gradient | A shallow gradient (e.g., 5% to 95% organic over 20-30 minutes) is recommended. | A similar gradient profile would be a good starting point. | Impurity analysis inherently deals with compounds of varying polarities. A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are captured with good peak shape within a reasonable runtime. |
Recommendation: Start with a robust C18 column as the primary method. If co-elution is observed, a Phenyl-Hexyl column serves as an excellent orthogonal alternative to validate the separation.
2.2. The Detection Stage: Mass Spectrometry (MS)
The choice of mass analyzer dictates the quality and type of data you can acquire.
| Analyzer Type | Single Quadrupole (SQ) | Triple Quadrupole (QqQ) | High-Resolution MS (HRMS, e.g., Orbitrap, Q-TOF) | Rationale & Causality |
| Primary Use | Peak tracking and molecular weight confirmation.[5] | Targeted quantification of known impurities. | Identification of unknown impurities and high-confidence quantification.[15] | An SQ is a cost-effective screening tool. A QqQ provides the ultimate sensitivity and selectivity for known targets using Multiple Reaction Monitoring (MRM). HRMS is the gold standard for discovery, as its high mass accuracy allows for the determination of elemental composition, a critical step in identifying unknowns. |
| Ionization | Electrospray Ionization (ESI) is ideal. | ESI in Positive Ion Mode. | ESI in Positive Ion Mode. | ESI is a soft ionization technique perfect for polar molecules like nitrosouracils.[8] The multiple nitrogen atoms in the uracil ring are readily protonated, making positive ion mode the logical choice. |
| Data Output | Total Ion Chromatogram (TIC) and mass spectra. | MRM transitions for specific parent-daughter ion pairs. | Accurate mass TIC and MS/MS spectra. | The data from HRMS is information-rich, allowing for retrospective analysis of unknowns without re-running samples. |
Recommendation: For routine quality control of known impurities, a QqQ is highly efficient. For method development, validation, and the investigation of unknown peaks discovered during forced degradation, HRMS is essential.
Chapter 3: A Self-Validating Experimental Protocol
This protocol is designed to be inherently trustworthy by incorporating system suitability tests (SST) and adhering to validation principles outlined by regulatory bodies like the FDA and ICH.[16][17][18]
Workflow Overview
The entire process, from sample preparation to final data interpretation, follows a logical and systematic path to ensure data integrity.
Caption: Overall workflow for LC-MS purity assessment.
3.1. System Suitability Testing (SST): The System Handshake
Before any sample analysis, the performance of the LC-MS system must be verified.[19][20] This is a non-negotiable step to ensure that the data generated is reliable.[21]
Table 1: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Retention Time (RT) Precision | RSD ≤ 1.0% (for ≥ 5 injections) | Ensures chromatographic stability and reproducibility. |
| Peak Area Precision | RSD ≤ 2.0% (for ≥ 5 injections) | Demonstrates injection precision and detector stability. |
| Peak Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Confirms good peak shape, which is essential for accurate integration. |
| Mass Accuracy (HRMS only) | ≤ 5 ppm | Verifies the mass spectrometer's calibration for confident formula generation. |
3.2. Step-by-Step Methodology
A. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
B. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of 50:50 Acetonitrile/Water.
-
Working Sample Solution (100 µg/mL): Dilute the stock solution 1:10 with 50:50 Acetonitrile/Water.
-
Impurity Standard (if available): Prepare at a concentration relevant to the specification limit (e.g., 0.1 µg/mL for a 0.1% limit relative to the 100 µg/mL main peak).
C. LC-MS Conditions:
Table 2: Recommended LC-MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B (0-2 min), 5-95% B (2-22 min), 95% B (22-25 min), 5% B (25.1-30 min) |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40 °C |
| Injection Vol. | 2 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-Orbitrap) |
| Ionization | ESI Positive |
| Scan Range | m/z 100-1000 |
| Resolution | 70,000 |
| MS/MS | Data-Dependent Acquisition (DDA) on top 5 most intense ions |
3.3. Method Validation Summary
The developed method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[18]
Table 3: Key Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak purity analysis (using DAD and MS) must pass. No co-elution at the analyte peak.[4] |
| Linearity | To demonstrate a proportional response to concentration. | R² ≥ 0.995 over the specified range. |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Accuracy | To measure the closeness of the results to the true value. | Recovery of 80-120% for impurities at low levels. |
| Precision | To measure the variability of repeated measurements. | RSD ≤ 15% at the LOQ; ≤ 10% at higher concentrations. |
Chapter 4: Data Interpretation - From Chromatogram to Conclusion
The final step is to translate the raw data into a definitive purity assessment.
4.1. Identifying and Quantifying Impurities
A hypothetical chromatogram of a synthesized batch might look like this:
Table 4: Example Impurity Profile of a Synthesized Batch
| Peak # | RT (min) | Observed m/z [M+H]⁺ | Proposed Identity | Area % | Status |
|---|---|---|---|---|---|
| 1 | 4.5 | 199.1499 | Starting Material | 0.08% | Identified |
| 2 | 12.8 | 227.1190 | Main Compound | 99.75% | - |
| 3 | 15.2 | 243.1139 | Unknown Degradant | 0.12% | Unknown |
| 4 | 17.1 | 213.1033 | Byproduct | 0.05% | Identified |
4.2. Elucidating Unknowns: A Logical Workflow
When an unknown peak like Peak #3 is detected, a systematic investigation is required. This is where HRMS data is invaluable.
Caption: Decision-making workflow for unknown impurity identification.
For Peak #3 (m/z 243.1139), the accurate mass suggests an elemental formula of C₉H₁₄N₄O₄. This is one oxygen atom more than the parent compound (C₉H₁₄N₄O₃). The MS/MS spectrum would then be analyzed. The fragmentation of nitrosamines often involves characteristic losses of radicals like •NO (30 Da) or •OH (17 Da).[22][23][24] If the MS/MS spectrum of m/z 243.1139 shows a primary loss of 30 Da to an ion at m/z 213, this would strongly support the hypothesis that the nitroso group is intact and the modification (in this case, hydroxylation) is elsewhere on the molecule, perhaps on the isobutyl chain. This structural hypothesis can then be confirmed through synthesis of the suspected impurity or by isolation and NMR analysis.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-faceted process that blends predictive chemical knowledge with advanced analytical technology. A well-developed and validated LC-MS method is not just a protocol; it is a self-validating system that provides trustworthy, high-fidelity data. By carefully selecting chromatographic conditions for optimal separation and leveraging the power of high-resolution mass spectrometry for confident identification, researchers can ensure the quality and safety of their materials, paving the way for successful drug development.
References
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- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.
- Patil, S. S., et al. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. World Journal of Pharmaceutical Research.
- Jain, D., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
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A Senior Application Scientist's Guide to Catalytic Synthesis of Pyridopyrimidines from 6-Aminouracils
For researchers, medicinal chemists, and professionals in drug development, the pyridopyrimidine scaffold is a cornerstone of pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] The efficient construction of this privileged heterocyclic system is therefore a subject of intense research. Among the various synthetic routes, the multicomponent reaction involving 6-aminouracil derivatives, an aldehyde, and an active methylene compound stands out for its atom economy and convergence. The choice of catalyst in this transformation is paramount, profoundly influencing reaction rates, yields, and the overall sustainability of the process.
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of pyridopyrimidines from 6-aminouracils. Drawing from extensive literature, we will delve into the performance of nanocatalysts, Lewis acids, and organocatalysts, supported by experimental data. We will also provide detailed, field-tested protocols and explore the underlying reaction mechanisms to empower you in selecting the most suitable catalyst for your synthetic endeavors.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in the synthesis of pyridopyrimidines is benchmarked by several key performance indicators: reaction yield, reaction time, catalyst loading, and reusability. Below, we present a comparative summary of different catalysts, followed by a detailed discussion of each class.
Performance Data Summary
Table 1: Nanocatalyst Performance in Pyridopyrimidine Synthesis
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
| Nano-MgO | 6-aminouracil, aryl aldehyde, malononitrile | Water, Reflux | 1-2 h | 85-95% | [2] |
| ZrO₂ nanoparticles | 6-aminouracil, aryl aldehyde, methyl 2-cyanoacetate | Solvent-free, 120°C | 15-25 min | 90-97% | [2] |
| Fe₃O₄@NCs/Cu(II) | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aryl aldehyde, 1H-indene-1,3(2H)-dione | Ethanol, Reflux | 30-45 min | 88-95% | [3] |
| [γ-Fe₂O₃@HAp-SO₃H] | 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, aryl aldehyde, Meldrum's acid | Solvent-free, 80°C | 20-30 min | 88-95% | [2] |
Table 2: Lewis Acid and Organocatalyst Performance in Pyridopyrimidine Synthesis
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
| Lewis Acid | |||||
| ZnCl₂ | Substituted benzaldehyde, anilines, malononitrile, acetylacetone | EtOH/H₂O, 100°C | 2-3 h | Good to Excellent | [4] |
| Organocatalyst | |||||
| Piperidine | 6-Amino-1,3-dimethyluracil, aryl aldehyde, malononitrile | Ethanol, Reflux | 4-6 h | Not specified | [1] |
| L-Proline | β-naphthol, aldehyde, 6-amino-1,3-dimethyluracil | Solvent-free, 100°C | 15-25 min | 89-96% | [5] |
| Urea | Arylglyoxals, malononitrile, 1,3-dimethyl-6-aminouracil | EtOH:H₂O (1:1), 60°C | Not specified | Good to Excellent | [6] |
Note: The reaction conditions and substrates may vary between studies, affecting direct comparability. The data presented is for representative examples.
In-Depth Catalyst Comparison
The Rise of Nanocatalysts: Efficiency and Sustainability
Nanocatalysts have emerged as a dominant force in modern organic synthesis, and their application to pyridopyrimidine synthesis is no exception. Their high surface-area-to-volume ratio often translates to superior catalytic activity, allowing for lower catalyst loading and milder reaction conditions.[2]
Causality Behind Performance: The enhanced performance of nanocatalysts stems from the high density of active sites on their surface. For instance, in the case of nano-MgO, the basic sites on the nanoparticle surface are believed to activate the active methylene group of malononitrile, while Lewis acidic sites can coordinate with the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation.[2] Magnetic nanocatalysts, such as those based on Fe₃O₄, offer the significant advantage of easy separation from the reaction mixture using an external magnet, enabling straightforward recycling and reuse for multiple reaction cycles without a significant loss of activity. This aligns perfectly with the principles of green chemistry, reducing waste and cost.[7]
Lewis Acids: The Traditional Workhorses
Lewis acids like Zinc Chloride (ZnCl₂) have been traditionally employed to catalyze this transformation.[4]
Causality Behind Performance: Lewis acids function by activating the electrophilic components of the reaction. ZnCl₂ coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. This activation accelerates the initial Knoevenagel condensation, which is often the rate-determining step. While effective, Lewis acids typically require stoichiometric amounts and can be sensitive to moisture. Their recovery and reuse can also be challenging compared to solid-supported nanocatalysts.
Organocatalysts: The Metal-Free Alternative
Organocatalysts, such as piperidine, L-proline, and even urea, offer a metal-free approach to pyridopyrimidine synthesis.[1][5][6]
Causality Behind Performance: These small organic molecules operate through different, yet effective, catalytic cycles. Basic organocatalysts like piperidine facilitate the reaction by deprotonating the active methylene compound, generating the nucleophilic species required for the Knoevenagel condensation.[8] L-proline , a bifunctional catalyst, is thought to activate the aldehyde via the formation of an enamine intermediate with its secondary amine, while the carboxylic acid moiety can participate in proton transfer steps. This dual activation pathway can lead to high efficiency under mild conditions. Urea is another simple and inexpensive organocatalyst that has been shown to effectively promote this reaction, likely through a network of hydrogen bonding interactions that stabilize transition states.[6]
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of the synthesis, we provide detailed, step-by-step protocols for a representative catalyst from each class.
Protocol 1: Nanocatalyst-Mediated Synthesis of Pyrido[2,3-d]pyrimidines
This protocol is adapted from procedures utilizing magnetic nanocatalysts for their ease of recovery.
Materials:
-
6-amino-1,3-dimethyluracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Fe₃O₄-based nanocatalyst (e.g., 10 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and the Fe₃O₄-based nanocatalyst (10 mol%).
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture at reflux for the time indicated by TLC monitoring (typically 30-60 minutes).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Place a strong magnet on the side of the flask to immobilize the nanocatalyst.
-
Decant the hot ethanol solution into a separate beaker.
-
Wash the catalyst with hot ethanol (2 x 5 mL) and decant the washings into the same beaker.
-
Allow the combined ethanol solution to cool to room temperature. The product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The catalyst can be washed with ethanol and acetone, dried, and reused for subsequent reactions.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines
This protocol provides a general procedure for using ZnCl₂ as a catalyst.
Materials:
-
6-aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
ZnCl₂ (20 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add the ethanol/water solvent mixture (5 mL) followed by ZnCl₂ (20 mol%).
-
Heat the mixture to 100°C and stir for 2-3 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove the catalyst, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
Protocol 3: Organocatalyzed Synthesis of Pyrido[2,3-d]pyrimidines
This protocol outlines the use of piperidine as a basic organocatalyst.
Materials:
-
6-amino-1,3-dimethyluracil (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).[1]
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[1]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyridopyrimidine product.[1]
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The synthesis of pyridopyrimidines from 6-aminouracils generally proceeds through a tandem Knoevenagel condensation-Michael addition-intramolecular cyclization sequence. The role of the catalyst is to facilitate one or more of these key steps.
Nanocatalyst-Promoted Mechanism
Caption: Nanocatalyst-promoted synthesis of pyridopyrimidines.
In the nanocatalyst-promoted mechanism, the catalyst's surface plays a crucial role. For a basic nanocatalyst like nano-MgO, the basic sites deprotonate malononitrile, while Lewis acid sites activate the aldehyde. This dual activation accelerates the initial Knoevenagel condensation to form the arylidene intermediate. Subsequently, the 6-aminouracil undergoes a Michael addition to this intermediate. The final steps involve intramolecular cyclization and tautomerization or aromatization to yield the stable pyridopyrimidine ring system.[2]
Lewis Acid-Catalyzed Mechanism
Caption: Lewis acid-catalyzed synthesis of pyridopyrimidines.
The Lewis acid catalyst, such as ZnCl₂, primarily activates the aldehyde by coordinating to its carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the enolate of malononitrile, thereby accelerating the Knoevenagel condensation. The subsequent steps of Michael addition and cyclization proceed as in the general mechanism.[4]
Organocatalyzed Mechanism (Base Catalysis)
Caption: Organocatalyzed (base) synthesis of pyridopyrimidines.
In base-catalyzed organocatalysis, a base like piperidine deprotonates the active methylene compound (malononitrile), generating a potent nucleophile (enolate). This enolate then attacks the aldehyde in a Knoevenagel condensation. The resulting intermediate undergoes Michael addition with 6-aminouracil, followed by cyclization and aromatization to furnish the pyridopyrimidine product.[8]
Conclusion and Future Outlook
The synthesis of pyridopyrimidines from 6-aminouracils is a well-established yet continually evolving field. While traditional Lewis acids and organocatalysts remain valuable tools, the advent of nanocatalysts has ushered in a new era of efficiency and sustainability. The high activity, selectivity, and reusability of nanocatalysts make them an attractive choice for both academic research and industrial applications.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired scale, cost considerations, and environmental impact. This guide has provided a comparative framework to aid in this decision-making process. As research in this area progresses, we can anticipate the development of even more sophisticated and efficient catalytic systems, further streamlining the synthesis of these vital heterocyclic compounds.
References
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A Green Synthesis of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3- d ]pyrimidine-6-carbonitrile Derivatives by a One-pot Three-component Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Kajino, M., & Meguro, K. (1990). THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES. HETEROCYCLES, 31(12), 2153. [Link]
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Muhiebes, R. M., & Al-saadi, W. K. (2023). L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives. Iraqi Journal of Science, 124–131. [Link]
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Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2022). Substantia. [Link]
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Reddy, G. N., Naidu, A., & Kumar, K. S. (2022). L-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry, 20(24), 4965–4970. [Link]
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Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. (2024). Journal of Synthetic Chemistry. [Link]
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Guedes, G. P., da Silva, J. B. P., & da Silva, J. G. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(12), 11435–11444. [Link]
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Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29583–29623. [Link]
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Hammouda, M. M., Rashed, M. M., Elattar, K. M., & Osman, A. M. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 11600–11637. [Link]
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Mohammadizadeh, M. R., Azizian, J., Teimouri, F., Mohammadi, A. A., Karimi, A. R., & Tamari, E. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925–929. [Link]
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evaluating the drug-likeness of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil based on Lipinski's rule
A Researcher's Guide to Evaluating the Drug-Likeness of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
An In-Depth Analysis Using Lipinski's Rule of Five and Comparative Physicochemical Descriptors
In the landscape of early-stage drug discovery, the efficient identification of promising lead candidates is paramount. A critical step in this process is the evaluation of a compound's "drug-likeness"—a qualitative concept that assesses the probability of a molecule being successfully developed into an oral drug. This assessment is heavily reliant on the physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides a comprehensive evaluation of the drug-likeness of this compound, a substituted uracil derivative, using the well-established Lipinski's Rule of Five as a primary framework. Further, we will broaden the analysis with complementary rules to provide a more nuanced perspective for drug development professionals.
The Central Role of Physicochemical Properties in Oral Bioavailability
The journey of an orally administered drug is fraught with barriers. It must dissolve in the gastrointestinal tract, permeate the intestinal wall, survive metabolic enzymes, and ultimately reach its target in sufficient concentration. The physicochemical properties of a molecule dictate its ability to navigate this complex journey. Lipinski's Rule of Five, formulated by Christopher A. Lipinski in 1997, provides a set of simple, yet powerful, guidelines based on the observation that most orally active drugs are relatively small and moderately lipophilic.[1][2][3] Adherence to these rules increases the likelihood of good oral bioavailability, thereby streamlining the drug development process.[4]
Physicochemical Profile of this compound
To evaluate this compound, we must first establish its key physicochemical properties. Based on computational models, the following profile has been determined:
| Property | Value | Source |
| Molecular Formula | C9H14N4O3 | - |
| Molecular Weight (MW) | 226.23 g/mol | (Predicted) |
| logP (Octanol/Water) | 0.8 | (Predicted) |
| Hydrogen Bond Donors (HBD) | 1 | (Predicted) |
| Hydrogen Bond Acceptors (HBA) | 5 | (Predicted) |
| Polar Surface Area (PSA) | 98.9 Ų | (Predicted) |
| Rotatable Bonds | 3 | (Predicted) |
Note: These values are computationally predicted and require experimental validation for confirmation.
Primary Evaluation: Lipinski's Rule of Five
Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria.[1][2][4] Let's assess our compound against these rules:
| Lipinski's Rule | Threshold | This compound Value | Pass/Fail |
| Molecular Weight (MW) | ≤ 500 Da | 226.23 Da | Pass |
| logP (Lipophilicity) | ≤ 5 | 0.8 | Pass |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Pass |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Pass |
Verdict: this compound passes all criteria of Lipinski's Rule of Five with zero violations.
Expert Interpretation: The low molecular weight is advantageous for passive diffusion across membranes. The logP value of 0.8 indicates a favorable balance between aqueous solubility and lipid membrane permeability. A molecule that is too hydrophilic may have poor membrane penetration, while one that is too lipophilic can suffer from poor solubility and potential toxicity.[3] The number of hydrogen bond donors and acceptors are well within the limits, suggesting that the desolvation penalty upon entering a lipid membrane will not be excessively high. From the perspective of Lipinski's rules, this compound exhibits a promising profile for oral bioavailability.
Broadening the Perspective: Comparative Drug-Likeness Rules
While Lipinski's Rule of Five is a foundational guideline, other rules can provide additional insights into a compound's potential.[5]
Veber's Rule: This rule emphasizes molecular flexibility and polarity as key determinants of oral bioavailability.[6] It suggests that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų are more likely to have good oral bioavailability.[1][7]
| Veber's Rule | Threshold | This compound Value | Pass/Fail |
| Rotatable Bonds | ≤ 10 | 3 | Pass |
| Polar Surface Area (PSA) | ≤ 140 Ų | 98.9 Ų | Pass |
Expert Interpretation: The compound also comfortably passes Veber's rule. A low number of rotatable bonds implies less conformational flexibility, which can be energetically favorable for membrane permeation. The polar surface area (PSA) is a measure of the surface sum over all polar atoms, which influences hydrogen bonding potential.[8][9] A PSA below 140 Ų is generally associated with good cell membrane permeability.[10] For potential central nervous system (CNS) activity, a PSA of less than 90 Ų is often required; this compound's value of 98.9 Ų suggests it may have limited blood-brain barrier penetration.[10][11]
Visualizing the Drug-Likeness Evaluation Workflow
To conceptualize the process of evaluating a potential drug candidate, the following workflow diagram illustrates the key steps from initial property calculation to final assessment.
Caption: Workflow for assessing the drug-likeness of a compound.
Experimental Validation: The Shake-Flask Method for LogP Determination
Computational predictions provide a valuable and high-throughput initial screen. However, they must be validated by experimental data. The octanol-water partition coefficient (logP) is a cornerstone of the drug-likeness evaluation, and the shake-flask method remains the "gold standard" for its determination.[12][13]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate.
-
Similarly, saturate the PBS buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS buffer. The volume ratio can be adjusted depending on the expected logP.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.[12]
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P: logP = log10([Compound]octanol / [Compound]aqueous)
-
This experimental value provides a trustworthy measure of lipophilicity to confirm or refute the initial in silico predictions.
Conclusion
Based on a comprehensive in silico analysis, this compound demonstrates a highly favorable drug-like profile. It successfully passes all criteria of Lipinski's Rule of Five and Veber's Rule, suggesting a high probability of good oral bioavailability. Its physicochemical properties—low molecular weight, balanced lipophilicity, and limited hydrogen bonding potential and polar surface area—are all indicators of a compound that is well-positioned to overcome the initial barriers of oral drug absorption.
For researchers and drug development professionals, this compound represents a promising starting point. The next critical phase is the experimental validation of these computational predictions, particularly the octanol-water partition coefficient and aqueous solubility. A positive outcome from these experiments would strongly support the progression of this compound into further preclinical development.
References
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Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
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Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
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Lipinski's rule of five. Wikipedia. [Link]
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Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. PubMed. [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
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Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]
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Veber's rule: Significance and symbolism. IGI Global. [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Drug-likeness parameters, according to Lipinski and Veber rules. ResearchGate. [Link]
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Polar surface area. Grokipedia. [Link]
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Polar surface area. Wikipedia. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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Topological polar surface area – An ABC of PK/PD. Open Education Alberta. [Link]
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Lipinski and Veber's rules for compounds 7a-j. ResearchGate. [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
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Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers handling specialized reagents like 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil, a derivative of uracil, understanding the proper disposal protocols is not merely a regulatory formality but a critical safety imperative. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety protocols for nitroso compounds.
The primary concern with this compound stems from its classification as a nitroso compound. The N-nitroso functional group is a well-recognized structural alert for carcinogenicity, and compounds in this class are often treated as potential carcinogens.[1][2][3] While the toxicological properties of this specific isobutyl derivative have not been fully investigated, its structural similarity to other hazardous nitrosoureas and nitrosamides necessitates a cautious and systematic approach to its disposal.[4]
Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is essential. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE & Controls |
| Health Hazards | Eye/Skin Irritant: Causes serious eye and skin irritation.[4][6] Respiratory Irritant: May cause respiratory tract irritation upon inhalation of dust.[4][6][7] Suspected Carcinogen: As an N-nitroso compound, it should be handled as a potential carcinogen.[1][2][8] May be harmful if swallowed or absorbed through the skin.[4][7] | Gloves: Chemical-resistant nitrile gloves.[1] Eye Protection: Chemical safety goggles or safety glasses with side shields.[1][5] Lab Coat: A standard laboratory coat is mandatory.[1] Respiratory: All handling of solids and solutions should occur in a chemical fume hood.[1][5] |
| Chemical Hazards | Incompatibilities: Incompatible with strong oxidizing agents.[4][7] Decomposition: Hazardous decomposition products include nitrogen oxides and carbon oxides.[7] | Store waste away from strong oxidizers. |
| Environmental | Toxicity: Environmental effects have not been fully determined. Do not release into the environment or dispose of down the drain.[4][6] | All waste must be collected and treated as hazardous chemical waste.[6] |
Standard Disposal Procedure: Segregation and Collection
The most direct and universally recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][9] This ensures compliance with all local, state, and federal regulations.[4]
Step-by-Step Collection Protocol
-
Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes:
-
Unused or expired solid reagent.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves).[5]
-
Aqueous and solvent solutions containing the compound.
-
Contaminated labware that cannot be decontaminated.
-
-
Container Selection: Choose a robust, leak-proof, and chemically compatible waste container. The original manufacturer's container or a designated hazardous waste container is ideal. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a completed EHS-provided hazardous waste tag. The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents, with their approximate concentrations.
-
Waste Accumulation:
-
Solid Waste: Carefully transfer solid waste into the designated container, minimizing the generation of dust.
-
Liquid Waste: Pour liquid waste carefully into the container, using a funnel if necessary. Do not mix incompatible waste streams. For instance, do not mix solvent waste with aqueous waste unless instructed by EHS.
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[9]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be clearly marked, away from general traffic, and equipped with secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential spills.[1][9]
-
Arrange for Pickup: Once the container is full or is no longer being used, contact your institution's EHS office to schedule a waste pickup.[1][9]
Disposal Workflow Diagram
Caption: Standard workflow for hazardous chemical waste disposal.
Advanced Disposal Procedure: Chemical Degradation
For laboratories equipped and personnel trained for hazardous waste treatment, chemical degradation can be an effective method to neutralize the nitroso functional group prior to disposal. The following protocol is adapted from validated methods for the destruction of N-nitroso compounds.[2][8][10]
Causality: This procedure utilizes an aluminum-nickel alloy in a strongly basic solution to chemically reduce the N-nitroso group (R₂N-N=O) to the corresponding amine (R₂N-H) and other less hazardous byproducts.[1] The alkaline environment is crucial for the reaction's efficacy. This method has been shown to achieve over 99.9% destruction for related compounds.[2][8]
! WARNING ! This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate PPE. The reaction is exothermic and generates flammable hydrogen gas.
Step-by-Step Degradation Protocol
-
Preparation:
-
If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., water or methanol) within a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer.
-
-
Alkalinization:
-
While stirring, slowly add a 2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to the waste mixture until the pH is strongly basic (pH > 12).[1]
-
-
Reduction:
-
Continue vigorous stirring and begin the gradual, portion-wise addition of a stoichiometric excess (approximately 2-3 times the molar amount of the nitroso compound) of aluminum-nickel (Al-Ni) alloy powder.
-
CAUTION: The reaction is exothermic and will generate hydrogen gas. Add the alloy powder slowly to control the reaction rate and prevent excessive foaming or temperature increase.[1]
-
-
Reaction Monitoring:
-
Neutralization and Final Disposal:
-
Once the reaction is complete, cautiously neutralize the mixture by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) while stirring. Monitor the pH to reach a final value between 6 and 8.
-
The resulting neutralized solution, although degraded, must still be disposed of as hazardous waste. It contains residual reactants and byproducts.[1] Transfer the final solution to a labeled hazardous waste container and arrange for EHS pickup as described in Section 2.
-
Spill Management
In the event of a spill, follow these immediate procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection, before attempting cleanup.
-
Contain and Absorb: For solid spills, gently sweep or vacuum the material and place it into a suitable, labeled disposal container.[7] Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
-
Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals. Retrieved from [Link]
-
Sansone, E. B., & Lunn, G. (1985). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. PubMed. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Retrieved from [Link]
-
Georganics Ltd. (2011). 6-AMINO-1-METHYL-5-NITROSOURACIL Safety Data Sheet. Retrieved from [Link]
-
Georganics Ltd. (2023). 6-AMINO-1-METHYL-5-NITROSOURACIL SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
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Loba Chemie. (2025). URACIL FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Personal protective equipment for handling 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Comprehensive Safety and Handling Guide: 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, procedural guidance that goes beyond the product to ensure your well-being and the integrity of your research. The protocols outlined herein are based on established safety principles for handling nitroso compounds and related chemical structures.
Understanding the Hazard: A Proactive Approach to Safety
This compound belongs to the family of N-nitroso compounds. It is crucial to recognize that many compounds in this class are considered potential carcinogens.[1] While specific toxicological data for this exact molecule is limited, the safety protocols are predicated on the hazards associated with its structural analogs and the nitroso functional group. The primary hazards include irritation to the skin, eyes, and respiratory system.[2][3][4][5]
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant, Category 2 | [3][6][7] |
| Causes serious eye irritation | Eye Irritant, Category 2 | [3][6][7] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | [3][6][7] |
| Suspected of causing cancer | Carcinogenicity, Category 2 (by class) | [1][8] |
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to handle this compound within a controlled environment.
-
Fume Hood: All weighing, transferring, and experimental manipulations involving this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][2]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[2][3]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
Hand Protection
-
Glove Selection: Due to the lack of specific glove breakthrough data for this compound, it is recommended to use double gloving. An inner nitrile glove followed by an outer glove with broader chemical resistance, such as neoprene or butyl rubber, provides enhanced protection.
-
Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[9]
Eye and Face Protection
-
Safety Glasses: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.[2][10]
-
Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashes, such as during bulk transfers or when working with larger quantities.[10][11]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a high potential for exposure, such as a large spill, disposable coveralls ("bunny suits") may be necessary.[12]
Respiratory Protection
-
Respirator Requirements: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary.[1][5]
-
Respirator Type: A NIOSH-approved N95 dust mask may be sufficient for handling small quantities of the solid in a fume hood.[6] For spill response or in the absence of adequate ventilation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[9]
PPE Selection Workflow
Caption: PPE selection is based on a task-specific risk assessment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
Preparation
-
Designate a Work Area: Clearly demarcate the area where the compound will be handled.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound is not available, review the SDS for 6-Amino-1-methyl-5-nitrosouracil and any other chemicals being used.
-
Don PPE: Put on all required PPE before entering the designated work area.
Handling
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle with forceps to avoid direct contact.
-
Transfers: Conduct all transfers of the solid material carefully to minimize dust generation.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes.
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, inner gloves, goggles, and finally, the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[9]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action is critical in the event of a spill or exposure.
Spill Response
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Cleanup (for small, contained spills):
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department.
Spill Response Workflow
Caption: A clear workflow for responding to spills of varying severity.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The primary method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste disposal facility.[3]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local regulations.[2][3] Consult your institution's EHS department for specific guidance.
References
-
OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. (1990, March 15). Occupational Safety and Health Administration. [Link]
- 6-AMINO-1-METHYL-5-NITROSOURACIL Safety Data Sheet. (2011, April 1). Georganics Ltd.
-
6-AMINO-1-METHYL-5-NITROSOURACIL Safety Data Sheet. (2023, April 18). Georganics Ltd. [Link]
-
PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil. National Center for Biotechnology Information. [Link]
- Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. (n.d.). Cole-Parmer.
-
This compound. (2018, May 16). SIELC Technologies. [Link]
- N- Nitroso Phenylephrine (Mixture of Isomers) Safety Data Sheet. (n.d.). TLC Pharmaceutical Standards.
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Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
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PubChem Compound Summary for CID 81133, 6-Amino-1,3-dimethyl-5-nitrosouracil. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 75520, 6-Amino-1-methyluracil. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
